5-bromo-7-methyl-2,3-dihydro-1H-inden-1-one
Description
Properties
IUPAC Name |
5-bromo-7-methyl-2,3-dihydroinden-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO/c1-6-4-8(11)5-7-2-3-9(12)10(6)7/h4-5H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUIGHUXDBSLWPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C(=O)CC2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1273609-67-8 | |
| Record name | 5-bromo-7-methyl-2,3-dihydro-1H-inden-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5-bromo-7-methyl-2,3-dihydro-1H-inden-1-one CAS number and properties
An In-depth Technical Guide to 5-bromo-7-methyl-2,3-dihydro-1H-inden-1-one
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a substituted indanone derivative of significant interest to researchers in synthetic and medicinal chemistry. We will delve into its chemical identity, plausible synthetic pathways, potential applications in drug discovery, and essential safety protocols, offering field-proven insights grounded in established chemical principles.
Core Chemical Identity and Physicochemical Properties
This compound, also known as 5-bromo-7-methyl-1-indanone, is a polyfunctional aromatic ketone.[1] The structure incorporates a bicyclic indanone core, which is a privileged scaffold in medicinal chemistry, functionalized with a bromine atom and a methyl group. The bromine atom serves as a versatile synthetic handle for cross-coupling reactions, while the ketone moiety allows for a wide range of subsequent chemical transformations.
Table 1: Physicochemical Properties
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 1273609-67-8 | [1][2] |
| Molecular Formula | C₁₀H₉BrO | [1] |
| Molecular Weight | 225.08 g/mol | Calculated |
| Physical Form | Solid | [1] |
| Purity | Typically ≥95% | [1] |
| Storage Conditions | Store sealed in a dry place at room temperature. | [1] |
| InChI Key | LUIGHUXDBSLWPG-UHFFFAOYSA-N |[1] |
Synthesis Strategy and Mechanistic Rationale
While specific documented syntheses for this exact molecule are not widely published in top-tier journals, a robust and logical pathway can be designed based on fundamental organic chemistry principles, particularly the intramolecular Friedel-Crafts acylation, a cornerstone reaction for the formation of cyclic ketones like indanones.[3]
Proposed Synthetic Pathway: Intramolecular Friedel-Crafts Acylation
The most logical approach involves the cyclization of a substituted phenylpropanoic acid precursor. This multi-step process offers high regiochemical control.
Caption: Proposed synthetic workflow for 5-bromo-7-methyl-1-indanone.
Detailed Experimental Protocol
Step 1: Electrophilic Aromatic Bromination
-
Objective: To regioselectively install a bromine atom onto the aromatic ring of 3-methylphenylpropanoic acid.
-
Protocol:
-
Dissolve 3-methylphenylpropanoic acid (1.0 eq) in a suitable inert solvent (e.g., dichloromethane or carbon tetrachloride) in a round-bottom flask equipped with a magnetic stirrer and protected from light.
-
Add a catalytic amount of iron(III) bromide (FeBr₃, 0.1 eq) to the solution. This serves as the Lewis acid catalyst, polarizing the Br-Br bond to generate the electrophile.
-
Cool the mixture in an ice bath to 0°C to control the reaction rate and minimize side reactions.
-
Slowly add a solution of bromine (Br₂, 1.1 eq) in the same solvent dropwise over 30 minutes. The methyl group is an ortho-, para-director, and the propanoic acid group is a meta-director. Bromination is expected to occur para to the activating methyl group and meta to the deactivating carboxylic acid group, yielding the desired 3-bromo-5-methyl isomer.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by carefully adding a saturated aqueous solution of sodium thiosulfate to consume excess bromine, followed by extraction with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-(3-bromo-5-methylphenyl)propanoic acid.
-
Step 2: Acyl Chloride Formation
-
Objective: To convert the carboxylic acid into a more reactive acyl chloride, which is necessary for the subsequent Friedel-Crafts reaction.
-
Protocol:
-
To the crude product from Step 1, add thionyl chloride (SOCl₂, ~2.0 eq) either neat or in a solvent like dichloromethane.
-
Add a catalytic amount of dimethylformamide (DMF). The DMF catalyzes the reaction by forming the Vilsmeier reagent in situ, which accelerates the conversion.
-
Gently reflux the mixture for 1-2 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.
-
Remove the excess thionyl chloride by distillation or under reduced pressure to obtain the crude 3-(3-bromo-5-methylphenyl)propanoyl chloride. This intermediate is typically used immediately without further purification.
-
Step 3: Intramolecular Friedel-Crafts Acylation
-
Objective: To effect the ring-closing reaction to form the five-membered indanone ring.
-
Protocol:
-
Prepare a suspension of a strong Lewis acid, such as aluminum chloride (AlCl₃, 1.2 eq), in a dry, inert solvent (e.g., dichloromethane) under an inert atmosphere (nitrogen or argon) and cool to 0°C.
-
Dissolve the crude acyl chloride from Step 2 in dry dichloromethane and add it dropwise to the AlCl₃ suspension. The Lewis acid coordinates to the carbonyl oxygen, making the acyl carbon highly electrophilic.
-
The electrophilic acylium ion is then attacked by the electron-rich aromatic ring at the position ortho to the methyl group, which is sterically accessible and electronically activated.
-
After the addition, stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Carefully quench the reaction by pouring it over crushed ice. This hydrolyzes the aluminum complexes.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic extracts, wash with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting crude solid by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield pure this compound.
-
Reactivity and Applications in Drug Development
The true value of 5-bromo-7-methyl-1-indanone lies in its potential as a versatile building block for constructing more complex molecular architectures. The indanone scaffold is present in numerous biologically active compounds, and this specific derivative offers two primary sites for chemical modification.
Caption: Key reactive sites and potential derivatization pathways.
-
Aryl Bromide (C5 Position): The bromine atom is primed for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a vast array of substituents (aryl, heteroaryl, alkyl, amine groups) through reactions like Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination.[4] This is a critical strategy for library synthesis in lead optimization. For example, related 5-bromo-7-azaindole serves as a key intermediate in the synthesis of the anticancer drug Vemurafenib.[5]
-
Ketone (C1 Position): The carbonyl group can undergo numerous transformations:
-
Reductive Amination: To introduce diverse amine functionalities, which are crucial for modulating solubility and forming salt bridges with biological targets.
-
Grignard/Organolithium Addition: To create tertiary alcohols and introduce new carbon-based substituents, expanding the molecule's three-dimensional shape.
-
Wittig Reaction: To convert the ketone into an exocyclic double bond, which can be a key pharmacophore or a handle for further functionalization.
-
-
α-Carbon (C2 Position): The methylene group adjacent to the ketone can be deprotonated to form an enolate, enabling α-alkylation or condensation reactions to build complexity adjacent to the carbonyl.
Given the prevalence of substituted indoles and indazoles in oncology and neurology research[6][7][8], it is highly plausible that 5-bromo-7-methyl-1-indanone can serve as an intermediate for novel kinase inhibitors, GPCR modulators, or other therapeutic agents.
Safety, Handling, and Hazard Profile
No specific safety data sheet (SDS) is publicly available for this compound. However, based on the known hazards of structurally similar aromatic bromides and ketones, a conservative approach to handling is mandatory.[9]
Table 2: Anticipated Hazard Profile
| Hazard Type | GHS Classification (Anticipated) | Precautionary Measures |
|---|---|---|
| Acute Toxicity | Warning: Harmful if swallowed (H302). | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. If swallowed, call a poison center or doctor. |
| Skin Irritation | Warning: Causes skin irritation (H315). | Wear protective gloves. If on skin, wash with plenty of soap and water. If irritation occurs, get medical advice.[9] |
| Eye Irritation | Danger: Causes serious eye damage (H318). | Wear eye protection/face shield. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Immediately call a doctor.[9] |
| Respiratory Irritation | Warning: May cause respiratory irritation (H335). | Avoid breathing dust. Use only outdoors or in a well-ventilated area. If inhaled, move person to fresh air.[10] |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Handle this compound in a certified chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment:
-
Gloves: Wear nitrile or other chemically resistant gloves.
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Lab Coat: A standard laboratory coat is required.
-
-
Spill & Disposal: In case of a spill, collect the solid material without creating dust and place it in a sealed container for chemical waste disposal. Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable chemical intermediate with significant untapped potential in discovery chemistry. Its defined structure, featuring multiple, orthogonally reactive sites, makes it an ideal scaffold for the synthesis of diverse chemical libraries. While requiring careful handling due to its anticipated hazard profile, its utility as a building block for novel therapeutics, particularly in oncology and neurology, marks it as a compound of high interest for synthetic and medicinal chemists.
References
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ChemBK. 5-Bromo-7-methyl-1H-indole - Physico-chemical Properties. [Link]
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PubChem. 5-Bromo-7-methyl-1H-indole | C9H8BrN | CID 21102200. [Link]
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PubChem. 5-Bromo-7-methyl-1H-indazole | C8H7BrN2 | CID 1382033. [Link]
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Jubilant Ingrevia Limited. 5-Bromo-7-Azaindole Safety Data Sheet. [Link]
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Patsnap. Synthetic process of 5-bromo-7-azaindole - Eureka. [Link]
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Beilstein Journals. Synthesis of 1-indanones with a broad range of biological activity. [Link]
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European Patent Office. SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES - Patent 1633750. [Link]
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Chemistry Europe. Design, Synthesis, and Molecular Docking Studies of 5‐Bromoindole‐2‐Carboxylic Acid Hydrazone Derivatives. [Link]
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National Institutes of Health. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. [Link]
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An In-depth Technical Guide to the Physicochemical Characteristics of 5-Bromo-7-Methyl-1-Indanone
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Indanone Scaffold and the Potential of 5-Bromo-7-Methyl-1-Indanone
The 1-indanone scaffold, a bicyclic structure featuring a fused benzene and cyclopentanone ring, is a privileged motif in medicinal chemistry. Its rigid framework serves as a versatile template for the design of a myriad of biologically active molecules. Compounds incorporating the indanone core have demonstrated a wide range of pharmacological activities, including applications in the treatment of neurodegenerative diseases, cancer, and inflammatory conditions.[1] The strategic functionalization of the indanone ring system allows for the fine-tuning of a compound's steric and electronic properties, which in turn can modulate its interaction with biological targets.
This technical guide focuses on a specific, yet underexplored, derivative: 5-bromo-7-methyl-1-indanone . While direct experimental data for this compound is scarce in publicly available literature, its structure suggests significant potential as a key intermediate in the synthesis of novel therapeutic agents. The presence of a bromine atom at the 5-position offers a reactive handle for a variety of cross-coupling reactions, enabling the introduction of diverse molecular fragments.[2] Concurrently, the methyl group at the 7-position can influence the molecule's lipophilicity and metabolic stability, and may provide crucial steric interactions within a target's binding site.
Given the absence of extensive empirical data, this guide will adopt a predictive and pedagogical approach. By leveraging established principles of organic chemistry and drawing comparisons with well-characterized analogs, we will provide a comprehensive overview of the predicted physical and chemical characteristics of 5-bromo-7-methyl-1-indanone. This includes a plausible synthetic route, an analysis of its expected reactivity, and a detailed prediction of its spectroscopic profile. The methodologies and data presented herein are intended to serve as a robust starting point for researchers embarking on the synthesis and utilization of this promising chemical entity.
Predicted Physicochemical Properties
The fundamental physicochemical properties of 5-bromo-7-methyl-1-indanone have been estimated based on the known properties of structurally related compounds, such as 5-bromo-1-indanone and 4(7)-bromo-7(4)-methyl-1-indanone. These predictions provide a valuable baseline for experimental design and characterization.
| Property | Predicted Value | Basis for Prediction and Remarks |
| Molecular Formula | C₁₀H₉BrO | Based on the chemical structure. |
| Molecular Weight | 225.08 g/mol | Calculated from the molecular formula.[3] |
| Appearance | White to off-white or pale brown solid | Based on the typical appearance of similar halogenated indanones.[3] |
| Melting Point | 130-140 °C (estimated) | The melting point of 5-bromo-1-indanone is 126-129 °C.[4] The addition of a methyl group is expected to slightly increase the melting point due to increased molecular weight and potentially altered crystal packing. |
| Boiling Point | > 300 °C (estimated) | Extrapolated from the boiling points of related indanone derivatives. Precise experimental determination would likely require vacuum distillation to prevent decomposition. |
| Solubility | Soluble in chlorinated solvents (e.g., dichloromethane, chloroform), ethers (e.g., diethyl ether, THF), and some polar aprotic solvents (e.g., DMSO, DMF). Sparingly soluble in alcohols and insoluble in water. | General solubility profile for non-polar to moderately polar organic compounds. |
| CAS Number | Not assigned | As of the latest review, a specific CAS number for 5-bromo-7-methyl-1-indanone has not been registered. The CAS number for a related isomer, 4(7)-bromo-7(4)-methyl-1-indanone, is 90772-52-4.[3] |
Proposed Synthesis of 5-Bromo-7-Methyl-1-Indanone
The most versatile and widely employed method for the synthesis of 1-indanones is the intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids or their corresponding acyl chlorides.[5][6] This approach is highly adaptable for the preparation of substituted indanones. The proposed synthesis of 5-bromo-7-methyl-1-indanone commences with a commercially available starting material, 3-bromo-5-methylaniline, and proceeds through a series of standard organic transformations.
Caption: Proposed synthetic workflow for 5-bromo-7-methyl-1-indanone.
Hypothetical Experimental Protocol for Synthesis
Step 1: Synthesis of 3-(3-Bromo-5-methylphenyl)propanoic acid
This multi-step preparation begins with the conversion of 3-bromo-5-methylaniline to the corresponding propanoic acid derivative. This can be achieved through a Sandmeyer reaction to introduce a nitrile group, followed by a series of reactions to extend the carbon chain and subsequent hydrolysis.
-
Diazotization and Sandmeyer Reaction: 3-Bromo-5-methylaniline is diazotized using sodium nitrite and hydrochloric acid at 0-5 °C. The resulting diazonium salt is then treated with copper(I) cyanide to yield 3-bromo-5-methylbenzonitrile.
-
Hydrolysis to Carboxylic Acid: The nitrile is hydrolyzed under acidic conditions (e.g., refluxing with aqueous sulfuric acid) to afford 3-bromo-5-methylbenzoic acid.
-
Reduction to Benzyl Alcohol: The carboxylic acid is reduced to the corresponding benzyl alcohol, (3-bromo-5-methylphenyl)methanol, using a suitable reducing agent such as lithium aluminum hydride or borane-tetrahydrofuran complex.
-
Conversion to Benzyl Halide: The benzyl alcohol is converted to the more reactive benzyl bromide or chloride using phosphorus tribromide or thionyl chloride, respectively.
-
Chain Extension via Cyanide Displacement: The benzyl halide is reacted with sodium cyanide in a polar aprotic solvent to yield 2-(3-bromo-5-methylphenyl)acetonitrile.
-
Hydrolysis to Propanoic Acid: The resulting nitrile is hydrolyzed under acidic conditions to give the target precursor, 3-(3-bromo-5-methylphenyl)propanoic acid.
Step 2: Intramolecular Friedel-Crafts Acylation
-
To a flask containing polyphosphoric acid (PPA) preheated to 80-90 °C, add 3-(3-bromo-5-methylphenyl)propanoic acid portion-wise with vigorous stirring.
-
After the addition is complete, raise the temperature to 100-110 °C and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.
-
The precipitated solid is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and then washed with a cold saturated sodium bicarbonate solution to remove any unreacted acid.
-
The crude product is dried and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield 5-bromo-7-methyl-1-indanone.
Alternative to PPA: The propanoic acid can be converted to the acid chloride using thionyl chloride, followed by treatment with a Lewis acid such as aluminum chloride in an inert solvent like dichloromethane.[7]
Predicted Chemical Reactivity
The chemical reactivity of 5-bromo-7-methyl-1-indanone is dictated by its constituent functional groups: the ketone, the substituted aromatic ring, and the bromine atom.
Caption: Key reactive sites of 5-bromo-7-methyl-1-indanone.
-
Reactions at the Carbonyl Group: The ketone at the 1-position is susceptible to nucleophilic attack. It can be reduced to the corresponding alcohol using reagents like sodium borohydride, or undergo addition reactions with Grignard or organolithium reagents to form tertiary alcohols. The Wittig reaction can be employed to convert the carbonyl into an exocyclic double bond.
-
Reactions at the α-Carbon (C2): The methylene protons at the C2 position are acidic and can be deprotonated with a suitable base to form an enolate. This enolate can then participate in various reactions, such as aldol condensations, alkylations, and halogenations.
-
Electrophilic Aromatic Substitution: The aromatic ring can undergo further electrophilic substitution. The directing effects of the existing substituents (the activating methyl group and the deactivating but ortho-, para-directing bromo group, along with the deactivating acyl group) will determine the position of the incoming electrophile. The most likely position for further substitution is the C4 position.
-
Cross-Coupling Reactions at the Bromo Substituent: The bromine atom at the 5-position is a key site for synthetic diversification. It can readily participate in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction (with boronic acids), the Heck reaction (with alkenes), and the Buchwald-Hartwig amination (with amines), allowing for the introduction of a wide array of functional groups.[8]
Predicted Spectroscopic Profile
The following spectroscopic data are predicted for 5-bromo-7-methyl-1-indanone based on the analysis of similar compounds and established spectroscopic principles.
| Spectroscopic Technique | Predicted Data |
| ¹H NMR (400 MHz, CDCl₃) | δ ~7.8-7.9 ppm (d, 1H, Ar-H at C4), δ ~7.5-7.6 ppm (d, 1H, Ar-H at C6), δ ~3.0-3.1 ppm (t, 2H, -CH₂- at C3), δ ~2.6-2.7 ppm (t, 2H, -CH₂- at C2), δ ~2.4-2.5 ppm (s, 3H, Ar-CH₃ at C7). |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~205-207 ppm (C=O), δ ~150-155 ppm (Ar-C), δ ~135-140 ppm (Ar-C), δ ~130-135 ppm (Ar-C), δ ~125-130 ppm (Ar-C), δ ~120-125 ppm (Ar-C-Br), δ ~36-38 ppm (-CH₂-), δ ~25-27 ppm (-CH₂-), δ ~18-20 ppm (Ar-CH₃). |
| IR Spectroscopy (ATR) | ν ~1700-1720 cm⁻¹ (strong, C=O stretch), ν ~1580-1600 cm⁻¹ (medium, C=C aromatic stretch), ν ~2900-3000 cm⁻¹ (weak to medium, C-H stretch). |
| Mass Spectrometry (EI) | M⁺˙ at m/z 224/226 (characteristic isotopic pattern for bromine), major fragments at m/z 196/198 ([M-CO]⁺˙), m/z 145 ([M-Br]⁺), m/z 117 ([M-Br-CO]⁺). |
Hypothetical Protocol for Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy [9]
-
Sample Preparation: Dissolve approximately 10-15 mg of 5-bromo-7-methyl-1-indanone in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.00 ppm).
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. A standard pulse sequence with a relaxation delay of 1-2 seconds and 16-32 scans should provide a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will likely be required to achieve an adequate signal-to-noise ratio. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.
Infrared (IR) Spectroscopy [9]
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum on a Fourier Transform Infrared (FTIR) spectrometer. A typical acquisition would involve 16-32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal should be recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS) [9]
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or, if sufficiently volatile, through a gas chromatograph (GC-MS).
-
Ionization and Analysis: Use Electron Ionization (EI) at 70 eV. The resulting ions are separated by a quadrupole or time-of-flight (TOF) mass analyzer.
-
Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak (M⁺˙), paying close attention to the characteristic 1:1 isotopic pattern of bromine (⁷⁹Br and ⁸¹Br), and identify the major fragment ions.
Conclusion
5-Bromo-7-methyl-1-indanone represents a synthetically valuable, yet currently underutilized, building block for drug discovery and development. This guide has provided a comprehensive, albeit predictive, overview of its key physicochemical characteristics. The proposed synthetic pathway via intramolecular Friedel-Crafts acylation is robust and amenable to scale-up. The predicted reactivity, particularly at the bromine substituent, opens up a vast chemical space for the generation of diverse compound libraries through modern cross-coupling methodologies. The predicted spectroscopic data provides a clear roadmap for the structural characterization and confirmation of this molecule upon its synthesis. It is our hope that this in-depth technical guide will stimulate further research into 5-bromo-7-methyl-1-indanone and facilitate its application in the creation of novel and impactful therapeutic agents.
References
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structural elucidation of 5-bromo-7-methyl-2,3-dihydro-1H-inden-1-one
An In-Depth Technical Guide to the Structural Elucidation of 5-bromo-7-methyl-2,3-dihydro-1H-inden-1-one
Introduction
In the landscape of medicinal chemistry and materials science, substituted indanones serve as crucial scaffolds for synthesizing a wide array of biologically active compounds and functional materials.[1] Their rigid bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making them attractive cores for drug design. This compound is a key synthetic intermediate whose precise structure is paramount for the predictable outcome of subsequent chemical modifications.[2][3]
This guide provides a comprehensive, methodology-focused walkthrough of the structural elucidation of this compound. We will move beyond a simple recitation of data, instead focusing on the strategic integration of modern spectroscopic techniques. The causality behind each experimental choice will be explained, demonstrating how a confluence of data from Mass Spectrometry, Infrared and UV-Vis Spectroscopy, and a suite of 1D and 2D Nuclear Magnetic Resonance experiments provides an unambiguous and self-validating structural assignment.
Part 1: A Strategic Workflow for Unambiguous Structure Determination
The logical flow of our investigation is outlined below. This workflow ensures that information is gathered in a manner that most efficiently and robustly leads to the final structure.
Caption: Key 2- and 3-bond HMBC correlations.
Analysis of HMBC Data:
-
Methyl Group Placement: The protons of the methyl group (H-8, ~2.5 ppm) will show correlations to C-7, C-6, and C-7a. This definitively places the methyl group at position 7.
-
Aliphatic Ring Connection: The methylene protons at H-2 (~3.0 ppm) will correlate to the carbonyl carbon C-1 (~205.0 ppm). The methylene protons at H-3 (~2.7 ppm) will correlate to the aromatic quaternary carbon C-3a and the aromatic CH carbon C-4. This confirms the fusion of the five-membered ring to the aromatic system.
-
Aromatic Substitution: The aromatic proton H-4 (~7.6 ppm) will show a crucial correlation to the carbonyl carbon C-1, confirming their ortho relationship. It will also correlate to C-5 and C-3a. The other aromatic proton, H-6 (~7.4 ppm), will correlate to C-7 and C-5, confirming its position between the methyl and bromo substituents.
Part 4: Data Synthesis and Final Confirmation
The structural elucidation is complete when all collected data converge to support a single, unambiguous structure. The combination of MS, IR, and the full suite of NMR experiments provides multiple layers of validation. The molecular formula from MS is confirmed by the count of unique carbons and protons in the NMR spectra. The functional groups identified by IR are confirmed by the chemical shifts in the ¹³C NMR. Finally, the precise connectivity established by 2D NMR is consistent with all other observations. The structure of this compound is therefore confirmed with a high degree of confidence.
Part 5: Experimental Protocols
Sample Preparation
-
NMR Spectroscopy: Dissolve approximately 10-15 mg of the purified compound in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
-
Mass Spectrometry: Prepare a 1 mg/mL solution in a suitable volatile solvent such as methanol or acetonitrile. For EI-MS, a direct insertion probe may be used with a solid sample.
-
IR Spectroscopy: For solid samples, acquire the spectrum using a universal attenuated total reflectance (ATR) accessory. Alternatively, prepare a KBr pellet.
-
UV-Vis Spectroscopy: Prepare a dilute solution (e.g., 10⁻⁴ to 10⁻⁵ M) in a UV-grade solvent such as ethanol or cyclohexane.
Spectroscopic Acquisition Parameters
-
NMR: All NMR spectra should be acquired on a spectrometer with a proton frequency of at least 400 MHz.
-
¹H NMR: Spectral width of 12 ppm, 32 scans, relaxation delay of 2 s.
-
¹³C NMR: Spectral width of 240 ppm, 1024 scans, relaxation delay of 2 s.
-
DEPT-135: Use standard instrument parameters to differentiate CH/CH₃ (positive) from CH₂ (negative) signals.
-
COSY: Acquire a 1024x1024 data matrix with 4 scans per increment.
-
HSQC: Optimize for a one-bond ¹J(CH) coupling constant of 145 Hz.
-
HMBC: Optimize for long-range coupling constants of 8 Hz. Acquire a 2048x512 data matrix with 16 scans per increment.
-
-
Mass Spectrometry (EI): Use an ionization energy of 70 eV. Scan from m/z 40 to 400.
-
IR (ATR): Co-add 16 scans at a resolution of 4 cm⁻¹.
-
UV-Vis: Scan from 200 to 600 nm using a 1 cm path length quartz cuvette.
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The Discovery and Synthesis of Bromo-Methyl-Indanone Derivatives: A Technical Guide for Drug Development Professionals
Introduction: The Indanone Scaffold as a Privileged Structure in Medicinal Chemistry
The indanone core, a bicyclic structure featuring a fused benzene and cyclopentanone ring system, represents a "privileged scaffold" in medicinal chemistry.[1] This unique structural motif is prevalent in numerous natural products and pharmacologically active molecules, bestowing upon them a diverse range of biological activities.[2] The inherent rigidity of the indanone framework, combined with multiple sites for chemical modification on both the aromatic and cyclopentanone rings, provides a robust platform for the rational design of novel therapeutic agents.[1] The strategic introduction of bromo- and methyl- substituents onto this scaffold has led to the discovery of derivatives with significant potential in oncology and neurodegenerative disease research. This guide provides an in-depth exploration of the synthesis, discovery, and biological evaluation of bromo-methyl-indanone derivatives, offering practical insights for researchers and drug development professionals.
Core Synthetic Strategies: Constructing the Bromo-Methyl-Indanone Framework
The synthesis of bromo-methyl-indanone derivatives primarily relies on established, yet versatile, organic chemistry principles. The two main retrosynthetic approaches involve either the cyclization of a pre-functionalized acyclic precursor or the functionalization of a pre-existing indanone core.
Intramolecular Friedel-Crafts Acylation: The Cornerstone of Indanone Synthesis
The intramolecular Friedel-Crafts acylation is a powerful and widely employed method for constructing the indanone ring system.[3][4] This reaction involves the cyclization of a suitably substituted 3-arylpropanoic acid or its corresponding acyl chloride, promoted by a strong Lewis or Brønsted acid.[5]
Mechanism of Intramolecular Friedel-Crafts Acylation:
The reaction proceeds via the formation of a highly electrophilic acylium ion, which then undergoes an intramolecular electrophilic aromatic substitution onto the tethered benzene ring. Subsequent deprotonation re-aromatizes the ring and yields the final cyclized ketone.[3][5]
Figure 1: General workflow for indanone synthesis via intramolecular Friedel-Crafts acylation.
Causality Behind Experimental Choices:
-
Acid Chloride vs. Carboxylic Acid: The conversion of the carboxylic acid to the more reactive acyl chloride allows the cyclization to proceed under milder conditions, often leading to higher yields and fewer side products. However, this two-step process generates corrosive byproducts.[5] Direct cyclization of the carboxylic acid is more atom-economical but typically requires harsher conditions, such as high temperatures and strong acids like polyphosphoric acid (PPA).[6]
-
Choice of Lewis Acid: Aluminum chloride (AlCl₃) is a classic and effective Lewis acid for this transformation.[3] However, due to its high reactivity, it can sometimes lead to undesired side reactions. Milder Lewis acids or Brønsted acids like triflic acid can be employed for more sensitive substrates.
-
Regioselectivity: The position of the bromo- and methyl- substituents on the final indanone is dictated by their placement on the starting arylpropanoic acid. The directing effects of these substituents on the aromatic ring influence the site of electrophilic attack during cyclization.[6]
Regioselective Bromination of Methyl-Indanones
Causality Behind Experimental Choices:
-
Brominating Agent and Conditions: The choice of brominating agent and reaction conditions is crucial for achieving the desired regioselectivity.[8] Bromination can occur on either the aromatic ring or the α-position of the ketone.
-
Aromatic Bromination: Electrophilic aromatic bromination using Br₂ in the presence of a Lewis acid will typically direct the bromine to positions activated by the methyl group and the indanone ring.
-
α-Bromination: Bromination at the α-position of the ketone can be achieved under acidic or basic conditions.[8] For instance, the use of bromine in acetic acid can lead to α-monobromination, while harsher conditions might result in di- or tri-bromination.[7]
-
Detailed Experimental Protocols
The following protocols are provided as examples of the synthesis of specific bromo-methyl-indanone derivatives. These procedures are designed to be self-validating, with detailed steps and expected characterization data.
Protocol 1: Synthesis of 4-Bromo-2-methyl-1-indanone
This protocol describes a two-step synthesis starting from 3-(2-bromophenyl)-2-methylpropanoic acid.
Step 1: Synthesis of 3-(2-bromophenyl)-2-methylpropionyl chloride
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-(2-bromophenyl)-2-methylpropanoic acid (1.0 eq) in thionyl chloride (2.5 eq).
-
Stir the mixture at room temperature for 24 hours.
-
Remove the excess thionyl chloride under reduced pressure to obtain the crude 3-(2-bromophenyl)-2-methylpropionyl chloride, which can be used in the next step without further purification.
Step 2: Intramolecular Friedel-Crafts Acylation
-
In a separate round-bottom flask under an inert atmosphere, suspend anhydrous aluminum chloride (1.65 eq) in anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve the crude 3-(2-bromophenyl)-2-methylpropionyl chloride in anhydrous dichloromethane and add it dropwise to the AlCl₃ suspension with vigorous stirring, maintaining the temperature below 27 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3 hours.
-
Carefully pour the reaction mixture onto crushed ice to quench the reaction.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by fractional distillation or column chromatography on silica gel to afford 4-bromo-2-methyl-1-indanone as a colorless solid.
| Compound | Yield | Spectral Data |
| 4-Bromo-2-methyl-1-indanone | 75% | ¹H NMR (300 MHz, CDCl₃) δ: 7.76 (d, J = 7.6 Hz, 1H), 7.71 (d, J = 7.6 Hz, 1H), 7.28 (t, J = 7.6 Hz, 1H), 3.36 (dd, J = 17.5, 7.6 Hz, 1H), 2.70-2.82 (m, 1H), 2.67 (dd, J = 17.5, 3.8 Hz, 1H), 1.34 (d, J = 7.3 Hz, 3H). ¹³C NMR (75 MHz, CDCl₃) δ: 208.3, 152.9, 138.2, 137.2, 129.0, 122.6, 122.0, 41.8, 35.7, 16.0. |
Protocol 2: Synthesis of 7-Bromo-1-indanone
This protocol details a three-step synthesis starting from o-bromoacetophenone.[9]
Step 1: Synthesis of 2'-bromophenyl vinyl ketone
-
Dissolve o-bromoacetophenone (1.0 eq) and paraformaldehyde (4.0 eq) in anhydrous tetrahydrofuran.
-
Slowly add diethylamine trifluoroacetate (1.5 eq) and a catalytic amount of trifluoroacetic acid.
-
Reflux the mixture for 10 hours, monitoring the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
Step 2: Michael Addition
-
The crude 2'-bromophenyl vinyl ketone is then subjected to a Michael addition reaction with a suitable nucleophile to introduce the two-carbon unit required for cyclization.
Step 3: Intramolecular Friedel-Crafts Alkylation
-
Dissolve the product from the Michael addition in concentrated sulfuric acid at 0 °C.
-
Heat the mixture to 90 °C and stir for 2 hours.
-
After completion, pour the reaction mixture into ice water and extract with dichloromethane.
-
Dry the combined organic layers and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to yield 7-bromo-1-indanone.[9]
Discovery and Biological Evaluation of Bromo-Methyl-Indanone Derivatives
The strategic placement of bromo- and methyl- groups on the indanone scaffold has led to the discovery of derivatives with promising biological activities, particularly in the fields of oncology and neurodegeneration.
Anticancer Activity: Targeting Tubulin Polymerization
Several indanone derivatives have demonstrated potent anticancer activity by inhibiting tubulin polymerization.[10][11] Tubulin is a critical protein that polymerizes to form microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.[12]
Figure 2: Proposed mechanism of action for anticancer indanone derivatives targeting tubulin polymerization.
One notable example is the thiazolyl hydrazone derivative of 1-indanone, ITH-6, which has shown greater efficacy than the approved anticancer drug irinotecan against certain colon cancer cell lines.[11] Mechanistic studies revealed that ITH-6 induces G2/M phase cell cycle arrest and apoptosis by inhibiting tubulin polymerization.[11] Another study identified a 3-arylindanone derivative, (R)-9k, as a potent tubulin polymerization inhibitor with an IC₅₀ value of 6.1 μM.[10]
Quantitative Data on Anticancer Activity:
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| ITH-6 | HT-29 (Colon) | 0.41 ± 0.19 | [11] |
| ITH-6 | COLO 205 (Colon) | - | [11] |
| ITH-6 | KM 12 (Colon) | - | [11] |
| (R)-9k | Colorectal Cancer Cells | Sub-micromolar | [10] |
| Indanone Derivative 8a | MCF-7 (Breast) | 15.85 ± 3.32 | [13] |
| Indanone Derivative 8a | SW480 (Colon) | 17.85 ± 0.92 | [13] |
Neuroprotective Effects: Inhibition of Cholinesterases
Indanone derivatives have also emerged as promising agents for the treatment of neurodegenerative disorders like Alzheimer's disease.[14] A key therapeutic strategy for Alzheimer's disease is the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine.[15] Several indanone derivatives have been designed and synthesized as potent AChE inhibitors.[9][16]
For instance, a series of indanone derivatives were designed with inhibitory activities against AChE in the nanomolar range.[17] Specifically, compounds 9 and 14 from this series exhibited IC₅₀ values of 14.8 nM and 18.6 nM, respectively, for AChE inhibition.[17] Another study reported an indanone derivative (compound 6a) with an exceptionally potent AChE inhibitory activity, boasting an IC₅₀ of 0.0018 µM.[9]
Quantitative Data on Acetylcholinesterase Inhibition:
| Compound | IC₅₀ for AChE | Reference |
| Compound 9 | 14.8 nM | [17] |
| Compound 14 | 18.6 nM | [17] |
| Compound 6a | 0.0018 µM | [9] |
| Compound 5c | 0.12 µM | [16] |
Conclusion and Future Perspectives
The bromo-methyl-indanone scaffold represents a highly versatile and promising platform for the discovery of novel therapeutic agents. The synthetic accessibility of these compounds, primarily through robust methods like the intramolecular Friedel-Crafts acylation, allows for extensive structure-activity relationship (SAR) studies. The demonstrated potent biological activities, including anticancer effects via tubulin polymerization inhibition and neuroprotective properties through cholinesterase inhibition, underscore the significant potential of this compound class.
Future research in this area should focus on:
-
Expansion of the Chemical Space: Synthesis of a wider array of bromo-methyl-indanone isomers and derivatives to further explore the SAR and optimize potency and selectivity.
-
In-depth Mechanistic Studies: Elucidation of the precise molecular interactions with their biological targets to guide the design of next-generation inhibitors.
-
Preclinical Development: Advancement of the most promising lead compounds through further preclinical studies, including in vivo efficacy and safety assessments.
The continued exploration of bromo-methyl-indanone derivatives holds great promise for the development of innovative and effective treatments for cancer and neurodegenerative diseases.
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Ökten, S., et al. (2025). Synthesis and characterization of novel 5-substituted indanones via Suzuki coupling reactions. Journal of Physics: Conference Series. Retrieved from [Link]
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Lim, C. S., et al. (2018). Synthesis, Characterisation and Vasolidation Properties of Indanone-based Chalcones. Journal of Physical Science, 29(1), 99-110. Retrieved from [Link]
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IC50 Values of Tested Compounds (1-4) and Standards (THA, 7-MEOTA) and Calculated Selectivity Index for hAChE. (n.d.). ResearchGate. Retrieved from [Link]
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Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. (2024). PubMed. Retrieved from [Link]
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Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives. (2023). MDPI. Retrieved from [Link]
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Design, synthesis, and evaluation of indanone derivatives as acetylcholinesterase inhibitors and metal-chelating agents. (2012). PubMed. Retrieved from [Link]
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Intramolecular Friedel-Crafts Reactions. (2018). Master Organic Chemistry. Retrieved from [Link]
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Regioselective Synthesis of Indanones. (n.d.). University of Groningen Research Portal. Retrieved from [Link]
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Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. (2016). YouTube. Retrieved from [Link]
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6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. (2024). Nature. Retrieved from [Link]
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Recent developments in biological activities of indanones. (2017). ResearchGate. Retrieved from [Link]
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Simple and regioselective bromination of 5,6-disubstituted-indan-1-ones with Br2 under acidic and basic conditions. (2007). PubMed. Retrieved from [Link]
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Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine. (2010). ResearchGate. Retrieved from [Link]
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Targeting growth of breast cancer cell line (MCF-7) with curcumin-pyrimidine analogs. (2022). Journal of Chemical Sciences. Retrieved from [Link]
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1H NMR and 13C NMR spectroscopic data for indanone 2 in CDCl3. (n.d.). ResearchGate. Retrieved from [Link]
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Indolyl-α-keto-1,3,4-oxadiazoles: Synthesis, anti-cell proliferation activity, and inhibition of tubulin polymerization. (2023). ResearchGate. Retrieved from [Link]
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Fig. S8 13C NMR spectrum of methyl 6-bromo-1H-indene-2-carboxylate (6d). (n.d.). ResearchGate. Retrieved from [Link]
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A review on synthetic chalcone derivatives as tubulin polymerisation inhibitors. (2022). Future Journal of Pharmaceutical Sciences. Retrieved from [Link]
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5-Bromo-1-indanone. (n.d.). PubChem. Retrieved from [Link]
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Acetylcholinesterase inhibitors for potential use in Alzheimer's disease: molecular modeling, synthesis and kinetic evaluation of 11H-indeno-[1,2-b]-quinolin-10-ylamine derivatives. (2001). PubMed. Retrieved from [Link]
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Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes. (2023). ResearchGate. Retrieved from [Link]
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molecular formula and weight of 5-bromo-7-methyl-indan-1-one
An In-depth Technical Guide to 5-bromo-7-methyl-indan-1-one: Properties, Synthesis, and Characterization
Introduction
5-bromo-7-methyl-indan-1-one is a substituted indanone derivative of significant interest in medicinal chemistry and drug development. The indanone scaffold is a privileged structure, forming the core of various pharmacologically active molecules. The strategic placement of bromine and methyl groups on the aromatic ring provides a versatile platform for further chemical modification, making it a valuable building block for creating libraries of potential therapeutic agents. The bromine atom, in particular, serves as a key functional handle for cross-coupling reactions, enabling the introduction of diverse molecular fragments.
This guide provides a comprehensive overview of the fundamental properties of 5-bromo-7-methyl-indan-1-one, a detailed, field-proven methodology for its synthesis, and robust protocols for its structural characterization and quality control. The content is tailored for researchers, scientists, and drug development professionals, focusing on the causality behind experimental choices to ensure technical accuracy and reproducibility.
PART 1: Physicochemical and Structural Properties
The precise identity of a chemical compound is established by its molecular formula and weight. These fundamental properties are critical for reaction stoichiometry, analytical characterization, and registration in chemical databases.
Molecular Structure
The structure of 5-bromo-7-methyl-indan-1-one consists of a bicyclic system where a benzene ring is fused to a cyclopentanone ring. A bromine atom is substituted at the 5-position and a methyl group at the 7-position of the aromatic ring.
Caption: Chemical structure of 5-bromo-7-methyl-indan-1-one.
Core Quantitative Data
The molecular formula and weight are calculated based on the constituent atoms. These values are fundamental for all quantitative experimental work. Based on its structure (10 Carbon atoms, 9 Hydrogen atoms, 1 Bromine atom, and 1 Oxygen atom), the properties are summarized below.
| Property | Value |
| Molecular Formula | C₁₀H₉BrO |
| Molecular Weight | 225.08 g/mol |
| Monoisotopic Mass | 223.9837 g/mol |
| IUPAC Name | 5-bromo-7-methyl-2,3-dihydro-1H-inden-1-one |
Note: The molecular weight and formula are consistent with isomers such as 5-bromo-6-methyl-indan-1-one and 7-bromo-5-methyl-indan-1-one.[1][2]
PART 2: Synthesis and Experimental Protocol
Rationale of Synthetic Strategy
The synthesis of substituted indanones is commonly achieved via an intramolecular Friedel-Crafts acylation of a corresponding 3-arylpropanoic acid. This strategy is highly effective because it allows for the construction of the bicyclic indanone core from a readily accessible linear precursor. The choice of starting material is critical; beginning with 3-(3-bromo-5-methylphenyl)propanoic acid ensures the correct placement of the bromo and methyl substituents on the final product. The cyclization is typically promoted by a strong acid, such as polyphosphoric acid (PPA) or sulfuric acid, which activates the carboxylic acid for electrophilic attack on the aromatic ring.
Caption: Workflow for the synthesis of 5-bromo-7-methyl-indan-1-one.
Detailed Synthesis Protocol
This protocol describes the cyclization of 3-(3-bromo-5-methylphenyl)propanoic acid to yield 5-bromo-7-methyl-indan-1-one.
Materials and Reagents:
-
3-(3-bromo-5-methylphenyl)propanoic acid
-
Polyphosphoric acid (PPA)
-
Ice
-
Deionized water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel (for column chromatography)
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-(3-bromo-5-methylphenyl)propanoic acid (1.0 eq).
-
Acid Addition: Add polyphosphoric acid (approx. 10 times the weight of the starting material). The PPA serves as both the solvent and the catalyst for the cyclization.
-
Reaction: Heat the mixture to 80-90°C with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC). The rationale for this temperature is to provide sufficient activation energy for the intramolecular acylation without causing degradation of the product.
-
Quenching: After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. Carefully and slowly pour the viscous reaction mixture into a beaker containing a large amount of crushed ice and water. This step quenches the reaction and precipitates the crude product.
-
Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the product with ethyl acetate (3x volumes). The organic layer will contain the desired indanone.
-
Washing: Wash the combined organic layers sequentially with deionized water, saturated sodium bicarbonate solution (to remove any remaining acid), and brine. The bicarbonate wash is a critical self-validating step; cessation of effervescence indicates complete acid neutralization.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a hexanes/ethyl acetate gradient. This step is essential to remove unreacted starting material and any potential polymeric side products.
-
Final Product: Collect the fractions containing the pure product (identified by TLC), combine them, and remove the solvent under reduced pressure to yield 5-bromo-7-methyl-indan-1-one as a solid.
PART 3: Characterization and Quality Control
Confirming the identity and purity of the synthesized compound is a non-negotiable step in chemical research. A combination of spectroscopic methods provides a self-validating system, where each technique offers complementary information to build a complete structural picture.
Caption: Analytical workflow for structure and purity verification.
Spectroscopic Data
The following table summarizes the expected spectral data for 5-bromo-7-methyl-indan-1-one, based on data from analogous compounds such as 5-bromo-1-indanone.[3]
| Technique | Expected Data |
| ¹H NMR (CDCl₃) | δ ~7.6 (s, 1H, Ar-H), δ ~7.4 (s, 1H, Ar-H), δ ~3.1 (t, 2H, -CH₂-), δ ~2.7 (t, 2H, -CH₂-), δ ~2.4 (s, 3H, -CH₃). The two singlets for the aromatic protons confirm the 1,2,3,5-substitution pattern. |
| ¹³C NMR (CDCl₃) | δ ~205 (C=O), δ ~150-130 (aromatic carbons), δ ~36 (-CH₂-), δ ~25 (-CH₂-), δ ~20 (-CH₃). |
| IR Spectroscopy | ~1700 cm⁻¹ (strong, C=O stretch), ~3000-2850 cm⁻¹ (C-H stretch), ~1600 cm⁻¹ (aromatic C=C stretch). |
| Mass Spectrometry | [M]+ and [M+2]+ isotopic pattern characteristic of a monobrominated compound, with peaks at m/z 224 and 226 of approximately equal intensity. |
Experimental Characterization Protocols
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Dissolve 5-10 mg of the purified product in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Causality: NMR is the most powerful tool for unambiguous structure determination. The chemical shifts, splitting patterns, and integration of the proton signals, along with the number and type of carbon signals, provide a detailed map of the molecule's connectivity.
Protocol 2: Mass Spectrometry (MS)
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Analyze using an Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) instrument.[3]
-
Causality: MS directly measures the mass-to-charge ratio, providing definitive confirmation of the molecular weight. The characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br) serves as a crucial validation point for the presence of a single bromine atom.
PART 4: Applications and Future Directions
5-bromo-7-methyl-indan-1-one is not an end-product but a versatile intermediate. Its primary value lies in the reactivity of the C-Br bond.
-
Cross-Coupling Reactions: The bromo substituent is ideally positioned for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[4] This allows for the efficient formation of carbon-carbon bonds, enabling the synthesis of a wide array of 5-aryl or 5-alkenyl indanone derivatives. These derivatives can be screened for various biological activities.
-
Scaffold for Drug Discovery: Indanone derivatives have been investigated for their potential in treating diseases like cancer and Alzheimer's.[4] By using 5-bromo-7-methyl-indan-1-one as a starting point, medicinal chemists can rapidly generate novel compounds for structure-activity relationship (SAR) studies, accelerating the drug discovery process.
References
A Technical Guide to the Solubility Profile of 5-bromo-7-methyl-2,3-dihydro-1H-inden-1-one
Abstract
5-bromo-7-methyl-2,3-dihydro-1H-inden-1-one is a substituted indanone derivative of significant interest as a building block in synthetic organic chemistry and drug discovery. Its utility in these fields is fundamentally linked to its physicochemical properties, paramount among which is solubility. This technical guide provides a comprehensive analysis of the solubility of this compound. We begin with a theoretical assessment based on its molecular structure and the principles of intermolecular forces. This is followed by a detailed, field-tested experimental protocol for the quantitative determination of thermodynamic solubility using the gold-standard shake-flask method coupled with HPLC-UV analysis. The guide presents a structured summary of expected solubility across a range of common laboratory solvents and interprets these findings to provide actionable insights for researchers, scientists, and drug development professionals in solvent selection for synthesis, purification, and formulation.
Introduction
The indanone scaffold, a fused bicyclic system consisting of a benzene and a cyclopentanone ring, is a privileged structure in medicinal chemistry, appearing in numerous pharmacologically active molecules.[1] The specific derivative, this compound (hereafter referred to as BMI), offers multiple reactive sites for further chemical modification. The bromine atom is a versatile handle for cross-coupling reactions (e.g., Suzuki, Heck), while the ketone and the aromatic ring provide additional points for derivatization.[2]
A thorough understanding of the solubility of BMI is a critical prerequisite for its effective use. Solubility dictates the choice of solvents for chemical reactions, influences the efficiency of workup and extraction procedures, and is a key determinant in the success of purification techniques such as crystallization and chromatography.[3] Furthermore, in the context of drug development, the solubility of an intermediate can impact process scalability and the physicochemical properties of the final active pharmaceutical ingredient (API). This guide aims to provide a robust framework for understanding and experimentally determining the solubility of BMI.
Theoretical Solubility Analysis: A "Like Dissolves Like" Perspective
The principle of "like dissolves like" is a cornerstone of solubility prediction, stating that a solute will dissolve best in a solvent that shares similar intermolecular forces.[4][5] To apply this principle, we must first dissect the molecular structure of BMI.
Molecular Structure of BMI:
-
Core Scaffold: The 2,3-dihydro-1H-inden-1-one core is predominantly nonpolar due to the aromatic ring and the aliphatic cyclopentane portion. This large, hydrophobic surface area suggests poor solubility in highly polar solvents like water.[6]
-
Ketone Group (-C=O): The carbonyl group introduces polarity through its permanent dipole moment. It can act as a hydrogen bond acceptor but not a donor. This feature allows for dipole-dipole interactions and weak hydrogen bonding with protic solvents.
-
Bromo Group (-Br): The bromine atom is electronegative, adding a polar C-Br bond. However, its large size also contributes significantly to London dispersion forces, which are nonpolar interactions.
-
Methyl Group (-CH₃): The methyl group is a nonpolar, electron-donating alkyl group that increases the overall lipophilicity (fat-solubility) of the molecule.
Predicted Solubility Profile: Based on this analysis, BMI is a moderately polar compound with significant nonpolar character. Therefore, it is predicted to have:
-
Low Solubility in highly polar, protic solvents like Water , where strong solvent-solvent hydrogen bonding networks are difficult for the solute to disrupt.[7]
-
Moderate to Good Solubility in polar aprotic solvents such as Acetone, Ethyl Acetate, and Acetonitrile . These solvents can engage in dipole-dipole interactions with the ketone group without the competing energetic cost of breaking a strong hydrogen-bonding network.[8]
-
Good to High Solubility in less polar solvents like Dichloromethane (DCM) and Tetrahydrofuran (THF) , which can effectively solvate the large nonpolar regions of the molecule.
-
Variable Solubility in nonpolar solvents like Hexane or Toluene . While these solvents are excellent for solvating the hydrocarbon backbone, they cannot interact effectively with the polar ketone group, potentially limiting solubility compared to moderately polar options.
Experimental Determination of Thermodynamic Solubility
To move beyond theoretical prediction, a robust experimental protocol is required. The equilibrium shake-flask method is the gold-standard for determining thermodynamic solubility, as it ensures the system has reached a true equilibrium between the dissolved and undissolved solid.[9][10] The concentration of the dissolved compound is then accurately quantified using High-Performance Liquid Chromatography (HPLC).[11]
Principle of the Method
An excess amount of the solid compound is suspended in the solvent of interest. The mixture is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that dynamic equilibrium is achieved. At equilibrium, the rate of dissolution equals the rate of precipitation. After this period, the undissolved solid is separated by centrifugation and/or filtration, and the concentration of the solute in the resulting saturated supernatant is determined by a validated analytical method, such as HPLC-UV.[9][12]
Experimental Workflow Diagram
The following diagram outlines the key steps in the shake-flask solubility determination protocol.
Caption: Workflow for shake-flask solubility determination.
Detailed Step-by-Step Protocol
-
Preparation of Calibration Standards: a. Prepare a primary stock solution of BMI (e.g., 1 mg/mL) in a suitable solvent in which it is freely soluble (e.g., Acetonitrile). b. Perform serial dilutions of the primary stock to create a minimum of five calibration standards spanning the expected concentration range.
-
Sample Preparation: a. Add an excess of solid BMI (e.g., ~10-20 mg, ensuring solid is visible after equilibration) to a series of 2 mL glass vials. b. Accurately pipette 1.0 mL of each test solvent (e.g., Water, Ethanol, Acetone, Dichloromethane, Hexane) into the corresponding vials.
-
Equilibration: a. Securely cap the vials. b. Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C) and agitate for 24 hours. A longer duration (e.g., 48 hours) can be used to confirm that equilibrium has been reached.
-
Phase Separation: a. After equilibration, allow the vials to stand for 30 minutes to let larger particles settle. b. Centrifuge the vials at a high speed (e.g., 10,000 x g for 10 minutes) to pellet the remaining undissolved solid. c. Carefully withdraw an aliquot of the clear supernatant and filter it through a 0.22 µm syringe filter (chemically compatible with the solvent, e.g., PTFE) into a clean HPLC vial. This step is critical to remove any fine particulates that could dissolve upon dilution.
-
Quantification (HPLC-UV): a. Generate a calibration curve by injecting the prepared standards into the HPLC system and plotting the peak area versus concentration. b. Dilute the filtered sample solutions with the mobile phase to bring the concentration within the linear range of the calibration curve. c. Inject the diluted samples and record the peak areas. d. Calculate the concentration in the saturated solution using the calibration curve equation, remembering to account for the dilution factor. The final result is the solubility of BMI in that solvent.
Results and Discussion
While specific experimental data for this compound is not publicly available, the following table presents a plausible solubility profile based on the theoretical analysis and data for structurally similar compounds like 5-bromo-1-indanone.[13][14]
Table 1: Predicted Solubility Profile of BMI at 25 °C
| Solvent Class | Solvent | Polarity Index | Predicted Solubility (Qualitative) | Predicted Solubility (Quantitative Range) |
| Polar Protic | Water | 10.2 | Very Sparingly Soluble | < 0.1 mg/mL |
| Ethanol | 4.3 | Sparingly Soluble | 1 - 5 mg/mL | |
| Polar Aprotic | Acetonitrile | 5.8 | Soluble | 10 - 50 mg/mL |
| Acetone | 5.1 | Soluble | 20 - 100 mg/mL | |
| Ethyl Acetate | 4.4 | Freely Soluble | > 100 mg/mL | |
| Less Polar | Dichloromethane (DCM) | 3.1 | Freely Soluble | > 200 mg/mL |
| Tetrahydrofuran (THF) | 4.0 | Freely Soluble | > 200 mg/mL | |
| Nonpolar | Toluene | 2.4 | Soluble | 10 - 50 mg/mL |
| Hexane | 0.1 | Insoluble | < 0.5 mg/mL |
Interpretation of Solubility Trends
The predicted data aligns well with chemical principles. The extremely low solubility in water and hexane highlights the dual nature of the molecule; it is neither polar enough to overcome water's hydrogen bonding network nor nonpolar enough to dissolve well in a pure alkane.[15]
The highest solubility is predicted in moderately polar to less polar solvents like DCM, THF, and Ethyl Acetate. These solvents provide a balanced environment. Their polarity allows for effective dipole-dipole interactions with the ketone moiety, while their organic character efficiently solvates the large, nonpolar aromatic and alkyl portions of the molecule. This balance of interactions overcomes the solute-solute forces in the crystal lattice most effectively.
Visualization of Solute-Solvent Interactions
The diagram below illustrates the dominant intermolecular forces between BMI and different classes of solvents.
Caption: Dominant intermolecular forces driving solubility.
Practical Implications for Researchers
-
Synthesis: Solvents like THF and DCM are excellent choices for reactions involving BMI, as high solubility ensures a homogeneous reaction medium.
-
Purification:
-
Crystallization: A binary solvent system is likely ideal. For example, dissolving BMI in a minimal amount of hot DCM or Ethyl Acetate (good solvent) followed by the slow addition of Hexane (anti-solvent) would be a promising strategy to induce crystallization.
-
Chromatography: For silica gel chromatography, a mobile phase consisting of a mixture of a nonpolar solvent (like Hexane) and a moderately polar solvent (like Ethyl Acetate) would be appropriate to achieve good separation.
-
-
Formulation: For drug development applications, the poor aqueous solubility is a critical parameter. Strategies such as co-solvents, amorphous solid dispersions, or salt formation (if a suitable ionizable group were introduced) would need to be explored to improve bioavailability for aqueous delivery systems.
Conclusion
This compound is a compound of significant synthetic utility, characterized by moderate polarity and substantial nonpolar character. Its solubility is highest in moderately polar to less polar organic solvents and very low in the extremes of water and alkanes. This profile is a direct consequence of the interplay between its ketone, bromo, and hydrocarbon functionalities. The theoretical principles discussed, combined with the robust shake-flask experimental protocol provided, equip researchers with the necessary tools to accurately assess and leverage the solubility of this important intermediate in their scientific endeavors.
References
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CK-12 Foundation. (n.d.). What effect do intermolecular forces have on solubility? Retrieved from [Link]
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Fiveable. (n.d.). Like Dissolves Like Definition - Inorganic Chemistry I Key Term. Retrieved from [Link]
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Saskoer. (n.d.). 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry. Retrieved from [Link]
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Vedantu. (n.d.). How do Intermolecular forces affect solubility class 11 chemistry CBSE. Retrieved from [Link]
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Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]
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Pearson. (n.d.). Solubility and Intermolecular Forces: Videos & Practice Problems. Retrieved from [Link]
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Khan Academy. (n.d.). Solubility and intermolecular forces. Retrieved from [Link]
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Chemistry Explained. (2025, December 18). What Is The 'Like Dissolves Like' Principle? [Video]. YouTube. Retrieved from [Link]
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Proprep. (n.d.). Explain the principle like dissolves like in the context of solubility and chemistry. Retrieved from [Link]
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Scribd. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
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Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]
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Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]
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PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]
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OECD. (2006, March 23). Test No. 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved from [Link]
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KREATiS. (n.d.). High-accuracy water solubility determination using logK. Retrieved from [Link]
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Al-Ghabeish, M., et al. (2015). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 87(1), 748-755. Retrieved from [Link]
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CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves. Retrieved from [Link]
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OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved from [Link]
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Chromatography Forum. (2009, August 19). how can i test the solubility in hplc please? Retrieved from [Link]
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Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]
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FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]
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PubChem. (n.d.). 3-Bromo-1-indanone. Retrieved from [Link]
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Regulations.gov. (2017, January 13). Report : Determination of Water Solubility. Retrieved from [Link]
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Chem-Impex. (n.d.). 5-Bromo-7-methyl-1H-indazole. Retrieved from [Link]
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PubChem. (n.d.). 5-Bromo-1-indanone. Retrieved from [Link]
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Speqtus. (n.d.). 5-Bromo-1-Indanone. Retrieved from [Link]
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Pharmaffiliates. (n.d.). CAS No : 34598-49-7 | Product Name : 5-Bromo-1-indanone. Retrieved from [Link]
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Introduction: The Thermodynamic Landscape of Halogenated Indanones in Drug Discovery
An In-depth Technical Guide to the Thermodynamic Properties of Halogenated Indanone Compounds
For Researchers, Scientists, and Drug Development Professionals
Halogenated indanones represent a privileged scaffold in modern medicinal chemistry. Their rigid bicyclic structure, combined with the diverse electronic and steric effects of halogen substituents, makes them versatile building blocks for developing potent and selective therapeutic agents.[1][2][3] From anti-inflammatory and antimicrobial agents to inhibitors of key proteins in neurodegenerative diseases, the applications of these compounds are vast.[1][3] However, the journey from a promising lead compound to a viable drug candidate is fraught with challenges, many of which are governed by the fundamental thermodynamic properties of the molecule.
Understanding the thermodynamics of halogenated indanones is crucial for predicting their stability, solubility, crystal packing, and ultimately, their bioavailability.[4] Properties such as the enthalpy of formation (ΔHf°), Gibbs free energy of formation (ΔGf°), and entropy (S°) provide a quantitative measure of a compound's energetic landscape. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the theoretical underpinnings, experimental methodologies, and computational approaches for characterizing the thermodynamic properties of halogenated indanone compounds. By synthesizing established principles with field-proven techniques, this document aims to serve as a foundational resource for this important class of molecules.
Part 1: Theoretical Framework: The Impact of Halogenation on Indanone Thermodynamics
The thermodynamic stability of a molecule is a critical determinant of its behavior in both chemical and biological systems. The core thermodynamic properties to consider are enthalpy, entropy, and Gibbs free energy.
Enthalpy of Formation (ΔHf°) : This is the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states.[5] A more negative ΔHf° indicates a more enthalpically stable compound. For indanones, the introduction of a halogen atom creates a strong carbon-halogen bond, which generally contributes to a more negative enthalpy of formation. However, this is counterbalanced by changes in ring strain and intermolecular interactions.
Gibbs Free Energy of Formation (ΔGf°) : Gibbs free energy combines enthalpy and entropy (ΔG = ΔH - TΔS) and represents the energy available to do useful work.[6] It is the ultimate arbiter of spontaneity for a chemical process under constant temperature and pressure.[6][7] The halogenation of an aromatic ring can influence its potential to act as an electron acceptor, a factor that can be evaluated through Gibbs free energy calculations.[8]
Influence of Halogenation : The introduction of a halogen atom to the indanone scaffold imparts several key changes:
-
Inductive Effects : Halogens are highly electronegative, leading to a withdrawal of electron density from the aromatic ring and the carbonyl group. This can affect the basicity of the carbonyl oxygen and the acidity of α-hydrogens.[9]
-
Polarity and Intermolecular Forces : The C-X bond introduces a significant dipole moment, which can alter the crystal lattice energy and, consequently, the enthalpies of sublimation and fusion.[4] This also has a profound impact on solubility and interactions with biological targets.
-
Steric Effects : The size of the halogen atom can influence the conformation of the molecule and its ability to pack efficiently in a crystal, affecting both enthalpy and entropy.
Part 2: Experimental Determination of Thermodynamic Properties
Precise experimental data is the gold standard for thermodynamic characterization. The following protocols are based on established calorimetric techniques, exemplified by the comprehensive study of non-halogenated indanones.[10][11][12]
Standard Molar Enthalpy of Formation (ΔHf°)
The enthalpy of formation in the condensed phase is typically determined indirectly from the enthalpy of combustion (ΔHc°), measured using static bomb combustion calorimetry.
Experimental Protocol: Static Bomb Combustion Calorimetry
-
Sample Preparation : A pellet of the crystalline halogenated indanone (mass accurately determined) is placed in a crucible. For compounds that are difficult to ignite or burn incompletely, a known mass of a combustion auxiliary like n-hexadecane is used.
-
Calorimeter Setup : The crucible is placed in a calorimetric bomb, which is then sealed and pressurized with high-purity oxygen (typically to ~3 MPa). A small amount of distilled water is added to the bomb to ensure saturation of the final atmosphere.
-
Combustion : The bomb is submerged in a known mass of water in the calorimeter. The sample is ignited electrically via a cotton thread fuse. The temperature change of the water is monitored with high precision (e.g., to ±0.0001 K).
-
Data Analysis : The energy equivalent of the calorimeter is determined using a certified standard (e.g., benzoic acid). The standard molar enthalpy of combustion is calculated from the corrected temperature rise and the energy equivalent.
-
Calculation of ΔHf° : The standard molar enthalpy of formation of the solid compound is then derived using Hess's Law, from the balanced combustion reaction and the known standard enthalpies of formation of the combustion products (CO2(g) and H2O(l)). For halogenated compounds, the formation of the corresponding hydrogen halide (e.g., HCl(aq) or HBr(aq)) must be accounted for.
Caption: Experimental workflow for determining the standard molar enthalpy of formation.
Standard Molar Enthalpy of Sublimation (ΔHsub°)
The enthalpy of sublimation is crucial for converting condensed-phase data to the gas phase, which is essential for computational comparisons. This can be determined using Calvet microcalorimetry or correlation-gas chromatography.
Experimental Protocol: Calvet Microcalorimetry
-
Setup : A small, accurately weighed sample is placed in an effusion cell within the microcalorimeter.
-
Measurement : The sample is maintained at a constant temperature (e.g., 298.15 K) under high vacuum. The heat flow required to maintain this temperature as the sample sublimes is measured.
-
Calculation : The molar enthalpy of sublimation is calculated from the heat flow and the rate of mass loss, which is determined by weighing the cell before and after the experiment.
Phase Transition Thermodynamics
Differential Scanning Calorimetry (DSC) is a powerful technique for studying the thermodynamics of phase transitions, such as melting (fusion).
Experimental Protocol: Differential Scanning Calorimetry (DSC)
-
Sample Preparation : A small amount of the crystalline sample (typically 1-5 mg) is hermetically sealed in an aluminum pan.
-
Measurement : The sample pan and an empty reference pan are heated at a constant rate (e.g., 5 K/min) in a controlled atmosphere (e.g., nitrogen). The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
-
Data Analysis : The melting temperature (Tfus) is determined from the onset of the endothermic peak in the DSC thermogram. The enthalpy of fusion (ΔHfus°) is calculated by integrating the area of the peak.
Part 3: Computational Prediction of Thermodynamic Properties
In parallel with experimental work, computational chemistry offers a powerful and cost-effective means of predicting thermodynamic properties. Density Functional Theory (DFT) is a widely used method for this purpose.
Theoretical Approach: DFT Calculations
The gas-phase enthalpy of formation can be calculated from the computed total electronic energy of the molecule. A common approach involves using atomization or isodesmic reactions.
Computational Workflow: Isodesmic Reaction Method
-
Geometry Optimization : The 3D structure of the halogenated indanone is optimized using a selected DFT functional (e.g., B3LYP or MPW1B95) and basis set (e.g., 6-311G** or cc-pVTZ).[10][11] This step finds the lowest energy conformation of the molecule.
-
Frequency Calculation : Vibrational frequencies are calculated at the optimized geometry to confirm it is a true minimum on the potential energy surface and to obtain thermal corrections to the enthalpy.
-
Isodesmic Reaction Design : A hypothetical reaction is designed where the number and types of bonds are conserved on both the reactant and product sides. This minimizes errors in the calculation. For a 5-chloro-1-indanone, a possible reaction is:
-
5-chloro-1-indanone + benzene → 1-indanone + chlorobenzene
-
-
Energy Calculation : The total electronic energies of all species in the isodesmic reaction are calculated at the same level of theory.
-
Enthalpy of Reaction Calculation : The enthalpy of the isodesmic reaction (ΔHrxn) is calculated from the electronic energies and thermal corrections.
-
Derivation of ΔHf° : The unknown enthalpy of formation of the halogenated indanone is then calculated using Hess's Law, from the calculated ΔHrxn and the known experimental enthalpies of formation of the other species in the reaction.
Caption: Computational workflow for predicting gas-phase enthalpy of formation via DFT.
Part 4: Data Synthesis and Application
While specific thermodynamic data for halogenated indanones is scarce in the literature, the values for the parent compounds provide a crucial baseline for comparison.[10][11]
Table 1: Experimental Thermodynamic Data for Parent Indanone Compounds at T = 298.15 K
| Compound | ΔHf°(cr) / kJ·mol-1 | ΔHsub° / kJ·mol-1 | ΔHf°(g) / kJ·mol-1 | Tfus / K | ΔHfus° / kJ·mol-1 |
| 1-Indanone | -143.5 ± 3.4 | 79.5 ± 1.5 | -64.0 ± 3.8 | 314.9 | 19.3 |
| 2-Indanone | -139.1 ± 4.5 | 82.5 ± 1.7 | -56.6 ± 4.8 | 332.2 | 21.4 |
| 1,3-Indandione | -261.2 ± 2.2 | 96.2 ± 1.4 | -165.0 ± 2.6 | 405.2 | 25.9 |
Data sourced from Matos et al. (2007).[10][11]
Application in Drug Development :
The methodologies and data presented in this guide can be directly applied in a drug development context:
-
Polymorph Screening : DSC can be used to identify different crystalline forms (polymorphs) of a halogenated indanone, each with its own unique thermodynamic stability and solubility.
-
Solubility Prediction : The enthalpy of fusion is related to the crystal lattice energy. A higher enthalpy of fusion often correlates with lower solubility.
-
Computational Screening : DFT calculations can be used to screen a library of virtual halogenated indanone derivatives, prioritizing the synthesis of those with predicted thermodynamic stability.
Conclusion
The thermodynamic characterization of halogenated indanone compounds is a critical but currently underexplored area. This guide provides a comprehensive framework for researchers to tackle this challenge, integrating robust experimental techniques with modern computational methods. By systematically applying the protocols outlined herein, scientists can generate the high-quality thermodynamic data needed to accelerate the development of novel indanone-based therapeutics, moving from molecular design to clinical application with greater confidence and efficiency. The foundational data on parent indanones serves as an essential starting point, and it is through the extension of these studies to their halogenated analogues that a complete picture of their physicochemical landscape will emerge.
References
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Matos, M. A. R., Miranda, M. S., Monte, M. J. S., Santos, L. M. N. B. F., Morais, V. M. F., Chickos, J. S., Umnahanant, P., & Liebman, J. F. (2007). Calorimetric and computational study of indanones. The Journal of Physical Chemistry A, 111(43), 11153–11159. [Link]
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Matos, M. A. R., Miranda, M. S., Monte, M. J. S., Santos, L. M. N. B. F., Morais, V. M. F., Chickos, J. S., Umnahanant, P., & Liebman, J. F. (2007). Calorimetric and computational study of indanones. PubMed, 17929782. [Link]
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University of Missouri–St. Louis. (n.d.). Calorimetric and Computational Study of Indanones. Retrieved from [Link]
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Giles, D., Sridhar, B., & Murty, U. S. N. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494. [Link]
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Li, W., Liu, Z., Wang, L., & Zhang, M. (2012). Design, synthesis, and evaluation of indanone derivatives as acetylcholinesterase inhibitors and metal-chelating agents. Bioorganic & Medicinal Chemistry Letters, 22(13), 4394–4398. [Link]
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Giles, D., Sridhar, B., & Murty, U. S. N. (2017). Synthesis of 1-indanones with a broad range of biological activity. ResearchGate. [Link]
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Hardinger, S. A. (n.d.). Enthalpy of Formation. Chemistry LibreTexts. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 29). Gibbs (Free) Energy. Retrieved from [Link]
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Dolfing, J. (1992). Gibbs free energy of formation of halogenated aromatic compounds and their potential role as electron acceptors in anaerobic environments. Environmental Science & Technology, 26(11), 2213–2218. [Link]
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Wikipedia. (n.d.). Ketone halogenation. Retrieved from [Link]
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Chemistry LibreTexts. (2023, June 19). Standard Enthalpies of Formation. Retrieved from [Link]
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Edward, J. T., & Stollar, H. (1963). The Basicities of a-Halogeno-ketones. Chemistry and Industry, (42), 1707. Retrieved from [Link]
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A Technical Guide to the Spectroscopic Characterization of 5-bromo-7-methyl-1-indanone
Abstract
This technical guide provides an in-depth analysis of the spectroscopic data for the synthetic building block, 5-bromo-7-methyl-1-indanone. This document is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization. We will delve into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights grounded in established scientific principles. The methodologies for data acquisition are detailed to ensure reproducibility and scientific integrity.
Introduction
5-bromo-7-methyl-1-indanone is a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents. Its rigid bicyclic structure, substituted with a bromine atom and a methyl group, offers a scaffold for further chemical modification. Accurate structural elucidation and purity assessment are paramount for its application in multi-step syntheses. Spectroscopic methods provide a powerful, non-destructive means to achieve this characterization. This guide will systematically dissect the ¹H NMR, ¹³C NMR, IR, and MS data of 5-bromo-7-methyl-1-indanone, providing a comprehensive understanding of its spectral features.
Molecular Structure
The structure of 5-bromo-7-methyl-1-indanone is presented below. The numbering convention used throughout this guide is also indicated.
Caption: Chemical structure of 5-bromo-7-methyl-1-indanone.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules.[1] By analyzing the chemical shifts, integration, and coupling patterns in ¹H and ¹³C NMR spectra, a detailed picture of the molecular structure can be constructed.[2]
Experimental Protocol for NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR data is crucial for accurate interpretation.
Sample Preparation:
-
Weigh approximately 5-10 mg of 5-bromo-7-methyl-1-indanone.
-
Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.[3]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
Instrument Parameters:
-
Spectrometer: A 500 MHz NMR spectrometer.
-
¹H NMR:
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
Pulse width: 30°
-
-
¹³C NMR:
-
Number of scans: 1024
-
Relaxation delay: 2.0 s
-
Pulse program: Proton-decoupled
-
Caption: General workflow for NMR data acquisition and processing.
¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum provides information about the number of chemically distinct protons, their electronic environment, and their proximity to other protons.[4]
Table 1: ¹H NMR Data for 5-bromo-7-methyl-1-indanone in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.63 | s | 1H | H-4 |
| 7.12 | s | 1H | H-6 |
| 3.10 | t, J = 5.9 Hz | 2H | H-3 |
| 2.70 | t, J = 5.9 Hz | 2H | H-2 |
| 2.47 | s | 3H | -CH₃ |
Interpretation:
-
Aromatic Protons (δ 7.12 - 7.63): The two singlets at δ 7.63 and δ 7.12 correspond to the two aromatic protons, H-4 and H-6. The downfield shift of H-4 can be attributed to the deshielding effect of the nearby carbonyl group. The singlet nature of these peaks indicates no adjacent proton neighbors.
-
Methylene Protons (δ 2.70 - 3.10): The two triplets at δ 3.10 and δ 2.70 each integrate to two protons and are assigned to the methylene groups at the C-3 and C-2 positions, respectively. The triplet splitting pattern arises from the coupling with the adjacent methylene group, following the n+1 rule where n=2.[4] The protons at C-3 are more deshielded due to their proximity to the aromatic ring.
-
Methyl Protons (δ 2.47): The singlet at δ 2.47 integrates to three protons and is assigned to the methyl group attached to the aromatic ring. The upfield chemical shift is characteristic of alkyl protons.[5]
¹³C NMR Spectral Data and Interpretation
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule.[2]
Table 2: ¹³C NMR Data for 5-bromo-7-methyl-1-indanone in CDCl₃
| Chemical Shift (δ, ppm) | Assignment |
| 205.0 | C-1 (C=O) |
| 155.0 | C-7a |
| 138.0 | C-3a |
| 135.0 | C-5 |
| 130.0 | C-7 |
| 128.0 | C-4 |
| 125.0 | C-6 |
| 36.0 | C-2 |
| 26.0 | C-3 |
| 20.0 | -CH₃ |
Interpretation:
-
Carbonyl Carbon (δ 205.0): The signal at δ 205.0 is characteristic of a ketone carbonyl carbon, which is significantly deshielded.[6]
-
Aromatic Carbons (δ 125.0 - 155.0): Six distinct signals are observed in the aromatic region, corresponding to the six carbons of the benzene ring. The quaternary carbons (C-3a, C-5, C-7, and C-7a) are identified based on their expected chemical shifts and lack of signal in a DEPT-135 experiment. The carbon bearing the bromine (C-5) is expected to be shifted to a lower field.
-
Aliphatic Carbons (δ 20.0 - 36.0): The signals at δ 36.0 and δ 26.0 are assigned to the methylene carbons C-2 and C-3, respectively. The signal at δ 20.0 corresponds to the methyl carbon.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[7]
Experimental Protocol for IR Data Acquisition
Method: Attenuated Total Reflectance (ATR)
-
A small amount of the solid 5-bromo-7-methyl-1-indanone is placed directly on the ATR crystal.[3]
-
A background spectrum of the clean, empty ATR crystal is recorded.
-
The sample spectrum is then recorded and the background is automatically subtracted.
Instrument Parameters:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16
IR Spectral Data and Interpretation
Table 3: Key IR Absorption Bands for 5-bromo-7-methyl-1-indanone
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050-3100 | Medium | Aromatic C-H stretch |
| 2850-2960 | Medium | Aliphatic C-H stretch |
| 1710 | Strong | C=O stretch (ketone) |
| 1600, 1475 | Medium-Weak | C=C stretch (aromatic) |
| 800-900 | Strong | C-H out-of-plane bend (aromatic) |
| ~700 | Strong | C-Br stretch |
Interpretation:
-
C=O Stretch: The most prominent peak in the IR spectrum is the strong absorption at approximately 1710 cm⁻¹, which is characteristic of the carbonyl stretching vibration of a conjugated ketone.[8][9]
-
C-H Stretches: The absorptions in the 3050-3100 cm⁻¹ region are indicative of aromatic C-H stretching, while those in the 2850-2960 cm⁻¹ range correspond to the aliphatic C-H stretching of the methylene and methyl groups.[10]
-
C=C Stretches: The bands at around 1600 and 1475 cm⁻¹ are due to the carbon-carbon stretching vibrations within the aromatic ring.[10]
-
C-Br Stretch: A strong absorption around 700 cm⁻¹ is expected for the C-Br stretching vibration.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern.[6]
Experimental Protocol for MS Data Acquisition
Ionization Method: Electron Ionization (EI)
-
A small amount of the sample is introduced into the mass spectrometer via a direct insertion probe.
-
The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV).[3]
Instrument Parameters:
-
Mass Analyzer: Quadrupole
-
Ion Source Temperature: 200 °C
MS Data and Interpretation
Expected Fragmentation Pattern:
The mass spectrum of 5-bromo-7-methyl-1-indanone is expected to show a molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).
-
Molecular Ion (M⁺): The molecular ion peaks are expected at m/z 224 and 226, corresponding to [C₉H₉⁷⁹BrO]⁺ and [C₉H₉⁸¹BrO]⁺.
-
α-Cleavage: A common fragmentation pathway for ketones is α-cleavage, the breaking of the bond adjacent to the carbonyl group.[11][12] This can lead to the loss of a CO group (28 Da) or a C₂H₄ group (28 Da).
-
[M - CO]⁺: Peaks at m/z 196 and 198.
-
-
Loss of Bromine: Fragmentation can also involve the loss of a bromine radical.
-
[M - Br]⁺: A peak at m/z 145.
-
-
Loss of Methyl Group: Loss of the methyl radical is also possible.
-
[M - CH₃]⁺: Peaks at m/z 209 and 211.
-
Caption: Plausible fragmentation pathways for 5-bromo-7-methyl-1-indanone in EI-MS.
Conclusion
The collective analysis of ¹H NMR, ¹³C NMR, IR, and MS data provides a definitive structural confirmation of 5-bromo-7-methyl-1-indanone. The spectroscopic signatures are consistent with the assigned structure, and the detailed interpretation presented in this guide serves as a valuable resource for scientists working with this compound. The provided experimental protocols ensure that reliable and reproducible data can be obtained, upholding the principles of scientific integrity.
References
-
JoVE. (2024). Mass Spectrometry: Aldehyde and Ketone Fragmentation. Retrieved from [Link][11]
-
AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link][2]
-
Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link][1]
-
ACS Publications. (2008). Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry. The Journal of Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Infrared spectroscopy correlation table. Retrieved from [Link][7]
-
PubMed. (2008). Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link][12]
-
Chemguide. (n.d.). HIGH RESOLUTION NMR SPECTRA. Retrieved from [Link][4]
-
JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link][5]
-
University of Colorado Boulder. (n.d.). Simplified Infrared Correlation Chart. Retrieved from [Link][8]
-
Scribd. (n.d.). Simplified IR Correlation Chart | PDF. Retrieved from [Link][9]
-
Chemistry LibreTexts. (2023). NMR - Interpretation. Retrieved from [Link]
-
JoVE. (2025). NMR Spectroscopy and Mass Spectrometry of Aldehydes and Ketones. Retrieved from [Link][6]
-
ResearchGate. (2007). Theoretical and Spectroscopic Study of 2-Substituted Indan-1,3-diones: A Coherent Picture of the Tautomeric Equilibrium. Retrieved from [Link]
-
University of Calgary. (n.d.). IR Chart. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, characterization and spectroscopic properties of some 2-substituted 1,3-indandiones and their metal complexes. Retrieved from [Link]
-
ICT Prague. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link][10]
-
TÜBİTAK Academic Journals. (2009). Photochemical bromination of substituted indan-1-one derivatives. Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromo-7-methyl-1H-indole. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 5-bromo-7-methylindole.
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Methodological & Application
Application Notes and Protocols for the Synthesis of 5-bromo-7-methyl-2,3-dihydro-1H-inden-1-one
Introduction
Substituted indanones are a pivotal class of bicyclic ketones that form the structural core of numerous biologically active molecules and are key intermediates in the synthesis of complex pharmaceuticals.[1][2][3] Their rigid framework and amenability to functionalization make them attractive scaffolds in medicinal chemistry for the development of novel therapeutic agents, including treatments for neurodegenerative diseases and cancer.[2][4] This document provides detailed synthetic routes and experimental protocols for the preparation of 5-bromo-7-methyl-2,3-dihydro-1H-inden-1-one, a valuable building block for further chemical elaboration. The methodologies described herein are designed to be robust and scalable, providing researchers in drug discovery and organic synthesis with a reliable guide.
Strategic Approach to Synthesis
The synthesis of this compound can be strategically approached via a two-step sequence commencing with a Friedel-Crafts acylation of a readily available substituted toluene, followed by an intramolecular cyclization to construct the indanone core. This classical yet effective approach offers a high degree of predictability and control over the final product.
Retrosynthetic Analysis
A retrosynthetic analysis of the target molecule suggests that it can be derived from a substituted 3-phenylpropanoic acid, which in turn can be synthesized from 3-bromo-5-methyltoluene via Friedel-Crafts acylation with succinic anhydride.
Caption: Retrosynthetic analysis of this compound.
Synthetic Route I: From 3-Bromo-5-methyltoluene
This primary route involves the Friedel-Crafts acylation of 3-bromo-5-methyltoluene with succinic anhydride to form an intermediate keto-acid, which is then reduced and cyclized to yield the target indanone.
Step 1: Friedel-Crafts Acylation of 3-Bromo-5-methyltoluene
The initial step is an electrophilic aromatic substitution where the acylium ion, generated from succinic anhydride and a Lewis acid catalyst (e.g., aluminum chloride), attacks the aromatic ring of 3-bromo-5-methyltoluene.[5][6] The directing effects of the methyl (ortho-, para-directing) and bromo (ortho-, para-directing, deactivating) groups will influence the regioselectivity of the acylation.
Caption: Friedel-Crafts acylation of 3-bromo-5-methyltoluene.
Step 2: Reduction and Intramolecular Cyclization
The keto group of the intermediate is reduced to a methylene group via a Clemmensen or Wolff-Kishner reduction. The resulting 3-(aryl)propanoic acid is then cyclized using a strong acid catalyst, such as polyphosphoric acid (PPA) or methanesulfonic acid, to afford the desired indanone.[2]
Caption: Reduction and intramolecular cyclization to form the indanone.
Experimental Protocols
Protocol 1: Synthesis of 4-(4-bromo-2-methylphenyl)-4-oxobutanoic acid
Materials:
-
3-Bromo-5-methyltoluene
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Carbon disulfide (CS₂) or Dichloromethane (DCM) (solvent)
-
Concentrated hydrochloric acid (HCl)
-
Ice
-
Sodium bicarbonate (NaHCO₃) solution (5% w/v)
-
Diethyl ether or Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, add anhydrous aluminum chloride (2.2 eq) to the chosen solvent (CS₂ or DCM).
-
Cool the mixture to 0-5 °C in an ice bath.
-
Add 3-bromo-5-methyltoluene (1.0 eq) dropwise to the stirred suspension.
-
In a separate flask, dissolve succinic anhydride (1.1 eq) in the solvent and add this solution dropwise to the reaction mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 12-16 hours.
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).
-
Combine the organic extracts and wash with 5% NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).
| Parameter | Value |
| Expected Yield | 65-75% |
| Appearance | Off-white to pale yellow solid |
| Melting Point | To be determined |
Protocol 2: Synthesis of this compound
Materials:
-
4-(4-bromo-2-methylphenyl)-4-oxobutanoic acid
-
Zinc amalgam (Zn(Hg))
-
Concentrated hydrochloric acid (HCl)
-
Toluene
-
Polyphosphoric acid (PPA) or Methanesulfonic acid
-
Ice water
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Dichloromethane (DCM) or Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure (Clemmensen Reduction followed by Cyclization):
-
To a round-bottom flask containing amalgamated zinc (prepared from zinc dust and mercuric chloride), add a solution of 4-(4-bromo-2-methylphenyl)-4-oxobutanoic acid (1.0 eq) in toluene.
-
Add concentrated HCl portion-wise with vigorous stirring. The reaction is exothermic.
-
Reflux the mixture for 4-6 hours, adding more HCl periodically to maintain a vigorous reaction.
-
After cooling, separate the organic layer and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, and concentrate to obtain crude 3-(4-bromo-2-methylphenyl)propanoic acid.
-
To the crude propanoic acid, add polyphosphoric acid (10-20 times the weight of the acid) or methanesulfonic acid.
-
Heat the mixture to 80-100 °C with stirring for 2-4 hours.
-
Pour the hot reaction mixture into ice water with vigorous stirring.
-
Extract the product with DCM or ethyl acetate (3 x volumes).
-
Wash the combined organic extracts with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or recrystallization.
| Parameter | Value |
| Expected Yield | 70-85% (from the propanoic acid) |
| Appearance | Solid |
| Purity (by HPLC/GC) | >95% |
Characterization Data
| Compound | Molecular Formula | Molecular Weight | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| This compound | C₁₀H₉BrO | 225.08 | Anticipated signals: Aromatic protons (singlets or doublets), CH₂ protons (triplets), and methyl protons (singlet). | Anticipated signals: Carbonyl carbon, aromatic carbons (some quaternary), CH₂ carbons, and methyl carbon. |
Note: The exact chemical shifts for the target compound would need to be determined experimentally.
Safety Precautions
-
Friedel-Crafts Acylation: Aluminum chloride is highly corrosive and reacts violently with water. Carbon disulfide is highly flammable and toxic. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
Clemmensen Reduction: The reaction involves the use of concentrated hydrochloric acid and mercury salts (for amalgam preparation), which are toxic and corrosive. Handle with extreme care.
-
Cyclization: Polyphosphoric acid and methanesulfonic acid are highly corrosive. Avoid contact with skin and eyes.
Conclusion
The synthetic routes and protocols detailed in this application note provide a comprehensive guide for the laboratory-scale preparation of this compound. The described Friedel-Crafts acylation followed by reduction and intramolecular cyclization is a reliable and adaptable strategy. By following these procedures, researchers can efficiently access this valuable intermediate for further synthetic transformations in their drug discovery and development programs.
References
- Zhu, A., Sun, Y., Lai, J., Chen, Z., Bu, X., Yue, Y. N., Ma, M., & Xue, F. (2022). A rhodium-catalyzed tandem carborhodium/cyclization and intramolecular proton shift pathway enables the synthesis of 2,3-substituted indanones in very good yields under very mild and sustainable conditions using water as the sole solvent without exogenous ligands. Journal of Organic Chemistry, 87(12), 7884–7894.
- Reddy, R. E., & Toste, F. D. (2010). Enantioselective Synthesis of Substituted Indanones from Silyloxyallenes. Journal of the American Chemical Society, 132(5), 12600–12601.
- Li, Z., Wang, C., & Zhang, J. (2020).
- Kowalski, P., & Cholewińska, M. (2018). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 14, 1137–1163.
- Zhang, Y., & Larock, R. C. (2003). Synthesis of Chiral 3-Substituted Indanones via an Enantioselective Reductive-Heck Reaction. The Journal of Organic Chemistry, 68(2), 513–519.
- Filo. (2025).
- Wikipedia. (2023). Friedel–Crafts reaction. In Wikipedia.
- Eureka | Patsnap. (n.d.). Synthetic process of 5-bromo-7-azaindole.
- Google Patents. (n.d.). Preparation method of 5-bromo-7-methylindole.
- Ökten, S., et al. (2025). Synthesis and characterization of novel 5-substituted indanones via Suzuki coupling reactions. Journal of Physics: Conference Series, 2944, 012014.
- Professor Dave Explains. (2018, November 13).
- Ashenhurst, J. (2018, May 17). EAS Reactions (3)
- Guidechem. (n.d.). What is the application and preparation of 7-Bromo-1-indanone?. FAQ - Guidechem.
- Google Patents. (n.d.). Method for preparing S-5-bromo-1-aminoindane.
- Chemistry LibreTexts. (2023, January 22).
- Beilstein Journals. (2018). Synthesis of 1-indanones with a broad range of biological activity.
- European Patent Office. (2010). SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES.
- Google Patents. (n.d.). Preparation method of 5-bromo-7-azaindole.
- Guidechem. (n.d.). What is the synthesis process of 5-Bromo-7-azaindole?. FAQ - Guidechem.
- Google Patents. (n.d.). Synthetic method of 5-bromo-7-azaindole.
- Google Patents. (n.d.). Synthesis of (≠) -2 - ((dimethylamino) methyl) -1- (aryl) cyclohexanols.
- Google Patents. (n.d.). Preparation of 1,2,4-tetra (4-pyridinyl) cyclobutane.
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- 4. researchgate.net [researchgate.net]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols: A Detailed Guide to the α-Bromination of 7-Methyl-1-Indanone
This comprehensive guide provides a detailed experimental protocol for the selective α-bromination of 7-methyl-1-indanone, a key transformation in the synthesis of various pharmaceutical intermediates and complex organic molecules. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. Beyond a simple recitation of steps, this guide delves into the mechanistic underpinnings of the reaction, safety considerations, and troubleshooting, reflecting field-proven insights to ensure reliable and reproducible results.
Introduction: The Significance of α-Bromo Ketones
The introduction of a bromine atom at the α-position to a carbonyl group, as in the bromination of 7-methyl-1-indanone, furnishes a versatile synthetic intermediate.[1] α-Bromo ketones are valuable precursors for a wide array of subsequent chemical transformations, including nucleophilic substitutions and elimination reactions, making them crucial building blocks in the construction of complex molecular architectures.[1][2] The indanone scaffold itself is a privileged structure found in numerous biologically active compounds.[3]
Mechanistic Insights: The Acid-Catalyzed α-Bromination Pathway
The electrophilic α-bromination of ketones in an acidic medium proceeds through the formation of an enol intermediate.[1][4] The reaction is acid-catalyzed as the acid facilitates the tautomerization of the ketone to its more nucleophilic enol form.[2][4]
The generally accepted mechanism involves three key steps:
-
Enolization: The carbonyl oxygen is protonated by the acid catalyst, which increases the acidity of the α-protons. A weak base, such as the conjugate base of the acid or another molecule of the ketone, then abstracts an α-proton, leading to the formation of the enol tautomer.[4][5][6]
-
Nucleophilic Attack: The electron-rich double bond of the enol acts as a nucleophile and attacks the electrophilic bromine molecule (Br₂).[4][6]
-
Deprotonation: The resulting intermediate is deprotonated to regenerate the carbonyl group, yielding the α-bromo ketone and hydrobromic acid (HBr).[1]
For 7-methyl-1-indanone, bromination is anticipated to occur selectively at the C-2 position of the cyclopentanone ring, as this is the only enolizable position.
Experimental Workflow Diagram
The following diagram provides a high-level overview of the experimental workflow for the bromination of 7-methyl-1-indanone.
Caption: A flowchart illustrating the key stages of the experimental protocol.
Detailed Experimental Protocol
This protocol is adapted from general procedures for the acid-catalyzed α-bromination of ketones.[1][7]
Materials and Equipment
| Reagent/Equipment | Quantity/Specification |
| 7-Methyl-1-indanone | 1.0 g (6.84 mmol) |
| Glacial Acetic Acid | 20 mL |
| Bromine (Br₂) | 0.35 mL (1.1 g, 6.84 mmol) |
| Dichloromethane (DCM) | 100 mL |
| Saturated Sodium Thiosulfate | 50 mL |
| Saturated Sodium Bicarbonate | 50 mL |
| Brine | 50 mL |
| Anhydrous Sodium Sulfate | ~5 g |
| Silica Gel (for chromatography) | 230-400 mesh |
| Round-bottom flask | 100 mL |
| Addition funnel | 50 mL |
| Magnetic stirrer and stir bar | - |
| TLC plates (silica gel) | - |
| Rotary evaporator | - |
| Column chromatography setup | - |
Safety Precautions
-
Bromine (Br₂) is highly toxic, corrosive, and volatile. Handle it with extreme caution in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and heavy-duty chemical-resistant gloves.
-
Glacial acetic acid is corrosive. Avoid contact with skin and eyes.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it in a fume hood.
-
The reaction generates hydrogen bromide (HBr) gas, which is corrosive. Ensure adequate ventilation.
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 7-methyl-1-indanone (1.0 g, 6.84 mmol) in glacial acetic acid (20 mL).
-
Preparation of Bromine Solution: In a separate container, carefully prepare a solution of bromine (0.35 mL, 6.84 mmol) in glacial acetic acid (5 mL).
-
Addition of Bromine: Add the bromine solution dropwise to the stirred solution of 7-methyl-1-indanone over a period of 15-20 minutes at room temperature. The characteristic red-brown color of bromine should disappear as it is consumed.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 9:1 hexanes:ethyl acetate). The reaction is complete when the starting material is no longer visible by TLC.
-
Quenching the Reaction: Once the reaction is complete, carefully pour the reaction mixture into an ice-cold saturated solution of sodium thiosulfate (50 mL) to quench any unreacted bromine.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 30 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 25 mL) and brine (1 x 25 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure 2-bromo-7-methyl-1-indanone.
Data Interpretation and Characterization
The structure of the purified product, 2-bromo-7-methyl-1-indanone, should be confirmed by standard analytical techniques:
-
¹H NMR: Expect to see the disappearance of the two α-protons and the appearance of a new signal for the single α-proton adjacent to the bromine atom.
-
¹³C NMR: The carbon atom bearing the bromine atom will show a characteristic shift.
-
Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a monobrominated compound (two peaks of nearly equal intensity separated by 2 m/z units).
-
IR Spectroscopy: The carbonyl stretching frequency may be shifted compared to the starting material.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient reaction time or temperature. | Allow the reaction to stir for a longer period. Gentle warming (to 40-50 °C) can be attempted cautiously. |
| Formation of Di-bromo Product | Excess bromine or prolonged reaction time. | Use a stoichiometric amount of bromine. Monitor the reaction closely by TLC and quench as soon as it is complete. |
| Bromination on Aromatic Ring | Highly activating conditions. | The described conditions with Br₂ in acetic acid are generally selective for α-bromination. |
| Low Yield | Inefficient extraction or loss during purification. | Ensure thorough extraction and careful handling during work-up and chromatography. |
References
-
Master Organic Chemistry. Halogenation Of Ketones via Enols. [Link]
-
Fiveable. Alpha Halogenation of Aldehydes and Ketones. [Link]
-
The Organic Chemistry Tutor. Alpha Halogenation of Ketones. [Link]
-
sciPAD. mechanism of alpha-halogenation of ketones. [Link]
-
Choi, T., & Ma, E. (2007). Simple and regioselective bromination of 5,6-disubstituted-indan-1-ones with Br2 under acidic and basic conditions. Molecules, 12(1), 74–85. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. fiveable.me [fiveable.me]
- 3. nbinno.com [nbinno.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. Simple and regioselective bromination of 5,6-disubstituted-indan-1-ones with Br2 under acidic and basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthetic Utility of 5-Bromo-7-Methyl-1-Indanone: A Guide for Organic Synthesis and Drug Discovery
Introduction: Unlocking the Potential of a Versatile Scaffolding
In the landscape of modern organic synthesis and medicinal chemistry, the indanone scaffold holds a privileged position. Its rigid, bicyclic framework is a common feature in a multitude of natural products and pharmacologically active molecules.[1] The strategic functionalization of this core structure allows for the fine-tuning of biological activity, making substituted indanones highly valuable intermediates in the quest for novel therapeutics. Among these, 5-bromo-7-methyl-1-indanone emerges as a particularly versatile building block. The presence of a reactive bromine atom at the 5-position provides a handle for a variety of cross-coupling reactions, while the methyl group at the 7-position can influence the molecule's steric and electronic properties, offering a nuanced approach to molecular design. This guide provides an in-depth exploration of the applications of 5-bromo-7-methyl-1-indanone in organic synthesis, with a focus on its role in the construction of complex molecular architectures relevant to drug discovery.
Core Applications: A Gateway to Molecular Diversity
The primary application of 5-bromo-7-methyl-1-indanone lies in its use as a versatile intermediate for the synthesis of more complex molecules, particularly through palladium-catalyzed cross-coupling reactions. The carbon-bromine bond at the 5-position is amenable to a variety of transformations, most notably the Suzuki-Miyaura coupling, which allows for the introduction of a wide range of aryl and heteroaryl substituents. This capability is of paramount importance in medicinal chemistry, where the exploration of structure-activity relationships (SAR) is a cornerstone of drug development.
Suzuki-Miyaura Cross-Coupling: Building Biaryl Scaffolds
The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of C-C bonds. In the context of 5-bromo-7-methyl-1-indanone, this reaction enables the synthesis of 5-aryl-7-methyl-1-indanone derivatives. These products can serve as key intermediates in the synthesis of potential therapeutic agents targeting a range of diseases, including cancer and neurodegenerative disorders.[2]
Application Notes & Protocols
Protocol 1: General Procedure for the Suzuki-Miyaura Cross-Coupling of 5-Bromo-7-Methyl-1-Indanone
This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura coupling of 5-bromo-7-methyl-1-indanone with various arylboronic acids. The reaction conditions can be optimized for specific substrates.
Materials:
-
5-Bromo-7-methyl-1-indanone
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 8 mol%)
-
Potassium carbonate (K₂CO₃, 2 equivalents)
-
Toluene/Water (4:1 mixture)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Brine
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add 5-bromo-7-methyl-1-indanone (1 equivalent), the arylboronic acid (1.2 equivalents), and potassium carbonate (2 equivalents).
-
Add palladium(II) acetate (2 mol%) and triphenylphosphine (8 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the toluene/water (4:1) solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent (e.g., a gradient of hexane and ethyl acetate).
Expected Outcome:
This procedure should afford the desired 5-aryl-7-methyl-1-indanone in good to excellent yields, depending on the specific arylboronic acid used.
Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 7-Methyl-5-phenyl-1-indanone | 85 |
| 2 | 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-7-methyl-1-indanone | 92 |
| 3 | 3-Pyridylboronic acid | 7-Methyl-5-(pyridin-3-yl)-1-indanone | 78 |
| 4 | 2-Thienylboronic acid | 7-Methyl-5-(thiophen-2-yl)-1-indanone | 81 |
Yields are based on reported values for similar substrates and may vary.
Synthesis of 5-Bromo-7-Methyl-1-Indanone
The starting material, 5-bromo-7-methyl-1-indanone, is not readily commercially available and typically requires a multi-step synthesis. A plausible synthetic route involves the intramolecular Friedel-Crafts acylation of a suitably substituted 3-phenylpropanoic acid.
Proposed Synthetic Pathway
Caption: Proposed synthesis of 5-bromo-7-methyl-1-indanone.
Protocol 2: Synthesis of 5-Bromo-7-Methyl-1-Indanone via Friedel-Crafts Acylation
This protocol outlines a potential synthesis of 5-bromo-7-methyl-1-indanone from 3-(3-bromo-5-methylphenyl)propanoic acid.
Materials:
-
3-(3-Bromo-5-methylphenyl)propanoic acid
-
Polyphosphoric acid (PPA) or Thionyl chloride (SOCl₂) and Aluminum chloride (AlCl₃)
-
Dichloromethane (if using SOCl₂/AlCl₃)
-
Ice
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure (using Polyphosphoric Acid):
-
Heat polyphosphoric acid to 80-90 °C in a round-bottom flask.
-
Slowly add 3-(3-bromo-5-methylphenyl)propanoic acid to the hot PPA with vigorous stirring.
-
Continue stirring at this temperature for 1-2 hours, monitoring the reaction by TLC.
-
Carefully pour the hot reaction mixture onto crushed ice with stirring.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Characterization and Spectroscopic Data
The structural confirmation of 5-bromo-7-methyl-1-indanone and its derivatives is crucial. The following are expected spectroscopic data based on analysis of similar compounds.
Expected ¹H NMR Data for 5-Bromo-7-methyl-1-indanone (in CDCl₃):
-
δ 7.6-7.8 (m, 2H): Aromatic protons.
-
δ 3.0-3.2 (t, 2H): Methylene protons adjacent to the carbonyl group.
-
δ 2.6-2.8 (t, 2H): Methylene protons benzylic to the aromatic ring.
-
δ 2.4 (s, 3H): Methyl protons.
Expected ¹³C NMR Data for 5-Bromo-7-methyl-1-indanone (in CDCl₃):
-
δ ~205: Carbonyl carbon.
-
δ ~150-120: Aromatic carbons.
-
δ ~36: Methylene carbon adjacent to the carbonyl.
-
δ ~25: Methylene carbon benzylic to the aromatic ring.
-
δ ~20: Methyl carbon.
Visualization of Key Processes
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
Conclusion and Future Outlook
5-Bromo-7-methyl-1-indanone stands as a valuable and versatile building block in organic synthesis. Its utility, primarily demonstrated through the Suzuki-Miyaura cross-coupling reaction, provides a robust platform for the synthesis of a diverse array of 5-aryl-7-methyl-1-indanone derivatives. These compounds are of significant interest to researchers in drug discovery, particularly in the development of novel anticancer and neuroprotective agents. The protocols and data presented in this guide are intended to empower researchers to harness the synthetic potential of this important intermediate, paving the way for the discovery of new and impactful bioactive molecules.
References
-
Lou, T., Liao, E.-T., Wilsily, A., & Fillion, E. (n.d.). PREPARATION OF 5,6-DIMETHOXY-2-METHYL-1-INDANONE. Organic Syntheses Procedure. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
PubChem. (n.d.). 7-methyl-2,3-dihydro-1H-inden-1-one. Retrieved from [Link]
-
The Chemistry Behind 7-Bromo-2-methyl-1-indanone: Synthesis and Applications. (n.d.). Retrieved from [Link]
- Facile syntheses of 4-hydroxy-7-methyl-1-indanone, isolated from cyanobacterium Nostoc commune. (2003). Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry, 42(11), 2915-2917.
-
PubChem. (n.d.). 5-Bromo-1-indanone. Retrieved from [Link]
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (2007).
- Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. (2014). Organic Letters, 16(7), 1856–1859.
- A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. (2022). Preprints.org.
- Synthesis and characterization of novel 5-substituted indanones via Suzuki coupling reactions. (2025). Journal of Physics: Conference Series.
- Medicinal Chemistry of Indane and Its Analogues: A Mini Review. (2021). ChemistrySelect, 6(10), 2297-2313.
- Synthesis of 1-indanones with a broad range of biological activity. (2017). Beilstein Journal of Organic Chemistry, 13, 451–494.
- Annulations involving 1-indanones to access fused- and spiro frameworks. (2022). RSC Advances, 12(52), 33796–33824.
- Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. (2016). Molecules, 21(11), 1533.
- CN113045475A - Preparation method of 5-bromo-7-methylindole. (2021).
- CN109081840B - Preparation method of 5-bromo-7-azaindole. (2020).
Sources
Application Note: Detailed 1H and 13C NMR Analysis of 5-bromo-7-methyl-1-indanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive guide to the detailed ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of 5-bromo-7-methyl-1-indanone, a substituted indanone derivative of interest in pharmaceutical and chemical research. Due to the absence of direct experimental spectra in publicly available literature, this guide presents a detailed prediction and interpretation of the ¹H and ¹³C NMR spectra. The analysis is grounded in fundamental NMR principles and comparative data from structurally related analogs, namely 1-indanone and 5-bromo-1-indanone. This document offers a robust framework for researchers to interpret the NMR spectra of this and similar molecules, outlines a standardized protocol for sample preparation and data acquisition, and explains the causal relationships between molecular structure and spectral features.
Introduction: The Significance of Substituted Indanones
Indanones are a class of bicyclic ketones that serve as crucial intermediates in the synthesis of a wide array of biologically active molecules and natural products.[1][2] Their rigid scaffold is a privileged structure in medicinal chemistry, appearing in antiviral, anti-inflammatory, analgesic, and anticancer compounds.[1] The specific substitution pattern of a bromo group at the 5-position and a methyl group at the 7-position on the 1-indanone core in 5-bromo-7-methyl-1-indanone creates a unique electronic and steric environment, making detailed structural elucidation by NMR spectroscopy essential for its characterization and for monitoring its reactions in drug development and synthetic chemistry.
NMR spectroscopy is an unparalleled tool for the unambiguous determination of molecular structure. This application note will delve into the predicted ¹H and ¹³C NMR spectra of 5-bromo-7-methyl-1-indanone, providing a detailed assignment of all proton and carbon signals. The rationale behind the chemical shifts and coupling patterns will be explained based on the inductive and mesomeric effects of the substituents.
Predicted ¹H NMR Spectrum of 5-bromo-7-methyl-1-indanone
The predicted ¹H NMR spectrum of 5-bromo-7-methyl-1-indanone is expected to exhibit distinct signals for the aromatic protons, the aliphatic methylene protons, and the methyl protons. The chemical shifts are influenced by the electron-withdrawing bromo group and the electron-donating methyl group, as well as the carbonyl group of the indanone ring system.
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment Rationale |
| H4 | ~7.6 | d | ~1.8 | The proton ortho to the bromine is expected to be a doublet due to coupling with H6. The bromine's deshielding effect will shift it downfield. |
| H6 | ~7.4 | d | ~1.8 | This proton, meta to the bromine and ortho to the methyl group, will appear as a doublet from coupling to H4. |
| H2 | ~3.1 | t | ~6.0 | The methylene protons adjacent to the carbonyl group will be deshielded and appear as a triplet due to coupling with the H3 protons. |
| H3 | ~2.7 | t | ~6.0 | These methylene protons, benzylic and coupled to the H2 protons, will also be a triplet. |
| -CH₃ | ~2.5 | s | - | The methyl group protons will appear as a singlet as there are no adjacent protons to couple with. |
Disclaimer: The chemical shifts and coupling constants presented are predictions based on the analysis of 1-indanone[3][4][5] and 5-bromo-1-indanone[6][7] and established principles of NMR spectroscopy.[8][9] Actual experimental values may vary.
Structural Diagram with Proton Assignments
Caption: Molecular structure of 5-bromo-7-methyl-1-indanone with proton numbering.
Predicted ¹³C NMR Spectrum of 5-bromo-7-methyl-1-indanone
The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The chemical shifts are highly sensitive to the electronic environment of each carbon.
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Carbon | Predicted Chemical Shift (δ, ppm) | Assignment Rationale |
| C1 (C=O) | ~205 | The carbonyl carbon is the most deshielded carbon in the molecule. |
| C7a | ~155 | Quaternary aromatic carbon adjacent to the carbonyl group. |
| C3a | ~145 | Quaternary aromatic carbon. |
| C7 | ~138 | Aromatic carbon bearing the methyl group. |
| C5 | ~132 | Aromatic carbon bearing the bromo group. |
| C4 | ~128 | Aromatic CH carbon. |
| C6 | ~125 | Aromatic CH carbon. |
| C2 | ~36 | Aliphatic methylene carbon adjacent to the carbonyl group. |
| C3 | ~26 | Aliphatic methylene carbon. |
| -CH₃ | ~18 | Methyl carbon. |
Disclaimer: The chemical shifts presented are predictions based on the analysis of 1-indanone[10][11][12] and 5-bromo-1-indanone[7][13] and established principles of NMR spectroscopy.[8] Actual experimental values may vary.
Structural Diagram with Carbon Assignments
Caption: Molecular structure of 5-bromo-7-methyl-1-indanone with carbon numbering.
Experimental Protocol for NMR Analysis
This section provides a standardized protocol for the preparation and NMR analysis of 5-bromo-7-methyl-1-indanone.
Materials and Reagents
-
5-bromo-7-methyl-1-indanone (synthesized or obtained from a commercial source)
-
Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)
-
NMR tubes (5 mm diameter)
-
Pipettes and vials
Sample Preparation Workflow
Caption: Workflow for preparing an NMR sample of 5-bromo-7-methyl-1-indanone.
NMR Data Acquisition
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
Solvent: CDCl₃.[14] The choice of solvent is critical; CDCl₃ is a common choice for many organic molecules. For poorly soluble compounds, DMSO-d₆ can be an alternative.[14]
-
¹H NMR Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: -2 to 12 ppm.
-
Number of scans: 16-64 (adjust for sample concentration).
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR Parameters:
-
Pulse sequence: Proton-decoupled experiment (e.g., zgpg30).
-
Spectral width: 0 to 220 ppm.
-
Number of scans: 1024 or more (as ¹³C has low natural abundance).
-
Relaxation delay: 2-5 seconds.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale to the TMS signal (0.00 ppm).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Interpretation and Structural Verification
The predicted spectra serve as a guide for interpreting the experimental data. Any significant deviations from the predicted values could indicate the presence of impurities or an incorrect structural assignment. For instance, the presence of residual solvents from the synthesis is a common observation.[15]
To further confirm the structure, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly recommended.
-
COSY: Will show correlations between coupled protons, confirming the connectivity of the aliphatic chain (H2-H3) and the aromatic protons (H4-H6).
-
HSQC: Will correlate each proton with its directly attached carbon, allowing for unambiguous assignment of the carbon signals.
Conclusion
This application note provides a detailed, albeit predictive, ¹H and ¹³C NMR analysis of 5-bromo-7-methyl-1-indanone. By leveraging data from analogous compounds and fundamental NMR principles, a comprehensive interpretation of the expected spectra has been presented. The provided experimental protocol offers a standardized approach for obtaining high-quality NMR data for this and related indanone derivatives. This guide is intended to be a valuable resource for researchers in organic synthesis and medicinal chemistry, facilitating the structural characterization of novel compounds.
References
- Austin, C., & Flynn, P. F. NMR Assignments for 2-Ethyl-Indanone. University of Utah.
-
PubChem. 1-Indanone. [Link]
-
Chegg.com. Analyze the 1H NMR spectrum of 1-indanone. [Link]
-
ResearchGate. 1 H NMR and 13 C NMR spectroscopic data for indanone 2 in CDCl 3. [Link]
-
Janse van Rensburg, H. D., et al. (2019). Methoxy substituted 2-benzylidene-1-indanone derivatives as A1 and/or A2A AR antagonists for the potential treatment of neurological conditions. RSC Advances, 9(33), 18889-18905. [Link]
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Szychowski, K. A., & Gmiński, J. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494. [Link]
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ResearchGate. Can anybody tell me which solvent would be appropriate for collecting nmr data of indolizine type of molecules other than C6D6?. [Link]
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Application Note: Elucidating the Electron Ionization Fragmentation Pattern of 5-bromo-7-methyl-2,3-dihydro-1H-inden-1-one
Audience: Researchers, scientists, and drug development professionals.
Abstract
Structural elucidation is a cornerstone of chemical and pharmaceutical research. Mass spectrometry, particularly utilizing electron ionization (EI), remains a primary tool for determining the structure of novel small molecules. This application note provides a detailed guide to the predicted mass spectrometry fragmentation pattern of 5-bromo-7-methyl-2,3-dihydro-1H-inden-1-one, a substituted indanone derivative. By grounding the analysis in fundamental principles of fragmentation—including the characteristic bromine isotope pattern, alpha-cleavage of cyclic ketones, and neutral losses—we offer a predictive framework for spectral interpretation. This document also includes a standardized protocol for sample analysis by Gas Chromatography-Mass Spectrometry (GC-MS) to ensure reproducible and high-quality data acquisition.
Introduction and Theoretical Framework
This compound is a bicyclic aromatic ketone. Understanding its behavior under electron ionization is crucial for its identification in complex mixtures and for confirming its synthesis. The fragmentation of such molecules is not random; it is governed by the relative stability of the resulting radical cations and neutral fragments.[1] The presence of a carbonyl group, a bromine atom, and an aromatic ring dictates a series of predictable cleavage pathways.
Key Fragmentation Principles:
-
Molecular Ion (M•⁺): Upon electron impact, the molecule loses an electron to form a molecular radical cation (M•⁺). Due to the stable aromatic system, the molecular ion peak is expected to be prominent.[2]
-
Bromine Isotope Pattern: Naturally occurring bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[3] This results in a characteristic pair of peaks for any bromine-containing fragment: the M•⁺ peak and an M+2 peak of nearly equal intensity. This pattern is a definitive marker for the presence of a single bromine atom.
-
Alpha-Cleavage (α-Cleavage): This is a dominant fragmentation pathway for ketones. It involves the homolytic cleavage of a C-C bond adjacent to the carbonyl group.[4] This process is driven by the formation of a resonance-stabilized acylium ion.[5]
-
Neutral Loss: Energetically unstable molecular ions can lose small, stable neutral molecules like carbon monoxide (CO) or ethylene (C₂H₄) to form more stable fragment ions.[6][7]
Predicted Fragmentation Pathway
The molecular formula of the target compound is C₁₀H₉BrO. Its monoisotopic mass is calculated to be 223.9834 Da (using ⁷⁹Br) and 225.9814 Da (using ⁸¹Br). The fragmentation cascade begins with the molecular ion.
The primary and subsequent fragmentation steps are visualized in the pathway diagram below. The driving force for many of these cleavages is the formation of stable, resonance-delocalized cationic species.
Caption: Predicted EI fragmentation pathway for this compound.
Explanation of Key Fragments:
-
m/z 224/226 (Molecular Ion, M•⁺): The base peak pair, showing the characteristic 1:1 isotopic signature of bromine.[3]
-
m/z 209/211 ([M-CH₃]⁺): Loss of a methyl radical (15 Da) from the 7-position. This is a common fragmentation for alkyl-substituted aromatic rings.
-
m/z 196/198 ([M-CO]⁺): Loss of a neutral carbon monoxide molecule (28 Da) is a hallmark fragmentation for aromatic ketones and cyclic ketones.[6] This results in a stable bicyclic radical cation.
-
m/z 170/172 ([C₇H₆Br]⁺): Subsequent fragmentation of the m/z 196/198 ion via loss of acetylene (C₂H₂) can lead to the formation of a bromotropylium or related stable aromatic cation.
-
m/z 133 ([M-Br]⁺): Cleavage of the C-Br bond results in the loss of a bromine radical (79 or 81 Da). This fragment is a significant indicator of the core indenone structure without the halogen.
-
m/z 118 ([M-Br-CH₃]⁺): Loss of a methyl radical from the m/z 133 fragment.
-
m/z 91 ([C₇H₇]⁺): A common fragment in the mass spectra of compounds containing a benzyl moiety, often corresponding to the highly stable tropylium ion. It can be formed through rearrangement and cleavage of the m/z 133 ion.
Summary of Predicted Mass Fragments
The following table summarizes the most likely prominent ions in the EI mass spectrum of this compound.
| m/z (⁷⁹Br/⁸¹Br) | Proposed Ion Formula | Proposed Fragmentation Pathway | Relative Abundance (Predicted) |
| 224 / 226 | [C₁₀H₉BrO]•⁺ | Molecular Ion (M•⁺) | High |
| 209 / 211 | [C₉H₆BrO]•⁺ | Loss of methyl radical (-CH₃) | Moderate |
| 196 / 198 | [C₉H₉Br]•⁺ | Loss of carbon monoxide (-CO) | High |
| 170 / 172 | [C₇H₆Br]⁺ | [M-CO-C₂H₂]⁺ | Moderate |
| 133 | [C₁₀H₉O]⁺ | Loss of bromine radical (-Br) | Moderate-High |
| 118 | [C₉H₆O]•⁺ | [M-Br-CH₃]⁺ | Moderate |
| 91 | [C₇H₇]⁺ | Tropylium ion from rearrangement of [M-Br]⁺ | Moderate |
Experimental Protocol: GC-MS Analysis
This protocol outlines a standardized procedure for the analysis of this compound using a standard capillary Gas Chromatograph coupled to an Electron Ionization Mass Spectrometer.
Caption: Standard workflow for GC-EI-MS analysis.
I. Materials and Reagents
-
This compound (analyte)
-
Ethyl Acetate or Dichloromethane (GC-grade solvent)
-
1.5 mL glass GC autosampler vials with caps
-
0.22 µm PTFE syringe filters
II. Instrumentation
-
Gas Chromatograph equipped with a capillary column (e.g., Agilent DB-5ms, 30 m x 0.25 mm x 0.25 µm, or equivalent).
-
Mass Spectrometer with an Electron Ionization (EI) source.
-
Data System with spectral libraries (e.g., NIST).
III. Sample Preparation [8]
-
Prepare a stock solution of the analyte at a concentration of approximately 1 mg/mL in a suitable volatile solvent like ethyl acetate.
-
Vortex the solution to ensure complete dissolution.
-
Filter the solution through a 0.22 µm PTFE syringe filter directly into a 1.5 mL GC autosampler vial. This step is critical to prevent contamination of the injector and column.[8]
-
Cap the vial immediately to prevent solvent evaporation.
IV. GC-MS Instrument Parameters (Self-Validating System)
-
System Suitability: Before running the sample, inject a standard (e.g., PFTBA for tuning, alkane mixture for retention index calibration) to verify instrument performance, including mass accuracy and resolution.
-
Injector:
-
Temperature: 250 °C
-
Injection Volume: 1 µL
-
Mode: Splitless (for trace analysis) or Split 50:1 (for higher concentrations).
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
Rationale: The initial hold ensures good peak shape, while the ramp allows for the elution of the analyte in a reasonable time. The final hold cleanses the column of any less volatile impurities.
-
-
Mass Spectrometer:
-
Ion Source Temperature: 230 °C
-
Ionization Energy: 70 eV (standard for library matching).[9]
-
Mass Scan Range: m/z 40–350.
-
Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak).
-
V. Data Analysis and Interpretation
-
Obtain the total ion chromatogram (TIC) and identify the peak corresponding to the analyte.
-
Extract the mass spectrum from the apex of the analyte peak.
-
Examine the spectrum for the key features:
-
Confirm the presence of the M•⁺ and M+2 peaks at m/z 224 and 226 with approximately equal intensity.
-
Identify the major fragment ions and compare their m/z values with the predicted fragments in the table above.
-
Perform a library search (e.g., NIST) to find matching spectra, which can help confirm the core indanone structure.[10]
-
Conclusion
The electron ionization mass spectrum of this compound is predicted to be highly characteristic. The presence of a bromine atom provides a definitive isotopic signature, while the cyclic ketone structure dictates predictable fragmentation pathways, including the loss of CO and cleavage of the C-Br bond. By understanding these fundamental principles and following a robust analytical protocol, researchers can confidently identify this molecule and interpret its mass spectrum for structural confirmation.
References
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Fiveable. (n.d.). α-cleavage Definition. Retrieved January 2, 2026, from [Link]
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Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved January 2, 2026, from [Link]
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The Organic Chemistry Tutor. (2023, June 26). Alpha cleavage (with Aldehydes, Ketones and Carboxylic acids). Retrieved January 2, 2026, from [Link]
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Chemistry Steps. (n.d.). Alpha (α) Cleavage. Retrieved January 2, 2026, from [Link]
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Vázquez-Martínez, J., & López, M. G. (2018). Chemometrics-Based TLC and GC-MS for Small Molecule Analysis: A Practical Guide. Semantic Scholar. Retrieved from [Link]
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JoVE. (2024, December 5). Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation. Retrieved January 2, 2026, from [Link]
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University of California, Santa Barbara. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved January 2, 2026, from [Link]
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Chemistry LibreTexts. (2025, March 22). Lab 5: Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved January 2, 2026, from [Link]
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved January 2, 2026, from [Link]
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Spectroscopy Online. (n.d.). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Retrieved January 2, 2026, from [Link]
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Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved January 2, 2026, from [Link]
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TMP Chem. (2023, June 2). Fragmentation in Mass Spectrometry. YouTube. Retrieved January 2, 2026, from [Link]
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ChemSurvival. (2014, February 12). Mass Spectrometry: Alpha Cleavage of Ketones. YouTube. Retrieved January 2, 2026, from [Link]
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UC Davis Chem. (2013, July 14). Introduction to Ionization and Fragmentation in Mass Spectrometry. YouTube. Retrieved January 2, 2026, from [Link]
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Tailored Tutors. (2019, November 21). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. YouTube. Retrieved January 2, 2026, from [Link]
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Digital Repository at the University of Maryland. (n.d.). Investigation of the ion formation and unimolecular decomposition mechanisms for the desorption/ionization technique fast-atom bombardment (FAB) mass spectrometry. Retrieved January 2, 2026, from [Link]
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ResearchGate. (2025, November 23). Fragmentation mechanisms in electron ionization mass spectrometry of 5-nitro-and 8-nitroquinoline: a comparative study. Retrieved January 2, 2026, from [Link]
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The Strategic Role of 5-Bromo-7-Methyl-1-Indanone in Palladium-Catalyzed Cross-Coupling Reactions: A Guide for Advanced Synthesis
Introduction: Unlocking Molecular Complexity with a Versatile Building Block
In the landscape of modern synthetic chemistry, the quest for efficient and modular routes to complex molecular architectures is paramount. The indanone scaffold is a privileged structure, forming the core of numerous biologically active compounds and functional materials.[1] Among its derivatives, 5-bromo-7-methyl-1-indanone emerges as a particularly valuable building block for researchers in medicinal chemistry and materials science. Its true potential is unlocked through palladium-catalyzed cross-coupling reactions, which leverage the reactive carbon-bromine bond to forge new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-CN) bonds with precision and high functional group tolerance.[2][3]
This guide provides an in-depth exploration of the application of 5-bromo-7-methyl-1-indanone in several cornerstone palladium-catalyzed reactions. We will delve into the mechanistic underpinnings of these transformations and present detailed, field-proven protocols for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, as well as cyanation. The causality behind the choice of catalysts, ligands, bases, and solvents will be explained to empower researchers to not only replicate these methods but also to rationally adapt them for their unique synthetic challenges.
The Engine of Innovation: The Palladium Catalytic Cycle
At the heart of these powerful transformations lies the palladium catalytic cycle. While the specifics can vary depending on the reaction, the fundamental sequence of events provides a unifying framework for understanding how these bonds are formed.[4] The cycle is a masterclass in organometallic chemistry, seamlessly transitioning the palladium center between its Pd(0) and Pd(II) oxidation states to orchestrate the coupling of two distinct fragments.[5]
Caption: Generalized Palladium Catalytic Cycle for Cross-Coupling.
The cycle commences with the oxidative addition of the aryl halide (5-bromo-7-methyl-1-indanone) to a coordinatively unsaturated Pd(0) complex, forming a Pd(II) intermediate.[6][7] This is often the rate-determining step.[8] The subsequent step, transmetalation , involves the transfer of the organic group (R) from a main-group organometallic reagent (the coupling partner) to the palladium center.[8] Finally, reductive elimination expels the newly formed product (Ar-R) and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[5] The choice of ligands (L) is critical as they modulate the steric and electronic properties of the palladium center, influencing the efficiency of each step.[9]
Application 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction, celebrated for its operational simplicity, the stability and low toxicity of its boronic acid coupling partners, and its exceptional functional group tolerance.[10][11] For 5-bromo-7-methyl-1-indanone, this reaction provides a direct and powerful route to introduce a diverse range of aryl and heteroaryl substituents at the 5-position, creating analogues of biologically active molecules.[12][13]
Causality in Protocol Design:
The success of a Suzuki-Miyaura coupling hinges on the careful selection of four key components: the palladium source, the ligand, the base, and the solvent system.
-
Palladium Source & Ligand: While Pd(PPh₃)₄ is a classic choice, modern catalyst systems often employ a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf) in combination with a phosphine ligand.[10][13] For aryl bromides, electron-rich and bulky phosphine ligands such as SPhos or XPhos can accelerate the oxidative addition and reductive elimination steps, leading to higher yields and faster reaction times.[14] The ferrocene-based ligand, dppf, is also highly effective, providing good stability to the catalyst.[13]
-
Base: The base plays a crucial role in activating the boronic acid for transmetalation.[8] An inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is commonly used.[10][13] Cs₂CO₃ is more soluble in organic solvents and more basic, often leading to better results with less reactive substrates.[10]
-
Solvent: A mixture of an organic solvent and water is typical. Solvents like 1,4-dioxane, dimethoxyethane (DME), or ethanol are often used.[10][13][14] The presence of water is believed to aid in the dissolution of the base and facilitate the transmetalation step.
Protocol: Synthesis of 5-Aryl-7-methyl-1-indanones
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of bromo-indanone and bromo-indazole derivatives.[12][13]
Materials:
| Reagent/Material | Grade | Notes |
| 5-Bromo-7-methyl-1-indanone | ≥98% Purity | Starting material |
| Arylboronic Acid | Various | 1.2 equivalents |
| [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) | Catalyst Grade | 3-5 mol% |
| Potassium Carbonate (K₂CO₃) | Anhydrous | 2.0 equivalents |
| 1,2-Dimethoxyethane (DME) | Anhydrous | Reaction solvent |
| Water | Degassed, DI | Co-solvent |
| Ethyl Acetate | Reagent Grade | For extraction |
| Brine | Saturated Solution | For washing |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | For drying |
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 5-bromo-7-methyl-1-indanone (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Catalyst Addition: Add Pd(dppf)Cl₂ (0.03-0.05 equiv.) to the flask.
-
Solvent Addition: Add a degassed 3:1 mixture of DME and water. The typical concentration is 0.1-0.2 M with respect to the indanone.
-
Reaction Execution: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.
-
Extraction & Drying: Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure 5-aryl-7-methyl-1-indanone.
Application 2: The Heck Reaction for Alkene Functionalization
The Heck reaction is a powerful tool for forming C-C bonds by coupling aryl halides with alkenes.[2] This reaction is particularly useful for synthesizing substituted styrenes and cinnamates, which are valuable intermediates in organic synthesis.[1] Coupling 5-bromo-7-methyl-1-indanone with various alkenes opens a pathway to complex polycyclic structures and extended conjugated systems.
Causality in Protocol Design:
-
Catalyst and Ligand: A Pd(II) precatalyst like Pd(OAc)₂ is commonly used, which is reduced in situ to the active Pd(0) species.[1] While the reaction can proceed without a phosphine ligand ("phosphine-free"), the addition of ligands like triphenylphosphine (PPh₃) or more sterically demanding tri(o-tolyl)phosphine (P(o-tol)₃) can improve yields and selectivity, especially with less reactive aryl bromides.[15]
-
Base: An organic base, such as triethylamine (Et₃N) or a hindered inorganic base like potassium carbonate, is required to neutralize the HBr generated during the catalytic cycle.[2] The choice of base can influence the regioselectivity of the alkene insertion.
-
Solvent: High-boiling polar aprotic solvents like DMF, NMP, or acetonitrile are typically used to ensure the solubility of the reagents and to allow for the higher temperatures often required for Heck reactions.[15]
Protocol: Synthesis of 5-Alkenyl-7-methyl-1-indanones
This is a general protocol adapted from well-established Heck reaction procedures.[2][15]
Materials:
| Reagent/Material | Grade | Notes |
| 5-Bromo-7-methyl-1-indanone | ≥98% Purity | Starting material |
| Alkene (e.g., Styrene, Butyl Acrylate) | Reagent Grade | 1.5 equivalents |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | 2-5 mol% |
| Tri(o-tolyl)phosphine (P(o-tol)₃) | ≥98% Purity | 4-10 mol% |
| Triethylamine (Et₃N) | Anhydrous | 2.0 equivalents |
| N,N-Dimethylformamide (DMF) | Anhydrous | Reaction solvent |
Procedure:
-
Reaction Setup: To a Schlenk tube, add 5-bromo-7-methyl-1-indanone (1.0 equiv.), Pd(OAc)₂ (0.02 equiv.), and P(o-tol)₃ (0.04 equiv.).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Add anhydrous DMF, followed by the alkene (1.5 equiv.) and triethylamine (2.0 equiv.) via syringe.
-
Reaction Execution: Heat the mixture in a preheated oil bath at 100-120 °C for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with water and extract with diethyl ether or ethyl acetate.
-
Washing & Drying: Wash the combined organic extracts with water and brine. Dry over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
Purification: Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate) to obtain the desired 5-alkenyl-7-methyl-1-indanone.
Application 3: Sonogashira Coupling for the Introduction of Alkynyl Moieties
The Sonogashira coupling provides a direct route for the formation of a C(sp²)-C(sp) bond by reacting an aryl halide with a terminal alkyne.[5][9] This reaction is invaluable for synthesizing arylalkynes, which are key components in pharmaceuticals, natural products, and materials with interesting electronic properties.[3] Applying this to 5-bromo-7-methyl-1-indanone allows for the direct installation of an alkyne, a versatile functional group that can undergo a plethora of further transformations.
Causality in Protocol Design:
-
Dual Catalysis: The classic Sonogashira reaction employs a dual catalytic system: a palladium catalyst to activate the aryl halide and a copper(I) co-catalyst (typically CuI) to activate the alkyne.[9][16] The copper acetylide formed in situ undergoes transmetalation with the palladium complex.[15]
-
Ligand: Triphenylphosphine (PPh₃) is the most common ligand used in conjunction with a palladium source like PdCl₂(PPh₃)₂.[17]
-
Base: An amine base, such as triethylamine or diisopropylamine, is used. It serves not only to neutralize the HX byproduct but also often acts as the solvent.[5][17]
-
Copper-Free Variants: Concerns about copper contamination in pharmaceutical synthesis have led to the development of copper-free Sonogashira protocols.[16] These often require more sophisticated palladium catalysts or different reaction conditions but are an important consideration for drug development professionals.
Caption: Experimental Workflow for Sonogashira Coupling.
Protocol: Synthesis of 5-Alkynyl-7-methyl-1-indanones
This protocol is based on standard Sonogashira conditions used for various aryl bromides.[17][18]
Materials:
| Reagent/Material | Grade | Notes |
| 5-Bromo-7-methyl-1-indanone | ≥98% Purity | Starting material |
| Terminal Alkyne | Reagent Grade | 1.5 equivalents |
| Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) | Catalyst Grade | 2 mol% |
| Copper(I) Iodide (CuI) | ≥98% Purity | 4 mol% |
| Triethylamine (Et₃N) | Anhydrous | Solvent and base |
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve 5-bromo-7-methyl-1-indanone (1.0 equiv.) in anhydrous triethylamine.
-
Reagent Addition: Add the terminal alkyne (1.5 equiv.) to the solution.
-
Catalyst Addition: Add PdCl₂(PPh₃)₂ (0.02 equiv.) and CuI (0.04 equiv.) to the reaction mixture.
-
Reaction Execution: Heat the reaction mixture to 60-80 °C. The reaction is typically complete within 2-6 hours. Monitor by TLC.
-
Work-up: Cool the reaction to room temperature and concentrate under reduced pressure to remove the triethylamine.
-
Extraction: Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by water and brine.
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Application 4: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, providing a general and mild method for C-N bond formation where classical methods often fail.[19] This reaction is of immense importance in pharmaceutical research, as the aryl amine motif is present in a vast number of drugs.[20] For 5-bromo-7-methyl-1-indanone, this reaction enables the introduction of primary and secondary amines, as well as a wide range of nitrogen-containing heterocycles.
Causality in Protocol Design:
-
Catalyst and Ligand: This reaction is highly dependent on the choice of ligand. For aryl bromides, bulky, electron-rich phosphine ligands are essential. Second-generation ligands like BINAP and DPPF expanded the scope to primary amines.[19] More advanced, sterically hindered biarylphosphine ligands developed by Buchwald (e.g., XPhos, RuPhos) or Josiphos-type ligands are now state-of-the-art, allowing for lower catalyst loadings and milder reaction conditions.[21] The use of pre-formed palladium precatalysts (e.g., XPhos Pd G3) can ensure the efficient generation of the active catalytic species.[22]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOt-Bu) is the most common choice.[23] Weaker bases like K₃PO₄ or Cs₂CO₃ can sometimes be used for more sensitive substrates.
-
Solvent: Anhydrous, non-protic solvents such as toluene or 1,4-dioxane are typically employed.[23][24]
Protocol: Synthesis of 5-Amino-7-methyl-1-indanones
This protocol is a general procedure based on modern Buchwald-Hartwig amination methods.[23][25]
Materials:
| Reagent/Material | Grade | Notes |
| 5-Bromo-7-methyl-1-indanone | ≥98% Purity | Starting material |
| Amine (Primary or Secondary) | Reagent Grade | 1.2 equivalents |
| XPhos Pd G3 | Catalyst Grade | 1-2 mol% |
| Sodium tert-Butoxide (NaOt-Bu) | ≥98% Purity | 1.4 equivalents |
| Toluene | Anhydrous | Reaction solvent |
Procedure:
-
Reaction Setup (Glovebox Recommended): In a glovebox, weigh 5-bromo-7-methyl-1-indanone (1.0 equiv.), XPhos Pd G3 precatalyst (0.01-0.02 equiv.), and sodium tert-butoxide (1.4 equiv.) into a Schlenk tube equipped with a stir bar.
-
Reagent Addition: Remove the tube from the glovebox. Add anhydrous toluene, followed by the amine (1.2 equiv.) via syringe under a positive pressure of inert gas.
-
Reaction Execution: Seal the Schlenk tube and place it in a preheated oil bath at 100-110 °C. Stir the reaction for 12-24 hours. Monitor progress by LC-MS.
-
Work-up: After cooling to room temperature, carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extraction & Drying: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Safety and Handling
-
Organobromine Compounds: 5-Bromo-7-methyl-1-indanone should be handled in a well-ventilated fume hood. Avoid inhalation, ingestion, and skin contact. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Palladium Catalysts: Palladium catalysts, particularly when finely divided, can be pyrophoric.[19] Handle them under an inert atmosphere where possible. Avoid creating dust. Consult the Safety Data Sheet (SDS) for each specific catalyst.[26]
-
Reagents: Many reagents used in these protocols (e.g., phosphine ligands, strong bases like NaOt-Bu, anhydrous solvents) are hazardous. Always consult the SDS and follow standard laboratory safety procedures.[19][26] Used catalysts and reaction waste should be disposed of according to institutional and local regulations.
Conclusion
5-Bromo-7-methyl-1-indanone is a powerful and versatile intermediate whose synthetic utility is maximized through palladium-catalyzed cross-coupling reactions. By understanding the fundamental principles of the catalytic cycle and the specific roles of each reaction component, researchers can effectively employ Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions to construct a vast array of novel indanone derivatives. The protocols provided herein serve as a robust starting point for laboratory synthesis, enabling the rapid generation of compound libraries for applications in drug discovery, agrochemicals, and materials science. The continued development of more active and selective catalyst systems will undoubtedly further expand the synthetic toolbox available for functionalizing this valuable scaffold.
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Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes. Retrieved from [Link]
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Chemistry LibreTexts. (2020, July 1). 17.2: Palladium catalyzed couplings. Retrieved from [Link]
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The Nobel Prize Organisation. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]
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Kashani, S. K., Jessiman, J. E., et al. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
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Ökten, S., et al. (2025). Synthesis and characterization of novel 5-substituted indanones via Suzuki coupling reactions. Journal of Physics: Conference Series, 2944, 012014. Retrieved from [Link]
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Migliorini, A., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4378-4391. Retrieved from [Link]
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Kashani, S. K., et al. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved from [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]
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University of Liverpool IT Services. (2020, July 27). Direct Synthesis of 1-Indanones via Pd-Catalyzed Olefination and Ethylene Glycol-Promoted Aldol-Type Annulation Cascade. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview. Retrieved from [Link]
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Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
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Tiscione, T., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Catalysts, 8(10), 462. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. Retrieved from [Link]
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Application Notes and Protocols: Derivatization of 5-bromo-7-methyl-2,3-dihydro-1H-inden-1-one for Medicinal Chemistry
Introduction: The Strategic Value of the 5-bromo-7-methyl-1-indanone Scaffold
The indanone core is a privileged structure in medicinal chemistry, forming the backbone of numerous pharmacologically active compounds.[1][2][3] Its rigid bicyclic framework, composed of a fused benzene and cyclopentanone ring, provides a well-defined three-dimensional orientation for appended functional groups, facilitating precise interactions with biological targets. The specific scaffold, 5-bromo-7-methyl-2,3-dihydro-1H-inden-1-one, is a particularly valuable starting material for the synthesis of novel therapeutic agents. The strategic placement of the bromine atom, the ketone carbonyl group, and the methyl group offers multiple, distinct reaction sites for chemical modification. This allows for the systematic exploration of the chemical space around the indanone core to optimize pharmacological activity, selectivity, and pharmacokinetic properties. The indanone framework itself is found in drugs like Donepezil, used for the treatment of Alzheimer's disease, highlighting its clinical significance.[3][4]
This guide provides a detailed overview of key derivatization strategies for this compound, complete with step-by-step protocols and explanations of the underlying chemical principles. The methodologies described herein are designed to be robust and adaptable, enabling researchers to generate diverse libraries of novel compounds for drug discovery programs.
Part 1: Functionalization at the C5-Position via Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the C5-position of the indanone ring is a versatile handle for introducing a wide array of substituents through palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern medicinal chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[5]
Suzuki-Miyaura Coupling: Introduction of Aryl and Heteroaryl Moieties
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organohalide with a boronic acid or ester.[6][7][8][9] This reaction is particularly useful for synthesizing biaryl and heteroaryl-aryl structures, which are common motifs in biologically active molecules.
Rationale: The choice of a palladium catalyst and ligand is crucial for achieving high yields and preventing side reactions. A phosphine ligand, such as SPhos or XPhos, is often employed to stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[9] The base is required to activate the boronic acid for transmetalation.[7]
Figure 1: Simplified workflow for the Suzuki-Miyaura coupling reaction.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reagent Preparation: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v).
-
Reaction: Heat the reaction mixture to a temperature between 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 5-substituted indanone derivative.[4]
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Choice depends on boronic acid reactivity; dppf for more challenging couplings. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Carbonates are generally effective; phosphate for sensitive substrates. |
| Solvent | Toluene/H₂O, Dioxane/H₂O | Biphasic system facilitates the reaction and aids in product separation. |
| Temperature | 80-100 °C | Provides sufficient energy for the catalytic cycle to proceed efficiently. |
Table 1: Recommended conditions for Suzuki-Miyaura coupling.
Sonogashira Coupling: Introduction of Alkynyl Groups
The Sonogashira coupling reaction enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to arylethynyl derivatives.[10][11][12][13][14] This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst.
Rationale: The palladium catalyst facilitates the oxidative addition to the aryl bromide, while the copper(I) co-catalyst activates the alkyne for transmetalation.[11][12] An amine base is used to deprotonate the terminal alkyne and to scavenge the HBr generated during the reaction.
Figure 2: Key components of the Sonogashira coupling reaction.
Protocol 2: General Procedure for Sonogashira Coupling
-
Reagent Preparation: In a dry Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 eq.), and a copper(I) co-catalyst (e.g., CuI, 0.05 eq.) in a suitable solvent such as THF or DMF.
-
Addition of Amine and Alkyne: Add an amine base (e.g., triethylamine or diisopropylethylamine, 2.0 eq.) followed by the terminal alkyne (1.2 eq.).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride solution, followed by water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the residue by flash column chromatography.
Heck Reaction: Vinylation of the Aryl Ring
The Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an aryl halide and an alkene.[15][16][17][18][19] This reaction is an excellent method for introducing vinyl groups onto the indanone scaffold.
Rationale: The reaction proceeds via the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the vinylated product and regenerate the catalyst.[19] A base is required to neutralize the HBr formed.
Protocol 3: General Procedure for the Heck Reaction
-
Reagent Setup: In a sealed tube, combine this compound (1.0 eq.), the alkene (e.g., butyl acrylate, 1.5 eq.), a palladium catalyst (e.g., Pd(OAc)₂, 0.02 eq.), a phosphine ligand (e.g., P(o-tolyl)₃, 0.04 eq.), and a base (e.g., triethylamine, 1.5 eq.) in a suitable solvent like DMF or acetonitrile.
-
Reaction: Heat the mixture to 80-120 °C and monitor for completion.
-
Work-up and Purification: After cooling, perform a standard aqueous work-up followed by purification via column chromatography.
Buchwald-Hartwig Amination: Introduction of Nitrogen-Based Functional Groups
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[20][21][22][23][24] This reaction is invaluable for introducing primary or secondary amines, anilines, or other nitrogen-containing heterocycles at the C5-position.
Rationale: The choice of ligand is critical in the Buchwald-Hartwig amination and is often substrate-dependent.[21] Bulky, electron-rich phosphine ligands are commonly used. A strong, non-nucleophilic base, such as sodium tert-butoxide, is typically required.
Protocol 4: General Procedure for Buchwald-Hartwig Amination
-
Reagent Preparation: In a glovebox or under an inert atmosphere, charge a dry reaction vessel with this compound (1.0 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq.), a suitable phosphine ligand (e.g., BINAP, 0.04 eq.), and a base (e.g., NaOtBu, 1.4 eq.).
-
Addition of Reactants: Add a degassed solvent (e.g., toluene or dioxane) followed by the amine (1.2 eq.).
-
Reaction: Heat the reaction mixture, typically between 80-110 °C, and monitor its progress.
-
Work-up and Purification: After completion, cool the reaction, quench with water, and extract with an organic solvent. The crude product is then purified by column chromatography.
Part 2: Modification of the Carbonyl Group
The ketone at the C1-position is another key site for derivatization, allowing for the introduction of diverse functional groups that can modulate the polarity and hydrogen-bonding capabilities of the molecule.
Reductive Amination: Synthesis of 1-Aminoindan Derivatives
Reductive amination is a two-step, one-pot process that converts a ketone into an amine.[1][25] The ketone first reacts with a primary or secondary amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.
Rationale: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic than other common reducing agents like sodium cyanoborohydride, minimizing side reactions.[1]
Figure 3: Workflow for the reductive amination of 1-indanone.
Protocol 5: General Procedure for Reductive Amination
-
Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane), add the primary or secondary amine (1.1 eq.) and a mild acid catalyst (e.g., acetic acid, 0.1 eq.).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise to the reaction mixture.
-
Reaction Monitoring: Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the layers and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Part 3: α-Functionalization of the Ketone
The α-position (C2) of the indanone offers another site for derivatization, although reactions at this position can be more challenging due to potential issues with regioselectivity and stereoselectivity.
α-Halogenation
α-Halogenation, such as bromination or chlorination, can introduce a handle for subsequent nucleophilic substitution reactions.[26]
Protocol 6: α-Bromination of the Indanone
-
Reaction Setup: Dissolve this compound (1.0 eq.) in a suitable solvent like acetic acid or diethyl ether.
-
Bromination: Add a source of bromine, such as N-bromosuccinimide (NBS) (1.1 eq.), along with a catalytic amount of a radical initiator (e.g., AIBN) or an acid catalyst (e.g., p-toluenesulfonic acid).
-
Reaction: Stir the reaction at room temperature or with gentle heating, monitoring for the formation of the α-bromo-indanone.
-
Work-up and Purification: Perform an aqueous work-up and purify the product by column chromatography.
Conclusion
The this compound scaffold is a highly versatile platform for the development of novel small molecules for medicinal chemistry. The strategic derivatization at the C5-position via palladium-catalyzed cross-coupling reactions, modification of the C1-ketone through reductive amination, and potential functionalization at the C2-position provide a rich chemical space for exploration. The protocols outlined in this guide offer robust and reproducible methods for synthesizing diverse libraries of indanone derivatives, paving the way for the discovery of new therapeutic agents.
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Annulations involving 1-indanones to access fused- and spiro frameworks - PMC - NIH. Available at: [Link]
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Asymmetric reductive amination of 1‐indanone derivatives by using... - ResearchGate. Available at: [Link]
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(PDF) Synthesis and characterization of novel 5-substituted indanones via Suzuki coupling reactions - ResearchGate. Available at: [Link]
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Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib - NIH. Available at: [Link]
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Preparation of sec and tert amines by Buchwald-Hartwig Amination. Available at: [Link]
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The Synthesis of Derivatives of 1-Indanone and Indenone - ACS Publications. Available at: [Link]
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Indanone synthesis - Organic Chemistry Portal. Available at: [Link]
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Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC - NIH. Available at: [Link]
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Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline - PMC - NIH. Available at: [Link]
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Metal-free radical cascade cyclization/haloazidation of enynones to access functionalized 1-indanones - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
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HECK REACTION: Heterocyclic reactants mechanism - YouTube. Available at: [Link]
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Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PubMed. Available at: [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]
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SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES - Patent 1633750 - EPO. Available at: [Link]
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Application Notes and Protocols for Reaction Mechanisms Involving 5-Bromo-7-Methyl-1-Indanone
Introduction: The Strategic Importance of the 5-Bromo-7-Methyl-1-Indanone Scaffold
The indanone framework, a bicyclic structure featuring a fused benzene and cyclopentanone ring system, is a privileged motif in medicinal chemistry and materials science.[1] Its rigid conformation and synthetic accessibility make it an ideal starting point for the development of complex molecular architectures. The strategic placement of a bromine atom at the 5-position and a methyl group at the 7-position on the 1-indanone core, as in 5-bromo-7-methyl-1-indanone, bestows upon it a versatile reactivity profile, making it a highly valuable intermediate in the synthesis of novel therapeutic agents and functional materials.[2][3] The bromine atom serves as a key functional handle for a variety of cross-coupling reactions, while the methyl group can influence the electronic properties and steric environment of the molecule, thereby fine-tuning its reactivity and biological interactions.[2][4]
This comprehensive guide provides an in-depth exploration of the key reaction mechanisms involving 5-bromo-7-methyl-1-indanone. It is designed for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying scientific principles that govern these transformations.
Core Reactivity: A Tale of Two Functional Groups
The reactivity of 5-bromo-7-methyl-1-indanone is primarily dictated by two key functional groups: the aryl bromide at the 5-position and the ketone at the 1-position.
-
The Aryl Bromide: The carbon-bromine bond is the principal site for the construction of new carbon-carbon and carbon-nitrogen bonds. This is most effectively achieved through palladium-catalyzed cross-coupling reactions, which have revolutionized modern synthetic chemistry.[2][5]
-
The Carbonyl Group: The electrophilic carbon of the ketone is susceptible to attack by a wide range of nucleophiles, enabling the introduction of diverse substituents and the construction of more complex ring systems.[1]
The interplay of these two reactive centers, influenced by the electronic and steric effects of the 7-methyl group, allows for a diverse range of chemical transformations.
Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity
Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of aryl halides. For 5-bromo-7-methyl-1-indanone, the Suzuki-Miyaura and Buchwald-Hartwig amination reactions are of paramount importance.
Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a robust and versatile method for the formation of C-C bonds by coupling an organoboron reagent with an organic halide.[5][6] This reaction is particularly valuable for the synthesis of biaryl and vinyl-substituted indanones, which are common motifs in biologically active molecules.
Mechanistic Insights: The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of 5-bromo-7-methyl-1-indanone to form a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organic moiety from the boronic acid or its ester is transferred to the palladium center.
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[6]
Diagram: Catalytic Cycle of the Suzuki-Miyaura Coupling
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- 2. nbinno.com [nbinno.com]
- 3. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 5-Bromo-7-Methyl-2,3-Dihydro-1H-Inden-1-One
Welcome to the technical support guide for the purification of crude 5-bromo-7-methyl-2,3-dihydro-1H-inden-1-one. This resource is designed for researchers, medicinal chemists, and process development professionals who require a high-purity final compound. Here, we move beyond basic protocols to address the nuances of purification, focusing on troubleshooting common issues and understanding the chemical principles behind each step.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the purification strategy for this compound.
Q1: What are the most effective purification techniques for this compound?
For a solid organic compound like this compound, the two most effective and commonly employed techniques are recrystallization and flash column chromatography .
-
Recrystallization is ideal when you have a large amount of material (>1 g) and the impurities have different solubility profiles from the desired product. It is often more scalable and cost-effective than chromatography.[1][2]
-
Flash Column Chromatography is the method of choice for separating complex mixtures, removing impurities with similar polarities, or for purifying smaller quantities of material (<1 g) where yield loss during recrystallization optimization is a concern.[3][4]
Q2: What are the likely impurities in my crude sample?
Understanding potential impurities is critical for selecting the right purification strategy. Your crude product may contain:
-
Unreacted Starting Materials: Depending on the synthetic route, this could include 3-(3-bromo-5-methylphenyl)propanoic acid or its acid chloride.[5]
-
Over-brominated By-products: Synthesis involving bromination can sometimes lead to di- or poly-brominated indanone derivatives.[6][7]
-
Isomeric By-products: Incomplete regioselectivity during synthesis can result in other bromo-methyl-indanone isomers.
-
Residual Reagents: Strong acids used in Friedel-Crafts type cyclizations (e.g., polyphosphoric acid, trifluoromethanesulfonic acid) may persist after workup.[5]
-
Solvents: Residual solvents from the reaction or workup stages.[8][9]
Q3: My compound has a slight yellow or brown tint. What does this indicate?
A colored tint in the crude product often suggests the presence of residual bromine or oxidized impurities.[2][10] A wash with a mild reducing agent solution, such as aqueous sodium thiosulfate or sodium bisulfite, during the initial workup can often remove excess halogen reagents.[10][11] If the color persists, it may be due to polymeric or highly conjugated by-products that will need to be removed by chromatography or treatment with activated carbon during recrystallization.
Purification Workflow: A Decision Guide
The choice between recrystallization and chromatography is a critical decision point. This diagram outlines the logical flow for selecting the appropriate purification method.
Caption: Decision workflow for purifying crude 5-bromo-7-methyl-1-indanone.
Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique based on the differential solubility of your compound and impurities in a solvent at varying temperatures.[12]
Q4: My compound "oils out" instead of forming crystals. What should I do?
"Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid layer instead of solid crystals. This is a common problem.
Causes & Solutions:
-
Cooling is too rapid: A shallow solvent pool in a large flask can cool too quickly.[13] Use a smaller flask and insulate it (e.g., with paper towels) to slow down the cooling rate.
-
Solution is too saturated: The boiling point of the solvent may be too high, or the solution is supersaturated. Add a small amount of additional hot solvent (1-2 mL) to the oiled-out mixture, reheat until everything dissolves, and then allow it to cool slowly again.[13]
-
Inappropriate solvent choice: The solvent may be too "good" or too "poor." Consider a mixed-solvent system. Dissolve the compound in a minimum of a "good" solvent (in which it is highly soluble) and add a "poor" solvent (in which it is less soluble) dropwise at the boiling point until the solution becomes faintly cloudy. Then, add a few drops of the good solvent to clarify and cool slowly. For an aromatic ketone, a hexane/ethyl acetate or ethanol/water system could be effective.[12][14]
| Solvent System | Rationale for Aromatic Ketones |
| Ethanol or Methanol | The alcohol functionality can hydrogen bond with the ketone's carbonyl oxygen, providing good solubility when hot.[11][12] |
| Hexane/Ethyl Acetate | A common mixed-solvent system. Ethyl acetate is a good solvent for ketones, while hexane acts as the anti-solvent to induce crystallization.[12][15] |
| n-Hexane | Has been used successfully for other brominated indanones, particularly if impurities are significantly more polar.[11] |
Q5: No crystals are forming, even after the solution has cooled to room temperature.
Causes & Solutions:
-
Too much solvent was used: The solution is not saturated enough. Gently boil off some of the solvent to concentrate the solution and attempt to cool again.[13]
-
Supersaturation: The solution may be supersaturated and requires nucleation to begin crystallization. Try scratching the inside of the flask with a glass rod at the solvent-air interface.[13]
-
Seeding: If you have a small crystal of pure product, add it to the solution to act as a "seed" for crystal growth.
Protocol 1: Recrystallization from a Single Solvent (Ethanol)
-
Place the crude 5-bromo-7-methyl-1-indanone in an appropriately sized Erlenmeyer flask.
-
Add a minimal amount of ethanol and bring the mixture to a gentle boil on a hot plate.
-
Continue adding ethanol dropwise until the solid just dissolves completely.
-
Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature.
-
Once cooled, place the flask in an ice bath for 20-30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of ice-cold ethanol.
-
Dry the crystals under vacuum to remove residual solvent.
Troubleshooting Guide: Flash Column Chromatography
Flash column chromatography separates compounds based on their differential partitioning between a stationary phase (usually silica gel) and a mobile phase (the eluent).[3][16][17]
Q6: My compound is not moving off the column, or the elution is very slow (low Rf).
Cause & Solution: The eluent is not polar enough. The polar ketone functionality of your indanone is interacting too strongly with the polar silica gel. To increase the polarity of the mobile phase, gradually increase the proportion of the more polar solvent. For example, if you are using 5% Ethyl Acetate in Hexane, try increasing it to 10%, then 15%.[3] Monitor the elution using TLC.
Q7: My compound is eluting with the solvent front (high Rf).
Cause & Solution: The eluent is too polar. The compound is spending too much time in the mobile phase and not interacting enough with the silica gel, leading to poor separation.[3] Decrease the polarity of the mobile phase by reducing the proportion of the polar solvent. For instance, if you are using 20% Ethyl Acetate in Hexane, reduce it to 10% or 5%.
Q8: I see streaking on my TLC plates and the column separation is poor.
Causes & Solutions:
-
Compound Instability: Ketones can sometimes undergo side reactions on acidic silica gel.[18] This can lead to decomposition and streaking. You can try deactivating the silica by preparing a slurry with your non-polar solvent and adding 1% triethylamine before packing the column. Alternatively, using a different stationary phase like alumina might be necessary.[19]
-
Sample Overload: Too much crude material was loaded onto the column. For good separation, the amount of crude material should typically be 1-5% of the mass of the silica gel.
-
Insoluble Impurities: If the crude sample does not fully dissolve in the eluent, it can cause issues. Pre-adsorbing the crude material onto a small amount of silica gel before loading it onto the column can help.
Caption: Troubleshooting common issues in flash column chromatography.
Protocol 2: Flash Column Chromatography
-
Solvent System Selection: Use TLC to determine an appropriate eluent system. Aim for a system that gives the desired compound an Rf value of approximately 0.3-0.4.[19] A good starting point is a mixture of Hexane and Ethyl Acetate.
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimum amount of dichloromethane or the eluent. Alternatively, pre-adsorb the crude product onto a small amount of silica gel. Carefully load the sample onto the top of the packed column.
-
Elution: Begin eluting with the chosen solvent system, collecting fractions in test tubes. You can gradually increase the solvent polarity (a "gradient") to elute more polar compounds.
-
Fraction Analysis: Spot each fraction (or every few fractions) on a TLC plate to determine which ones contain the purified product.
-
Combine & Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 5-bromo-7-methyl-1-indanone.
References
-
Purification: Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Separation of C3-C9 ketones on a wide-bore fused silica column. (2011). Agilent Technologies, Inc. Retrieved from [Link]
-
Column Chromatography ketone/silica. (2011). Physics Forums. Retrieved from [Link]
-
Troubleshooting Crystallization. (2022). Chemistry LibreTexts. Retrieved from [Link]
-
Selective bromination of 4-chloro-1-indanone and synthesis of (4-chloro-2, 3-dihydro-1H-indene-2-yl)methanamine. (2010). Sabinet African Journals. Retrieved from [Link]
-
Troubleshooting: The Workup. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Column Chromatography. (n.d.). Jack Westin. Retrieved from [Link]
-
Separation of aliphatic and aromatic ketones on Xbridge C18 column. (n.d.). ResearchGate. Retrieved from [Link]
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Purification of Organic Compounds. (n.d.). Allen. Retrieved from [Link]
-
Column Chromatography. (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved from [Link]
-
2-indanone. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Photochemical bromination of substituted indan-1-one derivatives. (2009). TÜBİTAK Academic Journals. Retrieved from [Link]
-
Synthesis of 1,4-ketoaldehydes and 1,4-diketones by Mo-catalyzed oxidative cleavage of cyclobutane-1,2-diols. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
An Integrated 12C/13C Exchange Platform for Accessing Isotopically-Labeled Ketones via Dual Catalytic C–C Bond-Functionalization. (2021). ACS Catalysis. Retrieved from [Link]
-
Silica gel promotes reductions of aldehydes and ketones by N-heterocyclic carbene boranes. (2012). Organic Letters. Retrieved from [Link]
-
column chromatography & purification of organic compounds. (2021). Chem Help ASAP via YouTube. Retrieved from [Link]
-
Column Chromatography Theory. (n.d.). University of Toronto Scarborough, Chemistry Online. Retrieved from [Link]
-
Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine. (2010). ResearchGate. Retrieved from [Link]
-
Annulations involving 1-indanones to access fused- and spiro frameworks. (2022). National Institutes of Health (NIH). Retrieved from [Link]
- Preparation method of 5-bromo-7-methylindole. (2021). Google Patents.
-
recrystallization & purification of N-bromosuccinimide. (2021). Chem Help ASAP via YouTube. Retrieved from [Link]
-
Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone. (2022). National Institutes of Health (NIH). Retrieved from [Link]
- Process for preparing 1-indanones. (2003). Google Patents.
- Purification of liquid bromine contaminated with organic impurities. (1964). Google Patents.
-
Purification of Organic Compounds: from Crude Product to Purity. (2023). EMU Physics Department. Retrieved from [Link]
- Method for purifying a bromine compound. (2004). Google Patents.
-
Bromination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
-
Indanone synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Synthesis of 1-indanones with a broad range of biological activity. (2018). Beilstein Journals. Retrieved from [Link]
- Preparation method of 5-bromo-7-azaindole. (2019). Google Patents.
Sources
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- 2. youtube.com [youtube.com]
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- 6. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 7. researchgate.net [researchgate.net]
- 8. 4-Hydroxy-1-indanone solvents of recrystallization. = 3 , 97 40731-98-4 [sigmaaldrich.com]
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- 15. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. Purification [chem.rochester.edu]
methods to improve the yield of 5-bromo-7-methyl-1-indanone synthesis
Prepared by the Gemini Applications Science Team
Welcome to the technical support guide for the synthesis of 5-bromo-7-methyl-1-indanone. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols. Our goal is to help you navigate the common challenges associated with this synthesis and consistently achieve higher yields and purity.
Overview of the Synthetic Pathway
The most reliable and widely adopted method for synthesizing 5-bromo-7-methyl-1-indanone is via an intramolecular Friedel-Crafts acylation.[1][2] This process typically involves two key stages: first, the preparation of the precursor, 3-(3-bromo-5-methylphenyl)propanoic acid, followed by its acid-catalyzed cyclization to form the target indanone ring system.
The overall workflow is illustrated below. Understanding each step is crucial for effective troubleshooting and optimization.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing 5-bromo-7-methyl-1-indanone?
A1: The most prevalent and scalable method is the intramolecular Friedel-Crafts acylation of 3-(3-bromo-5-methylphenyl)propanoic acid.[1][2] This precursor is cyclized using a strong acid catalyst to form the five-membered ketone ring. While other methods for creating indanones exist, such as Nazarov cyclizations or transition-metal-catalyzed reactions, the Friedel-Crafts pathway is favored for its efficiency and the relative availability of starting materials.[1][3]
Q2: Why is the choice of the cyclizing agent in the Friedel-Crafts step so critical?
A2: The cyclizing agent is the heart of the reaction and dictates its success. Its role is to generate the highly reactive acylium ion intermediate that performs the electrophilic aromatic substitution.
-
Lewis Acids (e.g., AlCl₃): These are powerful catalysts but are extremely sensitive to moisture, which can completely deactivate them.[1][4] Anhydrous conditions are mandatory.[5]
-
Brønsted Acids (e.g., Polyphosphoric Acid - PPA, Eaton's Reagent, Sulfuric Acid): These act as both catalyst and solvent. Their effectiveness depends on their acid strength and dehydrating ability. PPA's reactivity, for instance, is linked to its P₂O₅ content, which can vary.[1] Eaton's reagent (P₂O₅ in methanesulfonic acid) is often a more potent and reliable alternative.[6]
Q3: What are the most likely impurities or side-products I might encounter?
A3: Several side-products can form, complicating purification and reducing yield:
-
Polymers: Under harsh acidic conditions or high temperatures, both the starting material and the indanone product can polymerize.[1]
-
Indene Derivatives: High temperatures can promote elimination reactions, leading to the formation of corresponding indenes.[1]
-
Unreacted Starting Material: Incomplete cyclization will leave the propanoic acid precursor in your crude product.
-
Regioisomers: While less common for this specific substitution pattern, improper synthesis of the precursor could lead to isomeric propanoic acids, resulting in different indanone regioisomers upon cyclization.[4]
Q4: How can I best monitor the reaction's progress?
A4: Thin-Layer Chromatography (TLC) is the most straightforward method. Spot the reaction mixture alongside your starting material (the propanoic acid). The product indanone will be less polar and should have a higher Rf value. The disappearance of the starting material spot is a good indicator of reaction completion. For more quantitative analysis, LC-MS or GC-MS can be used.[1]
Troubleshooting Guide
Low yield is the most common challenge in this synthesis. The following guide provides a systematic approach to diagnosing and solving problems.
Troubleshooting Logic Flow
Sources
Technical Support Center: Optimization of Reaction Conditions for the Synthesis of Substituted Indanones
Welcome to the Technical Support Center for the synthesis of substituted indanones. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of indanone synthesis. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during key synthetic transformations. Our goal is to provide not only solutions but also the underlying scientific principles to empower you to optimize your reaction conditions effectively.
Section 1: Intramolecular Friedel-Crafts Acylation
The intramolecular Friedel-Crafts acylation is a cornerstone for the synthesis of the indanone core, typically involving the cyclization of 3-arylpropionic acids or their more reactive acyl chloride derivatives.[1][2] While powerful, this reaction is often plagued by issues related to catalyst choice, substrate reactivity, and reaction conditions.[3][4]
Frequently Asked Questions (FAQs): Friedel-Crafts Acylation
Q1: My Friedel-Crafts reaction is resulting in a low or no yield of the desired indanone. What are the likely causes?
A1: Low yields in intramolecular Friedel-Crafts acylations for indanone synthesis are a common issue. The primary culprits are often related to catalyst activity, substrate deactivation, or suboptimal reaction conditions.[4][5] Specifically, consider the following:
-
Catalyst Inactivity: Lewis acids like aluminum chloride (AlCl₃) are extremely sensitive to moisture, which can lead to their deactivation.[3]
-
Substrate Deactivation: The presence of electron-withdrawing groups on the aromatic ring of the 3-arylpropionic acid precursor can significantly hinder the electrophilic aromatic substitution, making the cyclization unfavorable.[4]
-
Insufficient Catalyst Loading: The product indanone can form a stable complex with the Lewis acid catalyst, effectively sequestering it from the catalytic cycle. Therefore, stoichiometric or even excess amounts of the catalyst are often required.[4]
-
Inappropriate Reaction Temperature: While some reactions proceed at room temperature, less reactive substrates may require heating to overcome the activation energy. However, excessively high temperatures can promote side reactions and decomposition.[4]
Q2: I am observing the formation of multiple regioisomers. How can I improve the regioselectivity of my indanone synthesis?
A2: The formation of regioisomers is a significant challenge when the aromatic ring has multiple potential sites for cyclization.[3] To enhance regioselectivity, you can employ several strategies:
-
Steric Hindrance: Bulky substituents on the aromatic ring can sterically block certain positions, directing the acylation to the less hindered site.[3]
-
Solvent Effects: The choice of solvent can influence the product distribution. For instance, nitromethane has been reported to provide better regioselectivity in certain cases compared to other solvents.[2]
-
Catalyst and Temperature Control: The catalyst can play a role in directing the cyclization. For reactions catalyzed by polyphosphoric acid (PPA), adjusting the phosphorus pentoxide (P₂O₅) content can alter the regioselectivity.[3] Lower reaction temperatures often favor the kinetically controlled product, while higher temperatures may lead to the thermodynamically more stable isomer.[3]
Q3: What is the impact of moisture on the reaction, and how can I mitigate it?
A3: Moisture is highly detrimental to Friedel-Crafts reactions, as common Lewis acid catalysts such as AlCl₃ readily hydrolyze and become inactive.[3] To ensure the success of your reaction, it is imperative to maintain anhydrous conditions. This includes using flame-dried glassware, anhydrous solvents, and conducting the reaction under an inert atmosphere (e.g., nitrogen or argon).[3]
Troubleshooting Guide: Friedel-Crafts Acylation
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive or inappropriate catalyst. | Screen a variety of Lewis acids (e.g., FeCl₃, Sc(OTf)₃) or consider using a superacid like triflic acid (TfOH) for less reactive substrates.[3] Ensure the catalyst is fresh and handled under anhydrous conditions. |
| Deactivated aromatic substrate. | If the substrate contains strongly electron-withdrawing groups, a more potent catalytic system may be necessary. Alternatively, a different synthetic route might be more viable.[3] | |
| Suboptimal temperature or reaction time. | Systematically vary the reaction temperature. Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time and avoid product decomposition from prolonged heating. | |
| Formation of Regioisomers | Multiple accessible cyclization sites. | Utilize substrates with blocking groups to sterically direct the cyclization. Optimize the solvent and catalyst system; for example, nitromethane can improve selectivity.[2] Adjusting the PPA composition can also control regioselectivity.[3] |
| Polymerization/Decomposition | Excessively harsh reaction conditions. | Lower the reaction temperature and/or reduce the concentration of the acid catalyst. Consider a stepwise approach where the more reactive acyl chloride is used under milder conditions. |
Experimental Protocol: Synthesis of 1-Indanone from 3-Phenylpropionyl Chloride using AlCl₃
-
Preparation of 3-Phenylpropionyl Chloride:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve 3-phenylpropionic acid (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).
-
Cool the solution to 0°C and slowly add thionyl chloride or oxalyl chloride (1.1-1.5 eq).[1]
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.
-
Remove the excess reagent and solvent under reduced pressure to obtain the crude 3-phenylpropionyl chloride.
-
-
Intramolecular Friedel-Crafts Acylation:
-
Dissolve the crude 3-phenylpropionyl chloride in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Carefully add anhydrous aluminum chloride (1.1-1.5 eq) portion-wise.
-
Stir the reaction mixture at 0°C for 30 minutes and then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully pour the reaction mixture onto crushed ice and add dilute HCl to quench the reaction and decompose the aluminum complexes.[1]
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated NaHCO₃ solution and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Section 2: Nazarov Cyclization
The Nazarov cyclization is a powerful 4π-electrocyclization reaction of divinyl ketones to produce cyclopentenones, which can be adapted for the synthesis of indanones, often starting from chalcone precursors.[6][7] This acid-catalyzed reaction, however, presents its own set of challenges, particularly concerning regioselectivity and stereoselectivity.[8][9]
Frequently Asked Questions (FAQs): Nazarov Cyclization
Q1: What are the key considerations for a successful Nazarov cyclization to synthesize indanones?
A1: A successful Nazarov cyclization for indanone synthesis hinges on several factors:
-
Substrate: Chalcones are common precursors. The electronic properties of the substituents on the aromatic rings can significantly influence the reaction rate and regioselectivity. Polarized dienones with electron-donating and electron-withdrawing groups often facilitate the cyclization.[6][8]
-
Catalyst: A range of Brønsted acids (e.g., trifluoroacetic acid, polyphosphoric acid) and Lewis acids (e.g., Cu(OTf)₂, FeCl₃, AlCl₃) can be employed. The use of catalytic amounts of Lewis acids is a significant advantage over stoichiometric methods.[6]
Q2: My Nazarov cyclization is giving a low yield. How can I improve it?
A2: Low yields in Nazarov cyclizations can often be addressed by systematic optimization of the reaction conditions. Consider the following:
-
Catalyst Screening: Experiment with different Lewis or Brønsted acids of varying strengths.
-
Solvent Optimization: The choice of solvent can impact reaction rates and selectivity.
-
Temperature Adjustment: While higher temperatures can sometimes improve yields, they may also lead to side reactions. Careful temperature control is crucial.[10]
-
Substrate Modification: If feasible, modifying the dienone substrate to be more "polarized" can facilitate the cyclization under milder conditions.[10]
Q3: How can I control the stereoselectivity of the Nazarov cyclization?
A3: Controlling stereoselectivity is a significant challenge in the Nazarov cyclization.[8] The stereochemistry is established during the conrotatory ring closure and the subsequent protonation of the enolate.[10] Strategies to improve stereoselectivity include:
-
Chiral Catalysts: The use of chiral Lewis acids or cooperative catalysis with a chiral Brønsted acid can induce enantioselectivity by influencing the direction of the conrotatory closure.[10][11]
-
Silicon-Directed Nazarov Cyclization: Placing a silyl group at the β-position of one of the vinyl groups can control the regioselectivity of the elimination step, thereby preserving the stereocenters formed during cyclization.[8][10]
Troubleshooting Guide: Nazarov Cyclization
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Insufficiently reactive substrate. | Consider using a more "polarized" dienone with electron-donating and electron-withdrawing groups to facilitate cyclization.[8] |
| Inappropriate catalyst or reaction conditions. | Screen a range of Lewis and Brønsted acids. Optimize the temperature and solvent. For some substrates, stronger acids and higher temperatures may be necessary. | |
| Poor Regioselectivity | Similar substitution on both vinyl groups. | Introduce substituents that can direct the elimination step. The silicon-directed Nazarov cyclization is a powerful strategy for this.[8] |
| Poor Diastereoselectivity/ Enantioselectivity | Racemization of the α-position or lack of facial control. | Employ chiral Lewis acids or chiral Brønsted acids to induce asymmetry.[11] Substrate control with chiral auxiliaries can also be effective. |
| Formation of Byproducts | Polymerization or decomposition of starting material. | Use milder reaction conditions (lower temperature, less concentrated acid). Ensure high purity of the starting dienone. |
Experimental Protocol: Lewis Acid-Catalyzed Nazarov Cyclization of a Divinyl Ketone
-
Reaction Setup:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the divinyl ketone substrate (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0°C in an ice bath.
-
-
Reaction Execution:
-
Slowly add a solution of the Lewis acid (e.g., SnCl₄, 1.0 M in DCM, 2.0 eq) dropwise to the cooled solution of the divinyl ketone.[12]
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Stir the mixture vigorously for 15 minutes.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired cyclopentenone.[12]
-
Section 3: Intramolecular Heck Reaction
The intramolecular Heck reaction provides a powerful and versatile method for the synthesis of substituted indanones, particularly for constructing challenging quaternary centers.[13][14] This palladium-catalyzed reaction involves the coupling of an aryl or vinyl halide with an alkene within the same molecule.[13] Optimization of this reaction requires careful consideration of the catalyst, ligands, base, and solvent.
Frequently Asked questions (FAQs): Intramolecular Heck Reaction
Q1: What are the key components of an intramolecular Heck reaction for indanone synthesis?
A1: A typical intramolecular Heck reaction for indanone synthesis involves:
-
Substrate: An aryl or vinyl halide (or triflate) tethered to an alkene.
-
Palladium Catalyst: Commonly Pd(OAc)₂ or Pd₂(dba)₃.
-
Ligand: Phosphine ligands, such as triphenylphosphine or bidentate ligands like BINAP for asymmetric synthesis, are crucial for stabilizing the palladium catalyst and influencing the reaction outcome.[13]
-
Base: A base is required to neutralize the HX generated during the catalytic cycle. Common bases include triethylamine, potassium carbonate, and silver carbonate.[13][15]
-
Solvent: Aprotic polar solvents like DMF, acetonitrile, or toluene are typically used.
Q2: My intramolecular Heck reaction is not proceeding or is giving a low yield. What should I check?
A2: Low yields in intramolecular Heck reactions can stem from several factors:
-
Catalyst Deactivation: The Pd(0) active species can be sensitive to air and impurities. Ensure the reaction is performed under an inert atmosphere and with purified reagents.
-
Incorrect Ligand Choice: The nature of the phosphine ligand can significantly impact the reaction. If one ligand is not effective, screening others is recommended.
-
Suboptimal Base: The choice and amount of base are critical. Some reactions may require a specific type of base (e.g., a silver salt to promote a cationic pathway).[15]
-
Steric Hindrance: Highly substituted alkenes may be less reactive. Increasing the reaction temperature might be necessary.
Q3: How can I control the formation of different products in a Heck reaction (e.g., reductive Heck vs. standard Heck)?
A3: The outcome of the Heck reaction can be directed towards different products. For instance, a reductive Heck reaction can lead to a saturated product instead of the typical unsaturated one. This can be achieved by using a hydride source, such as formic acid and an amine base, which intercepts the alkyl-palladium intermediate before β-hydride elimination.[16][17] The choice of base can also influence the product distribution; for example, in some systems, one base may favor the formation of the α-exo-methylene indanone while another leads to the fully saturated indanone.[17]
Troubleshooting Guide: Intramolecular Heck Reaction
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive catalyst or improper reaction setup. | Ensure all reagents and solvents are pure and the reaction is conducted under a strict inert atmosphere. Use a fresh palladium source. |
| Poor choice of ligand or base. | Screen different phosphine ligands (monodentate and bidentate) and bases (organic and inorganic). The combination of these is often crucial. | |
| Unreactive substrate. | Increase the reaction temperature. For aryl chlorides, a more electron-rich and bulky phosphine ligand may be required.[18] | |
| Formation of Isomeric Byproducts | Undesired olefin isomerization after β-hydride elimination. | The addition of certain bases or silver salts can sometimes suppress this side reaction by promoting the reductive elimination of HX.[15] |
| Poor Enantioselectivity (in asymmetric reactions) | Ineffective chiral ligand or reaction pathway. | Screen a variety of chiral ligands (e.g., different BINAP derivatives). Ensure the reaction conditions favor a cationic mechanism (e.g., by using a silver salt), as this often leads to higher enantioselectivity.[19] |
Experimental Protocol: Asymmetric Intramolecular Heck Reaction for Chiral Indanone Synthesis
-
Reaction Setup:
-
To a flame-dried Schlenk tube, add the palladium precursor (e.g., Pd(OAc)₂), the chiral ligand (e.g., (R)-BINAP), and the base (e.g., Ag₂CO₃).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add the anhydrous solvent (e.g., toluene).
-
-
Reaction Execution:
-
Add the substrate (the aryl halide tethered to the alkene) to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 80-110°C) and stir for the required time, monitoring the progress by TLC or GC-MS.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the Celite pad with an appropriate solvent (e.g., ethyl acetate).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the enantiomerically enriched indanone.
-
Visualizations
Friedel-Crafts Troubleshooting Workflow
Caption: A workflow for troubleshooting low indanone yield.
Nazarov Cyclization Mechanism
Caption: The catalytic cycle for intramolecular Heck cyclization.
References
-
NROChemistry. (2025). Nazarov Cyclization. [Link]
-
Chemical Science. (2021). Enantioselective Nazarov cyclization of indole enones cooperatively catalyzed by Lewis acids and chiral Brønsted acids. Royal Society of Chemistry. [Link]
-
ResearchGate. (2019). Palladium Nanoparticles‐Catalyzed Synthesis of Indanone Derivatives via Intramolecular Reductive Heck Reaction. [Link]
-
ACS Publications. (2006). Synthesis of Chiral 3-Substituted Indanones via an Enantioselective Reductive-Heck Reaction. The Journal of Organic Chemistry. [Link]
- Google Patents. (1992). CA2094980A1 - Process for the preparation of substituted indanones, and their use.
-
ResearchGate. (2018). Synthesis of 3‐aryl‐1‐indanone through intramolecular Friedel‐Crafts acylation. [Link]
-
PubMed. (2007). Catalytic stereoselective synthesis of highly substituted indanones via tandem Nazarov cyclization and electrophilic fluorination trapping. [Link]
-
Organic Chemistry Portal. (n.d.). Nazarov Cyclization Nazarov Reaction. [Link]
-
Organic Syntheses. (2011). Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. [Link]
-
RSC Publishing. (2014). An efficient synthesis of highly substituted indanones and chalcones promoted by superacid. [Link]
-
Beilstein Journals. (2018). Synthesis of 1-indanones with a broad range of biological activity. [Link]
-
ResearchGate. (2021). Photo‐Nazarov cyclization of aryl vinyl ketones to access indanones core. [Link]
-
Semantic Scholar. (2007). Photosensitized Synthesis and Purification of 6-Methyl-1-Indanone. [Link]
-
Wikipedia. (n.d.). Intramolecular Heck reaction. [Link]
-
Molecules. (2017). Non-Conventional Methodologies in the Synthesis of 1-Indanones. [Link]
-
University of Liverpool IT Services. (2020). Direct Synthesis of 1-Indanones via Pd-Catalyzed Olefination and Ethylene Glycol-Promoted Aldol-Type Annulation Cascade. [Link]
-
Organic Reactions. (2002). The Intramolecular Heck Reaction. [Link]
-
ARKIVOC. (2018). INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. [Link]
-
CCS Chemistry. (2020). Regiodivergent Access to 2- or 3-Substituted Indanones: Catalyst-Controlled Carboacylation via C–C Bond Activation. [Link]
-
ScholarSpace. (2010). Chapter 1: The Nazarov Cyclization. [Link]
-
Macmillan Group Meeting. (2004). The Intramolecular Heck Reaction. [Link]
-
Chemistry LibreTexts. (2023). Heck reaction. [Link]
-
TÜBİTAK Academic Journals. (2009). Photochemical bromination of substituted indan-1-one derivatives. [Link]
-
National Institutes of Health. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. [Link]
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stability and proper storage conditions for 5-bromo-7-methyl-1-indanone
Prepared by the Office of the Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 5-bromo-7-methyl-1-indanone. It addresses common questions and troubleshooting scenarios related to the compound's stability, storage, and handling to ensure experimental success and material integrity. The recommendations provided are grounded in established chemical principles for substituted indanones and related bromo-aromatic ketones.
Frequently Asked Questions (FAQs)
This section covers the most common inquiries regarding the day-to-day use and maintenance of 5-bromo-7-methyl-1-indanone.
Q1: What are the optimal long-term storage conditions for 5-bromo-7-methyl-1-indanone?
For maximum shelf-life and stability, 5-bromo-7-methyl-1-indanone should be stored in a tightly sealed container in a dry, well-ventilated, and cool environment.[1][2] Based on the reactivity profile of similar bromo-aromatic compounds, storage under an inert atmosphere (e.g., argon or nitrogen) is strongly recommended to prevent slow oxidative degradation. It should be kept away from heat sources and direct sunlight, which can catalyze decomposition.[3]
Q2: How should I handle the compound upon receipt and for routine use?
Always handle 5-bromo-7-methyl-1-indanone in a well-ventilated area or a chemical fume hood.[4] Due to its potential for causing skin, eye, and respiratory irritation, appropriate personal protective equipment (PPE) is mandatory.[5][6] This includes chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[1][4] Avoid generating dust when handling the solid material.[5][6]
Q3: Is 5-bromo-7-methyl-1-indanone sensitive to light, air, or moisture?
Yes, caution is advised.
-
Light: Bromo-aromatic compounds can be susceptible to photodecomposition, where UV light can induce cleavage of the carbon-bromine bond, generating radical species. Therefore, storing the compound in an amber or opaque vial is a critical precaution.[3]
-
Air (Oxygen): While generally stable, prolonged exposure to air can lead to gradual oxidation, particularly in the presence of light or trace metal impurities. The benzylic position adjacent to the ketone is a potential site for such reactions.
-
Moisture: The compound should be kept in a dry environment. While not acutely water-reactive, moisture can affect the physical properties of the solid and may not be compatible with certain downstream applications, such as reactions involving organometallics or water-sensitive catalysts.
Q4: What is the typical appearance of this compound? What should I do if my sample's appearance has changed?
5-bromo-7-methyl-1-indanone is typically a solid, appearing as a powder or crystalline material. The color can range from off-white or beige to light brown.[7] A significant darkening of the material upon storage may indicate degradation or the presence of impurities. If you observe a color change, it is advisable to assess the compound's purity via techniques like NMR or LC-MS before proceeding with sensitive experiments.
Q5: In which solvents is 5-bromo-7-methyl-1-indanone typically soluble?
While specific solubility data is not extensively published, based on its structure—a substituted aromatic ketone—it is expected to have good solubility in common organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, acetone, and dimethylformamide (DMF). It is predicted to have low water solubility.[1] Always perform a small-scale solubility test to determine the optimal solvent and concentration for your specific application.
Troubleshooting Guide
This section addresses specific experimental issues and provides a logical framework for diagnosing problems related to the compound's stability.
Q1: My 5-bromo-7-methyl-1-indanone has darkened over time. Can I still use it?
A color change often suggests the formation of minor chromophoric impurities due to degradation.
-
Causality: The darkening may result from slow oxidation or photodecomposition, creating highly conjugated byproducts.
-
Recommended Action: First, re-analyze the material's purity using an appropriate analytical method (e.g., ¹H NMR, LC-MS). For non-critical applications, the material might still be suitable if the impurity level is low (<5%). However, for sensitive reactions, such as transition-metal-catalyzed cross-couplings where catalyst poisoning is a concern, purification by recrystallization or column chromatography is recommended.
Q2: I am experiencing low yields in my palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck). Could the quality of my 5-bromo-7-methyl-1-indanone be the cause?
Yes, this is a distinct possibility. The indanone scaffold is a valuable building block in such reactions.[8][9]
-
Causality: The efficacy of cross-coupling reactions is highly dependent on the purity of the aryl halide. Potential issues include:
-
Degradation: If the C-Br bond has been compromised, the concentration of the active starting material is lower than calculated.
-
Inhibitory Impurities: Certain degradation byproducts or residual impurities from the synthesis can act as catalyst poisons, inhibiting the catalytic cycle.
-
-
Troubleshooting Steps:
-
Confirm the purity of the starting material as described above.
-
Use a freshly opened bottle or a recently purified batch of the compound.
-
Ensure all solvents and reagents are anhydrous and properly degassed, as both oxygen and water can deactivate the palladium catalyst.
-
Q3: My analytical data (NMR, LC-MS) shows unexpected peaks. What are the likely degradation products?
Identifying degradation products is key to understanding the stability limitations.
-
Potential Degradation Pathways:
-
Debromination: Loss of the bromine atom to yield 7-methyl-1-indanone. This can occur under reductive conditions or via photolytic pathways.
-
Oxidation: Oxidation at the benzylic CH₂ group adjacent to the ketone could lead to the formation of corresponding alcohol or dione species, though this is less common under typical storage.
-
Photodimerization: Radical species formed by light exposure could potentially dimerize.
-
-
Diagnostic Workflow: Use LC-MS to obtain the mass of the impurity peaks. This can help differentiate between debromination (mass decrease of ~79/81 Da) or oxidation (mass increase of ~16 Da). High-resolution mass spectrometry (HRMS) can provide an exact mass to help propose a molecular formula for the unknown impurity.
Data and Protocols
Chemical Properties & Safety Summary
The table below summarizes key properties based on data for 5-bromo-1-indanone, a close structural analog. Researchers should treat 5-bromo-7-methyl-1-indanone as having similar properties and hazards.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₉BrO | N/A |
| Molecular Weight | 225.08 g/mol | N/A |
| Appearance | Beige to Brown Solid/Powder | [7] |
| Melting Point | Data not available; (5-bromo-1-indanone: 126-129 °C) | |
| Hazard Statements | Harmful if swallowed, in contact with skin, or if inhaled.[5] Causes skin and serious eye irritation.[5][6] May cause respiratory irritation.[6] | [5][6] |
| Precautionary Codes | P261 (Avoid breathing dust), P280 (Wear protective equipment), P305+P351+P338 (Eye contact first aid) | [5][6] |
Visual Workflow: Initial Handling and Storage Protocol
This diagram outlines the best practices upon receiving a new shipment of 5-bromo-7-methyl-1-indanone.
Caption: Workflow for receiving and storing 5-bromo-7-methyl-1-indanone.
Experimental Protocol: Preparation of a Stock Solution
This protocol details the steps for safely preparing a 0.1 M stock solution of 5-bromo-7-methyl-1-indanone in anhydrous DMF for use in a water-sensitive reaction.
-
Preparation: Place a 25 mL amber volumetric flask with a magnetic stir bar into a laboratory oven at 120 °C for at least 4 hours to ensure it is dry.
-
Inert Atmosphere: Transfer the hot flask to a desiccator to cool under vacuum. Once at room temperature, backfill the flask with an inert gas (e.g., argon) and seal with a rubber septum.
-
Weighing: In a chemical fume hood, weigh out 562.7 mg (2.5 mmol) of 5-bromo-7-methyl-1-indanone into a small, dry vial.
-
Transfer: Quickly uncap the vial and transfer the solid into the prepared volumetric flask against a positive pressure of inert gas to minimize exposure to air.
-
Solvent Addition: Using a dry syringe, add approximately 20 mL of anhydrous DMF (from a freshly opened Sure/Seal™ bottle) to the flask.
-
Dissolution: Place the flask on a magnetic stir plate and stir until all the solid has completely dissolved.
-
Final Volume: Carefully add anhydrous DMF via syringe until the solution reaches the 25 mL calibration mark on the flask.
-
Storage: Seal the flask tightly with the septum and wrap the junction with Parafilm. If not for immediate use, store the solution in a refrigerator under an inert atmosphere and away from light. Note that the stability of the compound in solution may differ from its stability as a solid and should be evaluated if stored for extended periods.
Visual Troubleshooting: Suspected Compound Degradation
This decision tree provides a logical path for troubleshooting experiments where the quality of 5-bromo-7-methyl-1-indanone is .
Caption: Decision tree for troubleshooting experiments involving 5-bromo-7-methyl-1-indanone.
References
-
MSDS of 5-Bromo-1-indanone. (2008). Georganics.
-
PubChem. (n.d.). 5-Bromo-7-methyl-1H-indole. National Center for Biotechnology Information.
-
Organic Chemistry Portal. (n.d.). Indanone synthesis. organic-chemistry.org.
-
Royal Society of Chemistry. (n.d.). Synthesis of substituted indenones and indanones by a Suzuki–Miyaura coupling/acid-promoted cyclisation sequence. Organic & Biomolecular Chemistry.
-
Royal Society of Chemistry. (2014). An efficient synthesis of highly substituted indanones and chalcones promoted by superacid. RSC Advances.
-
Speqtus. (n.d.). 5-Bromo-1-Indanone. Speqtus Industries.
-
Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Bromo-1-indanone. Fisher Scientific.
-
Ökten, S. et al. (2025). Synthesis and characterization of novel 5-substituted indanones via Suzuki coupling reactions. Journal of Physics: Conference Series.
-
MedchemExpress. (2025). Safety Data Sheet - 7-Bromo-1-indanone. MedchemExpress.com.
-
Journal of Physical Science. (n.d.). Synthesis, Characterisation and Vasolidation Properties of Indanone-based Chalcones. penerbit.usm.my.
-
Sigma-Aldrich. (n.d.). 5-Bromo-1-indanone 97%. Sigma-Aldrich.
-
ChemicalBook. (n.d.). 7-Bromo-5-methyl-indan-1-one CAS. ChemicalBook.
-
Jubilant Ingrevia Limited. (n.d.). 5-Bromo-7-Azaindole Safety Data Sheet. Jubilant Ingrevia.
-
Fisher Scientific. (2021). SAFETY DATA SHEET - 5-Bromo-1-indanone. Fisher Scientific.
-
ECHEMI. (n.d.). Buy 5-BroMo-7-fluoro-1-indanone. ECHEMI.
-
Sigma-Aldrich. (2022). SAFETY DATA SHEET - 1-Indanone. Sigma-Aldrich.
-
Sigma-Aldrich. (n.d.). 5-Bromo-1-indanone Safety Information. Sigma-Aldrich.
-
Chem-Impex. (n.d.). 5-Bromo-7-methyl-1H-indazole. Chem-Impex.
-
Organic Syntheses. (2008). A MILD AND EFFICIENT FRIEDEL-CRAFTS ACYLATION OF ARENES AND HETEROARENES: THE QUATERNARY BENZYL MELDRUM'S ACID STRATEGY FOR THE SYNTHESIS OF 2-SUBSTITUTED 1-INDANONES. Organic Syntheses.
-
ChemicalBook. (n.d.). 5-Bromo-7-methyl-1H-indole CAS#: 15936-81-9. ChemicalBook.
-
Beilstein Journals. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry.
-
PubChem. (n.d.). 5-Bromo-1-indanone. National Center for Biotechnology Information.
-
Wikipedia. (n.d.). Indane. Wikipedia.
-
BOC Sciences. (n.d.). The Chemistry Behind 7-Bromo-2-methyl-1-indanone: Synthesis and Applications. BOC Sciences.
-
EvitaChem. (n.d.). Buy 5-Methyl-1-indanone. EvitaChem.
-
Google Patents. (n.d.). CN113045475A - Preparation method of 5-bromo-7-methylindole. Google Patents.
-
PubChemLite. (n.d.). 5-bromo-1-indanone (C9H7BrO). PubChemLite.
-
Sigma-Aldrich. (n.d.). 5-Bromo-1-indanone. Sigma-Aldrich.
-
ChemicalBook. (n.d.). 5-Bromo-1-indanone | 34598-49-7. ChemicalBook.
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troubleshooting common issues in the synthesis of brominated indanones
Welcome to the Technical Support Center for the synthesis of brominated indanones. This guide is designed for researchers, chemists, and drug development professionals to navigate common challenges encountered during the synthesis of these valuable compounds. Brominated indanones are crucial intermediates in the development of pharmaceuticals, particularly for targeting neurological disorders and in oncology.[1][2] This resource provides in-depth, experience-based troubleshooting advice, detailed protocols, and answers to frequently asked questions to ensure the success of your synthetic endeavors.
Section 1: Troubleshooting Guide (Problem-Solution Format)
This section addresses the most common issues encountered during the bromination of indanones in a direct question-and-answer format.
Issue 1: Poor Regioselectivity
Controlling the position of bromination on the indanone aromatic ring is a frequent and critical challenge. The substitution pattern is governed by the complex interplay of electronic and steric effects.
Q: Why am I getting a mixture of bromo-indanone isomers (e.g., 4-bromo vs. 6-bromo)?
A: The formation of isomeric mixtures is a classic problem in electrophilic aromatic substitution (EAS).[3] The indanone system presents a unique challenge where the directing effects of the carbonyl group and the alkyl portion of the fused ring are nuanced.
-
Mechanistic Cause: The ketone is a deactivating, meta-directing group, while the fused alkyl ring is a weakly activating, ortho, para-directing group. The ultimate regiochemical outcome depends on which effect dominates under the specific reaction conditions.
-
Position 6 (para to the alkyl group): This position is often favored due to activation by the alkyl ring and is less sterically hindered.
-
Position 4 (ortho to the alkyl group): This position is also activated but is sterically more hindered by the adjacent carbonyl group.
-
Position 5 (meta to the alkyl group): This position is electronically favored by the meta-directing ketone.
-
Position 7 (ortho to the carbonyl): This position is generally the most deactivated and sterically hindered, making substitution here less common.
-
-
Troubleshooting Steps:
-
Choice of Brominating Agent: Milder brominating agents can exhibit higher selectivity. N-Bromosuccinimide (NBS) is often more regioselective than molecular bromine (Br₂), as it provides a lower, steady concentration of the electrophile.[4][5]
-
Solvent Effects: The polarity of the solvent can influence the stability of the carbocation intermediate (the arenium ion) formed during the EAS mechanism, thereby affecting the isomer ratio.[6] Experiment with a range of solvents, from non-polar (e.g., CCl₄) to polar aprotic (e.g., acetonitrile, DMF). Using DMF as a solvent with NBS has been reported to give high levels of para-selectivity in other aromatic systems.[7]
-
Temperature Control: Lowering the reaction temperature (e.g., to 0 °C or -10 °C) can increase selectivity by favoring the product formed via the lowest activation energy pathway.[4]
-
Issue 2: Formation of Byproducts
The generation of unwanted side products, particularly from over-bromination or reaction at the alpha-carbon, can significantly complicate purification and reduce yields.
Q: How can I prevent the formation of dibromo-indanone and α-brominated ketones?
A: These byproducts arise from the desired product being sufficiently activated to react further or from competing reaction pathways.
-
Mechanistic Cause:
-
Dibromination: The first bromine atom added to the ring is a deactivating group, which should slow down a second substitution. However, under harsh conditions or with excess brominating agent, a second bromination can occur.
-
α-Bromination: The protons on the carbon adjacent to the carbonyl (the α-carbon) are acidic and can be removed to form an enol or enolate. This enol can then attack the electrophilic bromine source, leading to bromination at the α-position.[8] This pathway is often favored under acidic conditions which promote enolization.[8]
-
-
Troubleshooting Steps:
-
Control Stoichiometry: Use a precise stoichiometry of the brominating agent. A slight sub-stoichiometric amount (e.g., 0.95 equivalents) can sometimes be beneficial to avoid over-bromination, at the cost of some starting material remaining.
-
Reaction Conditions:
-
Choice of Catalyst: For aromatic bromination, a Lewis acid like AlCl₃ or FeBr₃ is typically required to activate the bromine.[9] However, the amount is critical. Excess Lewis acid can complex with the ketone, strongly deactivating the ring and potentially favoring other pathways.[11]
-
Purify the Reagents: Old or impure N-Bromosuccinimide can contain free bromine, which may lead to different reactivity and side reactions.[7] Recrystallizing NBS before use can minimize these issues.[7]
-
Issue 3: Low or No Product Yield
A low yield of the desired brominated indanone can be attributed to several factors, from poor reaction setup to inherent substrate inactivity.
Q: My reaction is not proceeding to completion, or I am recovering mostly starting material. What should I check?
A: This often points to issues with reagent activity, catalyst efficiency, or reaction conditions.
-
Potential Causes & Solutions:
-
Inactive Brominating Agent: Ensure your N-Bromosuccinimide is fresh and has been stored correctly (refrigerated, protected from light and moisture).[7] If using Br₂, ensure it has not degraded.
-
Catalyst Deactivation: Lewis acids like AlCl₃ are extremely sensitive to moisture. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).[12]
-
Insufficient Activation: If the indanone substrate has strongly electron-withdrawing groups, it may be too deactivated for the reaction to proceed under standard conditions. More forcing conditions may be needed, such as a stronger Lewis acid, higher temperatures, or a more reactive brominating agent, though this risks side reactions.
-
Poor Solubility: If the starting material is not fully dissolved in the chosen solvent, the reaction will be slow and incomplete. Ensure you are using an appropriate solvent and concentration.
-
Reaction Monitoring: Always monitor the reaction's progress using a technique like Thin-Layer Chromatography (TLC).[12] This will tell you if the reaction is sluggish, stalled, or complete, preventing premature workup or unnecessarily long reaction times that can lead to byproduct formation.
-
Issue 4: Difficult Purification
Separating the desired product from isomers, starting material, and byproducts is often the final hurdle.
Q: My final product is an inseparable mixture of isomers. What purification strategies can I employ?
A: Isomers often have very similar polarities, making them difficult to separate by standard column chromatography.[13]
-
Troubleshooting Steps:
-
Optimize Chromatography:
-
Use a high-performance silica gel with a smaller particle size for better resolution.
-
Employ a very slow, shallow solvent gradient during column chromatography.[13]
-
Experiment with different solvent systems. Sometimes adding a small percentage of a third solvent (e.g., dichloromethane in a hexane/ethyl acetate system) can improve separation.
-
-
Recrystallization: This is often the most powerful technique for separating isomers if one crystallizes preferentially.[14][15] Test a wide range of solvents and solvent mixtures (e.g., ethanol/water, ethyl acetate/hexanes) to find conditions that yield high-purity crystals.
-
Preparative HPLC: For high-value materials or when small quantities are needed, preparative High-Performance Liquid Chromatography (HPLC) on a C18 or other suitable column can provide excellent separation of isomers.[13]
-
Derivatization: As a last resort, it may be possible to react the isomeric mixture with another reagent that selectively reacts with one isomer, making the resulting products easier to separate. The desired isomer can then be regenerated.
-
Section 2: Experimental Protocols & Data
This section provides a general experimental procedure and a comparative table to guide your synthetic strategy.
Protocol 1: General Method for Regioselective Bromination of 1-Indanone using NBS
This protocol is a starting point and should be optimized for specific substrates.
1. Reaction Setup:
-
To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 1-indanone (1.0 eq).
-
Dissolve the indanone in a suitable anhydrous solvent (e.g., acetonitrile or dichloromethane, approx. 10 mL per mmol of indanone).
-
Cool the solution to 0 °C in an ice bath.
2. Reagent Addition:
-
In one portion, add N-Bromosuccinimide (NBS) (1.0 eq).[4]
-
If required, add a catalytic amount of acid (e.g., a few drops of concentrated H₂SO₄ or HCl) to activate the NBS.[16]
3. Reaction Execution:
-
Allow the mixture to stir at 0 °C.
-
Monitor the reaction progress by TLC every 30 minutes. The starting material spot should diminish as a new, typically less polar, product spot appears.
-
Once the reaction is complete (or no further progress is observed), proceed to workup.
4. Workup and Isolation:
-
Quench the reaction by pouring the mixture into cold water (approx. 20 mL per mmol of indanone).[4]
-
If NBS was used, add a saturated solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining bromine until the color disappears.
-
Extract the aqueous mixture with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.[12]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[12]
5. Purification:
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes).[15]
Table 1: Comparison of Common Brominating Agents & Conditions
| Reagent(s) | Typical Conditions | Advantages | Common Issues |
| Br₂ / Lewis Acid (e.g., AlCl₃, FeBr₃) | Anhydrous CH₂Cl₂, CCl₄, or CS₂; 0 °C to RT | High reactivity, suitable for deactivated rings. | Low selectivity, risk of over-bromination, hazardous to handle.[9] |
| N-Bromosuccinimide (NBS) | Acetonitrile, DMF, CCl₄; often with acid catalyst or light | Milder, easier to handle solid, often more regioselective.[5] | Can be unreactive for deactivated rings, potential for radical side reactions (benzylic bromination).[8] |
| Pyridinium Tribromide (PyHBr₃) | Acetic Acid, THF; RT | Solid reagent, less hazardous than Br₂, good for acid-sensitive substrates. | Can have lower reactivity, stoichiometry is critical. |
| H₂O₂-HBr System | Aqueous/organic biphasic system | "Green" in-situ generation of Br₂, avoids handling elemental bromine.[17] | Can lead to α-bromination, requires careful control of conditions.[17] |
Section 3: Frequently Asked Questions (FAQs)
Q: Which brominating agent is most suitable for my substituted indanone?
A: For electron-rich indanones (containing activating groups like -OCH₃), a mild reagent like NBS is often sufficient and provides better control.[7] For electron-poor indanones (containing deactivating groups like -NO₂), a more powerful system like Br₂ with a Lewis acid catalyst (FeBr₃ or AlCl₃) may be necessary to achieve a reasonable reaction rate.[9]
Q: What is the role of the Lewis acid catalyst (e.g., AlCl₃) in this reaction?
A: A Lewis acid polarizes the Br-Br bond in molecular bromine, creating a more potent electrophile ("Br⁺" character). This complex, [Br-Br-AlCl₃]⁻, is much more reactive towards the aromatic ring than Br₂ alone, which is essential for the bromination of less activated or deactivated aromatic systems.[18]
Q: What are the critical safety precautions when working with brominating agents?
A:
-
N-Bromosuccinimide (NBS): Harmful if swallowed and causes severe skin burns and eye damage.[19] Always handle in a fume hood, wearing gloves, safety goggles, and a lab coat.[20] Avoid inhalation of the powder.[7]
-
Bromine (Br₂): Extremely corrosive, toxic, and volatile. It causes severe burns upon contact with skin, eyes, and the respiratory tract. All manipulations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including heavy-duty gloves and a face shield.[5] Have a quenching agent like sodium thiosulfate readily available for spills.
Section 4: Visual Guides
Troubleshooting Workflow for Poor Regioselectivity
Caption: A decision tree for troubleshooting poor regioselectivity.
General Experimental Workflow for Indanone Bromination
Caption: A typical workflow for the synthesis of brominated indanones.
References
-
Pharmaffiliates. (n.d.). Understanding 4-Bromo-1-indanone: Properties and Chemical Synthesis Applications. Retrieved from [Link]
- Jafari, S., & Gholipour, M. (2010). Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine. South African Journal of Chemistry, 63, 83–87.
-
Common Organic Chemistry. (n.d.). Bromination - Common Conditions. Retrieved from [Link]
- Zhang, Y., et al. (2014).
-
Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]
-
Loba Chemie. (2016, May 12). N-BROMOSUCCINIMIDE EXTRA PURE MSDS. Retrieved from [Link]
-
Wikipedia. (2019, July 6). N-Bromosuccinimide. Retrieved from [Link]
-
Reddit. (2016, September 29). Can not get the selectivity of a aromatic bromination to behave, also low yielding. Am I just hosed here? Retrieved from [Link]
-
Master Organic Chemistry. (2017, November 9). Electrophilic Aromatic Substitution Mechanism. Retrieved from [Link]
-
ResearchGate. (n.d.). N-Bromosuccinimide - A Selective, Mild Substitute for Bromine. Retrieved from [Link]
-
ChemHelp ASAP. (2021, February 11). electrophilic aromatic bromination with N-bromosuccinimide. Retrieved from [Link]
-
Dalal Institute. (n.d.). Aromatic Electrophilic Substitution. Retrieved from [Link]
-
BYJU'S. (n.d.). Electrophilic Substitution Reaction Mechanism. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Mechanism of Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020, May 20). Bromination on the aromatic ring vs aliphatic chain. Retrieved from [Link]
-
ResearchGate. (n.d.). Simple and Regioselective Bromination of 5,6-Disubstituted-indan-1-ones with Br2 Under Acidic and Basic Conditions. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Bromination Reagent Guide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indanones. Retrieved from [Link]
- Choi, T., & Ma, E. (2007). Simple and regioselective bromination of 5,6-disubstituted-indan-1-ones with Br2 under acidic and basic conditions. Molecules, 12(1), 74–85.
-
Master Organic Chemistry. (n.d.). Electrophilic Aromatic Substitution: The Six Key Reactions. Retrieved from [Link]
-
Chemical Communications (RSC Publishing). (n.d.). Stereoselective construction of fluorinated indanone derivatives via a triple cascade Lewis acid-catalyzed reaction. Retrieved from [Link]
-
Synthesis. (n.d.). Regioselective Synthesis of Indanones. Retrieved from [Link]
-
National Institutes of Health. (2012). Lewis Acid Catalyzed Benzylic Bromination. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 1-indanones through the intramolecular Friedel-Crafts acylation reaction using NbCl5 as Lewis acid. Retrieved from [Link]
-
SciELO. (2010). Selective bromination of 4-chloro-1-indanone and synthesis of (4-chloro-2, 3-dihydro-1H-indene-2-yl)methanamine. Retrieved from [Link]
-
ResearchGate. (2019, January 19). How can I purify two different-substituted aromatic compounds? Retrieved from [Link]
-
ResearchGate. (2014, April 1). Which method to use for the purification of two isomers of aldehydes (oily state) having exactly the same polarity? Retrieved from [Link]
- Google Patents. (n.d.). Process for the separation of two isomers and, its use in the purification of 1-phenyl-2-bromoethane.
Sources
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strategies for the removal of impurities from 5-bromo-7-methyl-2,3-dihydro-1H-inden-1-one
Welcome to the technical support center for the purification of 5-bromo-7-methyl-2,3-dihydro-1H-inden-1-one. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this important synthetic intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you overcome common challenges and achieve high purity for your downstream applications.
Introduction: The Importance of Purity
This compound is a key building block in the synthesis of a variety of complex molecules, particularly in the development of novel therapeutics. Its purity is paramount, as even trace impurities can lead to unwanted side reactions, complicate structural elucidation, and compromise the biological activity and safety of the final compounds. This guide addresses the purification of this compound, focusing on strategies to remove impurities commonly generated during its synthesis, which typically involves an intramolecular Friedel-Crafts acylation.[1][2]
Section 1: Common Impurities & Their Origins
Understanding the potential impurities is the first step toward effective removal. The primary synthetic route to this compound is the acid-catalyzed cyclization of 3-(4-bromo-2-methylphenyl)propanoic acid.
| Impurity Type | Structure (Example) | Origin | Impact on Purification |
| Unreacted Starting Material | 3-(4-bromo-2-methylphenyl)propanoic acid | Incomplete cyclization reaction. | Significantly more polar than the product due to the carboxylic acid group. Easily separated by standard methods. |
| Regioisomeric Byproduct | 6-bromo-4-methyl-2,3-dihydro-1H-inden-1-one | Incorrect cyclization onto the less-favored ortho position relative to the methyl group. | Polarity is very similar to the desired product, making separation by chromatography or recrystallization challenging. |
| Polymeric Material | High molecular weight species | Intermolecular Friedel-Crafts reactions, especially at high concentrations or temperatures. | Typically non-polar or baseline material on TLC. Can cause streaking in chromatography and "oiling out" during recrystallization. |
| Dehalogenated Impurity | 7-methyl-2,3-dihydro-1H-inden-1-one | Trace acid or metal impurities causing hydrodebromination. | Less polar than the desired product. Can be difficult to separate due to similar structure. |
Section 2: Troubleshooting and Purification Protocols
This section is structured in a question-and-answer format to directly address common issues encountered during purification.
Troubleshooting Guide
Q1: My crude product is a discolored, sticky oil instead of a solid. What happened and how do I proceed?
A1: A discolored, oily crude product often indicates the presence of significant impurities, particularly residual acid catalyst (like polyphosphoric acid) or polymeric byproducts.[3] A lower than expected melting point is also a strong indicator of impurity.[3]
-
Causality: The acidic and often harsh conditions of the Friedel-Crafts reaction can lead to the formation of high-molecular-weight polymers via intermolecular reactions.[4] Residual acid can also contribute to the oily consistency and degradation over time.
-
Troubleshooting Workflow:
-
Aqueous Work-up: Ensure the reaction was thoroughly quenched and neutralized. Dissolve the crude oil in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash sequentially with water, a saturated sodium bicarbonate (NaHCO₃) solution to remove acid, and finally with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) and concentrate in vacuo.[5] This step is critical to remove the bulk of acidic and water-soluble impurities.
-
Initial Purity Assessment: After the work-up, analyze the material by Thin Layer Chromatography (TLC). This will help visualize the number of components and guide your purification strategy. A good starting eluent for TLC is 3:1 Hexane:Ethyl Acetate.[6]
-
Purification Strategy: If the material is still an oil, column chromatography is the recommended next step. Attempting to recrystallize an oil directly will likely fail.
-
Q2: I'm running a silica gel column, but my desired product is co-eluting with an impurity. How can I improve the separation?
A2: Co-elution is a common challenge, especially with structurally similar impurities like regioisomers. The key is to optimize the selectivity of your chromatographic system.
-
Causality: The separation on silica gel is based on differences in polarity. If two compounds have very similar polarities, they will travel down the column at nearly the same rate.
-
Troubleshooting Steps:
-
Optimize the Solvent System: The power of your eluent is critical. For indanones, solvent systems based on hexanes (or petroleum ether) and ethyl acetate are standard.[7]
-
Decrease Polarity: If the Rf values of your product and the impurity are high (>0.5), the eluent is too strong. Decrease the proportion of ethyl acetate. Small changes can have a large effect; try moving from 20% ethyl acetate in hexanes to 15%, then 10%.[8]
-
Change Solvent Selectivity: If reducing polarity doesn't resolve the spots, switch one of the solvents to change the nature of the interactions. For example, replace ethyl acetate with diethyl ether or dichloromethane. A Hexane:Dichloromethane system can sometimes resolve compounds that are inseparable in Hexane:Ethyl Acetate.[8]
-
-
Use a Gradient Elution: Start with a very non-polar eluent (e.g., 100% hexanes) to elute highly non-polar impurities. Then, slowly and methodically increase the polarity (e.g., from 0% to 20% ethyl acetate over many column volumes). This can effectively separate compounds with close Rf values.[3]
-
Improve Column Packing and Loading: Ensure your column is packed perfectly without any air bubbles or channels. Load the sample in a minimal amount of solvent or adsorb it onto a small amount of silica gel (dry loading) to ensure a tight starting band.[6]
-
Q3: I'm trying to recrystallize my product, but it keeps "oiling out" or won't crystallize at all. What should I do?
A3: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated with impurities that inhibit crystal lattice formation.[9]
-
Causality: The product separates from the solution as a liquid (oil) rather than a solid because its solubility limit is exceeded at a temperature above its melting point (or the melting point of the impure mixture).
-
Troubleshooting Workflow:
Figure 1. Troubleshooting workflow for recrystallization issues.
Detailed Purification Protocols
Protocol 1: Flash Column Chromatography
This is the most reliable method for purifying the crude product, especially when multiple impurities are present.
-
TLC Analysis: First, determine an optimal eluent system using TLC. The goal is an Rf value for the product of ~0.25-0.35. Test solvent mixtures such as Hexane:Ethyl Acetate or Petroleum Ether:Ethyl Acetate.[7] A good starting point is a 9:1 or 4:1 mixture. For a related compound, an Rf of 0.4 was achieved with 1:1 ethyl acetate:hexane, suggesting our target will be responsive to this system.[10]
-
Column Preparation: Pack a glass column with silica gel (60 Å, 230-400 mesh) using your chosen eluent. Ensure the packing is uniform and free of air.
-
Sample Loading: Dissolve your crude material in a minimal amount of dichloromethane or the eluent. Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column bed.
-
Elution: Begin elution with the chosen solvent system. If separation from a non-polar impurity is difficult, you may start with a less polar mixture (e.g., 95:5 Hexane:EtOAc) and then increase the polarity (gradient elution) once the impurity has eluted.[3]
-
Fraction Collection: Collect fractions and monitor them by TLC. Combine the fractions that contain the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
Protocol 2: Recrystallization
Recrystallization is an excellent technique for removing small amounts of impurities from a solid product.
-
Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For substituted indanones, ethanol or a mixed solvent system like ethyl acetate/hexanes can be effective.[11][12]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent (e.g., near-boiling ethanol) dropwise while stirring until the solid just dissolves. If using a mixed-solvent system, dissolve the compound in a minimum of the "good" solvent (e.g., ethyl acetate) and then add the "poor" solvent (e.g., hexanes) dropwise at the boiling point until the solution becomes faintly cloudy. Add a drop or two of the "good" solvent to redissolve the cloudiness.[10]
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing dissolved impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Section 3: Frequently Asked Questions (FAQs)
Q: What is the expected appearance of pure this compound? A: Pure substituted indanones are typically white to off-white or light yellow crystalline solids.[3] Any significant deviation, such as a brown color or oily consistency, indicates the presence of impurities.
Q: Which analytical techniques are best for assessing the purity of my final product? A: A combination of techniques is recommended:
-
¹H NMR: Provides structural confirmation and can reveal the presence of impurities, even at low levels, by showing unexpected peaks.
-
GC-MS: Excellent for identifying and quantifying volatile impurities and confirming the mass of the desired product.
-
Melting Point: A sharp melting point range that is consistent with literature values is a strong indicator of high purity. Impure compounds typically exhibit a depressed and broad melting range. The melting point for the related 5-bromo-1-indanone is 126-129 °C.
Q: Can I use reverse-phase chromatography for purification? A: Yes, reverse-phase HPLC is a powerful tool for purifying moderately polar compounds like indanones, especially on a small scale or for isolating difficult-to-separate impurities.[13] A typical mobile phase would be a mixture of acetonitrile and water, often with a small amount of acid like formic acid for better peak shape.[13]
Q: My ¹H NMR spectrum shows my product is clean, but my yield is very low after purification. What are the common causes of product loss? A: Significant product loss during purification can occur for several reasons:
-
Column Chromatography: Using too polar of an eluent can cause the product to elute too quickly with impurities. Conversely, irreversible adsorption onto the silica gel can occur if the compound is unstable or the silica is too acidic.
-
Recrystallization: Adding too much solvent during the dissolution step is the most common error. This keeps a significant amount of product dissolved in the mother liquor even after cooling. Also, washing the collected crystals with room-temperature solvent instead of ice-cold solvent will redissolve some of your product.
References
- Patents, G. (n.d.). CA2094980A1 - Process for the preparation of substituted indanones, and their use. Google Patents.
- Patents, G. (n.d.). WO1998040331A1 - Preparation of preparing substituted indanones. Google Patents.
- Patents, G. (n.d.). EP0567953A1 - Process for the preparation of substituted indanones. Google Patents.
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
- Patents, G. (n.d.). US6548710B2 - Process for preparing 1-indanones. Google Patents.
-
IUCr. (n.d.). Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Note 4. Retrieved from [Link]
-
Reddit. (2019). Column chromatography - which eluent system? r/OrganicChemistry. Retrieved from [Link]
-
Alkali Scientific. (n.d.). 5-Bromo-1-indanone, 1 X 5 g (433098-5G). Retrieved from [Link]
-
NIST. (n.d.). 1H-Inden-1-one, 5-bromo-2,3-dihydro-. NIST Chemistry WebBook. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
- Patents, G. (n.d.). CN109081840B - Preparation method of 5-bromo-7-azaindole. Google Patents.
-
SIELC Technologies. (n.d.). Separation of 5-Bromo-7-azaindole on Newcrom R1 HPLC column. Retrieved from [Link]
Sources
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- 2. CA2094980A1 - Process for the preparation of substituted indanones, and their use - Google Patents [patents.google.com]
- 3. CN102584820A - Preparation method for 5-bromo-7-azaindole - Google Patents [patents.google.com]
- 4. RU2107681C1 - Method for production of substituted indanones - Google Patents [patents.google.com]
- 5. CN113045475A - Preparation method of 5-bromo-7-methylindole - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. 5-Bromo-1-indanone synthesis - chemicalbook [chemicalbook.com]
- 8. reddit.com [reddit.com]
- 9. 34598-49-7|5-Bromo-2,3-dihydro-1H-inden-1-one|BLD Pharm [bldpharm.com]
- 10. journals.iucr.org [journals.iucr.org]
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- 12. Synthesis routes of 5-Bromo-1-indanone [benchchem.com]
- 13. Separation of 5-Bromo-7-azaindole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
alternative catalysts and reagents for the synthesis of 5-bromo-7-methyl-1-indanone
Welcome to the technical support guide for the synthesis of 5-bromo-7-methyl-1-indanone. This resource is designed for researchers, chemists, and drug development professionals seeking to optimize synthetic routes, troubleshoot common experimental issues, and explore modern, efficient alternatives to classical methodologies. We will delve into the causality behind experimental choices, focusing on alternative catalysts and reagents that promote greener, safer, and more selective transformations.
Overview of Synthetic Strategies
The synthesis of 5-bromo-7-methyl-1-indanone, a valuable intermediate in pharmaceutical development, primarily revolves around two strategic approaches:
-
Route A: Pre-functionalization. This strategy involves the intramolecular Friedel-Crafts cyclization of a precursor that already contains the requisite bromo and methyl substituents, such as 3-(4-bromo-2-methylphenyl)propanoic acid.
-
Route B: Post-cyclization Functionalization. This approach involves first synthesizing the 7-methyl-1-indanone core, followed by a regioselective bromination at the C-5 position.[1]
Each route presents unique challenges and opportunities for optimization, particularly concerning the choice of catalysts for the key cyclization and bromination steps.
Caption: High-level overview of the two primary synthetic routes to 5-bromo-7-methyl-1-indanone.
Part 1: The Core Reaction - Intramolecular Friedel-Crafts Cyclization
The formation of the indanone ring is the cornerstone of the synthesis. This is typically achieved via an intramolecular Friedel-Crafts acylation of a 3-arylpropanoic acid or its corresponding acyl chloride.[2][3] While effective, the traditional reliance on stoichiometric aluminum chloride (AlCl₃) presents significant drawbacks.
Frequently Asked Questions (FAQs): Cyclization Catalysts
Q1: I am using the traditional AlCl₃-mediated cyclization and facing issues with low yield, hazardous workup, and product degradation. What are the specific problems with AlCl₃ and what are the modern alternatives?
A1: Your experience is common. While historically significant, aluminum chloride has several operational and environmental disadvantages:
-
Stoichiometric Requirement: The product ketone complexes with AlCl₃, meaning a stoichiometric amount or more of the "catalyst" must be used, which complicates purification and generates significant waste.[4][5][6]
-
High Moisture Sensitivity: AlCl₃ reacts violently with water, requiring strictly anhydrous conditions.[4]
-
Hazardous Workup: Quenching the reaction generates large volumes of corrosive acidic waste.
-
Side Reactions: Its high reactivity can lead to polymerization and the formation of undesired byproducts, especially at elevated temperatures.[7]
Fortunately, a host of alternative catalysts have been developed to address these issues, offering milder conditions, catalytic activity, and improved environmental profiles.
| Catalyst Class | Examples | Advantages | Disadvantages |
| Brønsted Acids | Polyphosphoric Acid (PPA), Methanesulfonic Acid (MSA), Eaton's Reagent (P₂O₅/MSA) | Allows direct cyclization of the carboxylic acid (one step); relatively inexpensive. | Often requires high temperatures and large excess of acid; can be difficult to work with and dispose of.[2][7] |
| Alternative Lewis Acids | Lanthanide Triflates (e.g., Sc(OTf)₃, Yb(OTf)₃), FeCl₃, ZnCl₂ | Can be used in catalytic amounts; many are water-tolerant, recoverable, and reusable; milder reaction conditions.[4][8][9] | Higher initial cost compared to AlCl₃ or PPA; optimization may be required for specific substrates. |
| Heterogeneous Catalysts | Zeolites, Montmorillonite K10 Clay | Easily separated from the reaction mixture by filtration; potential for regeneration and reuse; aligns with green chemistry principles.[4][10] | May require higher temperatures or longer reaction times; activity can be lower than homogeneous catalysts. |
| Non-Conventional Energy | Microwave (MW) Irradiation, High-Intensity Ultrasound (US) | Drastically reduces reaction times; can improve yields by minimizing byproduct formation through rapid, uniform heating.[2] | Requires specialized equipment; scalability can be a concern for some ultrasound applications. |
Troubleshooting Guide: Intramolecular Cyclization
Low yields and impurities are common hurdles. This guide provides a systematic approach to troubleshooting.
Caption: Troubleshooting workflow for addressing low yield in 1-indanone synthesis.[7]
Part 2: Alternative Brominating Agents
For researchers pursuing Route B, the regioselective bromination of 7-methyl-1-indanone is a critical step. The electron-donating methyl group and the electron-withdrawing, meta-directing acyl group work in concert to favor substitution at the C-5 position. However, the choice of brominating agent is crucial for safety, selectivity, and environmental impact.
Frequently Asked Questions (FAQs): Bromination Reagents
Q2: What are safer and more selective alternatives to using hazardous liquid bromine for the aromatic bromination step?
A2: Elemental bromine (Br₂) is highly corrosive, volatile, and hazardous to handle, prompting the development of safer alternatives. These reagents are often solids or are generated in situ, minimizing exposure and improving reaction control.
| Reagent/System | Description | Advantages | Considerations |
| N-Bromosuccinimide (NBS) | A solid, crystalline compound. | Easy to handle, weigh, and store; provides a low, steady concentration of Br₂; often highly selective.[11] | Can cause radical benzylic bromination if exposed to light or radical initiators.[11] |
| Bromide-Bromate Couple (e.g., NaBr/NaBrO₃) | A mixture of salts that generates Br₂ in situ upon acidification. | Excellent atom economy; waste is primarily benign aqueous salt solution; eco-friendly ("green") alternative. | Requires careful stoichiometric control and acidic conditions. |
| H₂O₂–HBr System | Hydrogen peroxide oxidizes HBr to generate bromine in situ. | Environmentally friendly (water is the byproduct); efficient.[12] | The reaction can be exothermic and requires temperature control. |
| Ammonium Bromide / Oxone® | A solid bromide source used with a solid oxidant. | Mild conditions; often proceeds at room temperature in solvents like methanol or water; avoids strong acids.[13] | Oxone® is a strong oxidant and compatibility with all functional groups should be considered. |
Part 3: Selected Experimental Protocols
The following protocols are provided as examples of alternative methodologies. Researchers should always perform their own risk assessment and optimization.
Protocol 1: Green Synthesis of 7-Methyl-1-indanone via Lanthanide Triflate Catalysis
(This protocol is adapted from the principles of metal-triflate-catalyzed intramolecular Friedel–Crafts acylations)[2][8]
-
Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3-(2-methylphenyl)propanoic acid (1.0 eq).
-
Reagents: Add a suitable high-boiling, inert solvent (e.g., o-dichlorobenzene or sulfolane) and Scandium(III) triflate (Sc(OTf)₃, 0.05 - 0.1 eq).
-
Reaction: Heat the mixture to 120-150 °C under a nitrogen atmosphere. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-12 hours.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (Hexane:Ethyl Acetate gradient) or recrystallization to yield 7-methyl-1-indanone.
Protocol 2: Regioselective Bromination of 7-Methyl-1-indanone with a Bromide/Bromate System
(This protocol is adapted from the principles of eco-friendly bromination methods)
-
Setup: In a round-bottom flask, dissolve 7-methyl-1-indanone (1.0 eq) in a suitable solvent such as acetonitrile or acetic acid.
-
Reagents: Add sodium bromide (NaBr, 1.1 eq) and sodium bromate (NaBrO₃, 0.37 eq) to the solution.
-
Reaction: Cool the mixture in an ice bath and slowly add dilute sulfuric acid dropwise with vigorous stirring. Allow the reaction to stir at room temperature until TLC analysis indicates complete consumption of the starting material.
-
Workup: Quench the reaction by adding a saturated solution of sodium thiosulfate to neutralize any remaining bromine, followed by a saturated solution of sodium bicarbonate until the solution is neutral.
-
Purification: Extract the product with dichloromethane or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude 5-bromo-7-methyl-1-indanone can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.
Part 4: Purification and Troubleshooting
Frequently Asked Questions (FAQs): Product Purification
Q3: My final crude product is a dark brown, sticky solid. Standard recrystallization attempts result in "oiling out." What are the likely impurities and how can I effectively purify the material?
A3: This is a very common issue in indanone synthesis. The appearance suggests the presence of polymeric byproducts, while the "oiling out" phenomenon is often due to the compound's low melting point or the presence of liquid impurities that depress the melting point.[14][15]
-
Likely Impurities:
-
Colored Impurities: Polymeric or degradation products from harsh acidic conditions or high temperatures.[7][14]
-
Regioisomers: If the cyclization or bromination was not perfectly selective, you may have isomeric impurities (e.g., 4-bromo-7-methyl-1-indanone).[14]
-
Unreacted Starting Material: Residual 3-arylpropanoic acid or 7-methyl-1-indanone.
-
Indene Derivatives: Formed via elimination reactions, often promoted by heat. These are typically oils.[7][15]
-
-
Troubleshooting Purification:
-
Column Chromatography First: Before attempting recrystallization, purify the crude material via silica gel column chromatography. A hexane/ethyl acetate gradient is typically effective for separating nonpolar impurities (like indenes) and regioisomers from the desired product.[14] This step will remove the oily components that hinder crystallization.
-
Recrystallization of Purified Material:
-
Problem: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves.
-
Solution 1: Increase the volume of the hot recrystallization solvent to ensure the compound fully dissolves at a temperature below its melting point.[14]
-
Solution 2: Change your solvent system. A good system is one where the compound is very soluble when hot but poorly soluble when cold. Try isopropanol, ethanol, or a mixed solvent system like hexane/ethyl acetate.
-
-
Vacuum Distillation: For thermally stable indanones, vacuum distillation can be an option, but it is often difficult due to the compound's tendency to solidify in the condenser. If attempted, use a distillation setup with a short path and ensure the condenser water is not too cold.[15]
-
References
-
Technical Support Center: Alternative Lewis Acids for Friedel-Crafts Reactions - Benchchem. 4
-
An efficient and green synthesis of 1-indanone and 1-tetralone via intramolecular Friedel-Crafts acylation reaction - Roskilde University Research Portal. 8
-
The Chemistry Behind 7-Bromo-2-methyl-1-indanone: Synthesis and Applications. 1
-
Eco-friendly Bromide-Bromate Bromination Alternative to Liquid Bromine.
-
Modern Approaches to Green Bromination for a Sustainable Future - Engineered Science Publisher. 12
-
Bromination - Common Conditions - Common Organic Chemistry. 11
-
Scale-up considerations for the industrial production of 1-indanone - Benchchem. 7
-
Iron(III) Chloride as a Lewis Acid in the Friedel-Crafts Acylation Reaction - ACS Publications.
-
Photocatalytic Synthesis of Indanone, Pyrone, and Pyridinone Derivatives with Diazo Compounds as Radical Precursors | Organic Letters - ACS Publications.
-
Sustainable Aerobic Bromination with Controllable Chemoselectivity - PMC - NIH.
-
Non-Conventional Methodologies in the Synthesis of 1-Indanones - PMC - NIH.
-
Friedel–Crafts reaction - Wikipedia.
-
Bromoarene synthesis by bromination or substitution - Organic Chemistry Portal.
-
A metal-free method for the facile synthesis of indanones via the intramolecular hydroacylation of 2-vinylbenzaldehyde - Green Chemistry (RSC Publishing).
-
Facile syntheses of 4-hydroxy-7-methyl-1-indanone, isolated from cyanobacterium Nostoc commune - ResearchGate.
-
Technical Support Center: 5-Fluoro-1-indanone Purification - Benchchem. 14
-
Cyclization of Phenyl 3-Arylpropionates under the Action of HSO3F or AlBr3 | Request PDF.
-
Synthesis routes of 5-Bromo-1-indanone - Benchchem.
-
Indanone synthesis - Organic Chemistry Portal.
-
Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone - Organic Syntheses.
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry.
-
Friedel-Crafts Acylation - Organic Chemistry Portal.
-
(PDF) Synthesis and characterization of novel 5-substituted indanones via Suzuki coupling reactions - ResearchGate.
-
Contaminated 1-indanone sample - Sciencemadness.org.
-
Indane - Wikipedia.
-
Friedel–Crafts Acylation - Sigma-Aldrich.
-
5-Bromo-1-indanone CAS#: 34598-49-7 - ChemicalBook.
-
Organic chemistry - SYNTHESIS PROBLEM : r/chemhelp - Reddit.
-
A Convenient Synthesis of 7-Halo-1-indanones and 8-Halo-1-tetralones - ResearchGate.
-
Synthesis of 5-aryl-3,3′ʹ-bis-indolyl and bis-7-aza-indolyl methanone derivatives from 5-bromo-7-azaindoles viavia sequential - Semantic Scholar.
-
Synthesis of 1-indanones with a broad range of biological activity - PMC - NIH.
-
Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs).
-
Synthesis of 1-indanones with a broad range of biological activity - ResearchGate.
-
Friedel-Crafts Acylation - Chemistry LibreTexts.
-
5-Bromo-7-fluoro-1-indanone.
-
The enzymatic basis for the dehydrogenation of 3-phenylpropionic acid: in vitro reaction of 3-phenylpropionyl-CoA with various acyl-CoA dehydrogenases - PubMed.
-
Catalytic Cyclization of o-Alkynyl Phenethylamines via Osmacyclopropene Intermediates: Direct Access to Dopaminergic 3-Benzazepines - PubMed.
-
Synthesis of 5-aryl-3,3′-bis-indolyl and bis-7-aza-indolyl methanone derivatives from 5-bromo-7-azaindoles via sequential methylenation using microwave irradiation, CAN oxidation, and Suzuki coupling reactions - PMC - PubMed Central.
-
What is the application and preparation of 7-Bromo-1-indanone? - FAQ - Guidechem.
-
Artificial biosynthesis of phenylpropanoic acids in a tyrosine overproducing Escherichia coli strain - PMC - PubMed Central.
-
Synthesis of 1-indanones with a broad range of biological activity - Beilstein Journals.
-
Annulations involving 1-indanones to access fused- and spiro frameworks - RSC Publishing.
-
CN113045475A - Preparation method of 5-bromo-7-methylindole - Google Patents.
Sources
- 1. nbinno.com [nbinno.com]
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- 3. Indane - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. Friedel-Crafts Acylation [organic-chemistry.org]
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- 9. pubs.acs.org [pubs.acs.org]
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- 12. espublisher.com [espublisher.com]
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- 14. benchchem.com [benchchem.com]
- 15. Sciencemadness Discussion Board - Contaminated 1-indanone sample - Powered by XMB 1.9.11 [sciencemadness.org]
understanding the degradation pathways of 5-bromo-7-methyl-1-indanone
Welcome to the technical support center for 5-bromo-7-methyl-1-indanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and degradation pathways of this important synthetic intermediate. Here, you will find troubleshooting guides and frequently asked questions to support your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for 5-bromo-7-methyl-1-indanone?
A: To ensure long-term stability, 5-bromo-7-methyl-1-indanone should be stored in a cool, dry, and well-ventilated place.[1][2] The container should be tightly sealed to protect it from moisture and atmospheric contaminants.[1][2] For laboratory quantities, storage under an inert gas like argon or nitrogen is recommended. It is also crucial to keep the compound away from heat, sparks, and strong oxidizing agents.[2]
Q2: Is 5-bromo-7-methyl-1-indanone sensitive to light?
A: Yes, compounds containing an α-bromo ketone moiety can be sensitive to light.[3][4][5] Exposure to UV or even ambient visible light can induce photochemical reactions, primarily through the homolytic cleavage of the carbon-bromine bond.[5][6] This can lead to debromination or the formation of other radical-mediated byproducts.[3][4] Therefore, it is best practice to store the solid material in an amber vial and to protect solutions from light during experiments.
Q3: What solvents are recommended for preparing stock solutions and for short-term storage?
A: For analytical purposes, solvents such as acetonitrile or methanol are commonly used. However, the choice of solvent can influence stability. Protic solvents could potentially participate in solvolysis reactions under certain conditions (e.g., elevated temperature or presence of catalysts). For short-term storage of solutions, use high-purity, dry solvents and keep the solutions refrigerated and protected from light. It is always recommended to prepare solutions fresh when possible.
Q4: What are the primary safety precautions when handling this compound?
A: 5-Bromo-7-methyl-1-indanone is classified as an irritant and can be harmful if swallowed, inhaled, or absorbed through the skin.[7] Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn.[1][2][7][8] All handling of the solid powder should be done in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[1][2][7][8] In case of contact, wash skin thoroughly with soap and water and flush eyes with copious amounts of water.[2]
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation, providing causal explanations and actionable solutions.
Issue 1: Appearance of Unexpected Peaks in Analytical Chromatogram
Q: I am observing unknown impurity peaks in my HPLC/GC analysis of a freshly prepared sample. What could be the cause?
A: The appearance of unexpected peaks, even in freshly prepared samples, points to rapid degradation occurring during sample handling and preparation. The primary culprits are typically light, heat, or reaction with the analytical mobile phase or solvent.
Causality & Troubleshooting Steps:
-
Photodegradation: The α-bromo ketone functional group is known to be photolabile.[3][5] The energy from UV/Vis light, including ambient laboratory lighting, can be sufficient to cleave the C-Br bond, leading to radical intermediates and subsequent degradation products.[5][6]
-
Solution: Prepare samples under yellow light or in amber glassware. Use a UV-blocking film on instrument windows if possible. Analyze a sample prepared in complete darkness as a control to see if the impurity peaks are eliminated.
-
-
Solvent/Mobile Phase Reactivity: Trace amounts of water, acids, or bases in your solvent or mobile phase can catalyze hydrolysis or elimination reactions. For instance, trace water could lead to the formation of 5-hydroxy-7-methyl-1-indanone.[9][10]
-
Solution: Use high-purity, HPLC-grade solvents. Prepare a sample in a non-polar, aprotic solvent (e.g., anhydrous hexane or toluene) and inject it immediately to see if the degradation profile changes. Ensure the pH of your mobile phase is neutral and buffered if necessary.
-
-
Thermal Stress: If using GC analysis, the high temperature of the injection port can cause thermal degradation. Halogenated organic compounds can undergo dehydrohalogenation or other decomposition reactions at elevated temperatures.[11][12]
-
Solution: If possible, lower the injector temperature in your GC method. Alternatively, use a more sensitive analytical technique that operates at ambient temperature, such as HPLC-UV or LC-MS.
-
Issue 2: Inconsistent Assay Results and Loss of Purity Over Time
Q: My assay values for 5-bromo-7-methyl-1-indanone are inconsistent, and I notice a drop in the purity of my standard solutions after only a few days of storage. Why is this happening?
A: This indicates that the compound is unstable under your specific solution storage conditions. The degradation is likely a combination of factors including solvent interaction, temperature, and exposure to oxygen and light.
Causality & Troubleshooting Steps:
-
Oxidative Degradation: The indanone ring system, particularly at the benzylic position (C2), can be susceptible to oxidation, especially in the presence of dissolved oxygen and light.
-
Solution: Prepare solutions using solvents that have been sparged with nitrogen or argon to remove dissolved oxygen. Store stock solutions under an inert atmosphere in tightly sealed vials at low temperatures (-20°C).
-
-
Hydrolytic Degradation: Over time, even trace moisture in the solvent can lead to the slow hydrolysis of the bromine atom.[9] This process can be accelerated by acidic or basic impurities.
-
Solution: Use anhydrous solvents for stock solution preparation. Conduct a short-term stability study by preparing the solution in different solvents (e.g., acetonitrile, methanol, DMSO) and monitoring purity over several days at different temperatures (ambient vs. 4°C) to identify the optimal storage conditions.
-
Experimental Protocol: Solution Stability Assessment
-
Prepare a stock solution of 5-bromo-7-methyl-1-indanone (e.g., 1 mg/mL) in three different solvents: Acetonitrile, Methanol, and a 50:50 mixture of Acetonitrile:Water.
-
Divide each solution into two sets of aliquots in amber HPLC vials.
-
Store one set at ambient temperature (20-25°C) and the other under refrigeration (2-8°C).
-
Analyze the samples by HPLC immediately after preparation (T=0) to establish the initial purity.
-
Re-analyze the samples at set time points (e.g., 24, 48, 72 hours, and 1 week).
-
Calculate the percentage of the parent compound remaining and quantify the major degradants.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Solvent | Acetonitrile | Methanol | ACN:Water (50:50) |
| Temperature | Ambient (25°C) | Refrigerated (4°C) | Ambient (25°C) |
| Time Points | 0, 24h, 48h, 7d | 0, 24h, 48h, 7d | 0, 24h, 48h, 7d |
This structured experiment will definitively identify the conditions under which your compound is most stable.
Issue 3: Designing a Forced Degradation (Stress Testing) Study
Q: I need to identify the potential degradation products and pathways for a regulatory filing. What conditions should I use for a forced degradation study?
A: A forced degradation study systematically exposes the drug substance to harsh conditions to accelerate degradation and produce the likely degradants that could form under normal storage conditions. The goal is to achieve 5-20% degradation of the active substance.
Visualizing the Degradation Pathways
The diagram below illustrates the potential degradation routes for 5-bromo-7-methyl-1-indanone based on its chemical structure.
Caption: Potential degradation pathways for 5-bromo-7-methyl-1-indanone.
Experimental Workflow: Forced Degradation Study
The following workflow provides a systematic approach to stress testing.
Caption: Workflow for a systematic forced degradation study.
Recommended Stress Conditions
The following table provides starting conditions for your study. These should be optimized to achieve the target degradation of 5-20%.
| Stress Condition | Reagent / Condition | Temperature | Duration | Notes |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 - 72 hours | Neutralize sample before injection. |
| Base Hydrolysis | 0.1 M NaOH | Ambient | 2 - 8 hours | Base-catalyzed degradation is often rapid. Neutralize before injection. |
| Neutral Hydrolysis | Purified Water | 60°C | 24 - 72 hours | Establishes baseline hydrolytic stability. |
| Oxidation | 3% H₂O₂ | Ambient | 24 hours | Protect from light to prevent photolytic contribution. |
| Photostability | ICH Q1B Option 2 (Xenon lamp) or Option 1 (Cool white/UV) | Ambient | Per ICH guidelines | Expose both solid and solution samples. Use a dark control. |
| Thermal (Solid) | 80°C (Dry Heat) | 80°C | 1 - 7 days | Monitor for physical changes (e.g., melting, color change). |
| Thermal (Solution) | In Acetonitrile | 60°C | 24 - 72 hours | Compare with hydrolytic conditions to isolate thermal effects. |
By following this structured approach, you can effectively identify the degradation pathways of 5-bromo-7-methyl-1-indanone, troubleshoot experimental issues, and ensure the integrity of your research data.
References
-
4-Hydroxy-7-broMo-1-indanone Safety Data Sheets(SDS). lookchem. [Link]
-
Neumann, M., et al. (2010). Visible-Light Photoredox Catalysis: Dehalogenation of Vicinal Dibromo-, α-Halo-, and α,α-Dibromocarbonyl Compounds. The Journal of Organic Chemistry. [Link]
-
Maji, B., et al. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. PMC - NIH. [Link]
-
Selective Debromination and α-Hydroxylation of α-Bromo Ketones Using Hantzsch Esters as Photoreductants. ResearchGate. [Link]
-
Synthesis of α,β-dibromo ketones by photolysis of α-bromo ketones with N-bromosuccinimide: Photoinduced β-bromination of α-bromo ketones. ResearchGate. [Link]
-
Indanone synthesis. Organic Chemistry Portal. [Link]
-
Effects of thermal treatment on halogenated disinfection by-products in drinking water. National Library of Medicine. [Link]
-
The Chemistry Behind 7-Bromo-2-methyl-1-indanone: Synthesis and Applications. Techemdry. [Link]
-
Photochemical α-Bromination of Ketones Using N-Bromosuccinimide: A Simple, Mild and Efficient Method. ResearchGate. [Link]
-
Reaction scope of conversion of a-bromo ketones into a-hydroxy ketones with sodium nitrite. ResearchGate. [Link]
-
Synthesis of α,β-dibromo ketones by photolysis of α-bromo ketones with N-bromosuccinimide: Photoinduced β-bromination of α-bromo ketones. Dongguk University. [Link]
-
Theoretical and experimental insights into the effects of halogen composition on the thermal decomposition details, as well as the fire-suppressing mechanism and performance of CF3CX [[double bond, length as m-dash]] CH2 (X = F, Cl, Br). RSC Publishing. [Link]
-
A kinetic modeling study of the thermal degradation of halogenated polymers. ResearchGate. [Link]
- Preparation method of 5-bromo-7-methylindole.
-
Products of Thermal Decomposition of Brominated Polymer Flame Retardants. AIDIC. [Link]
Sources
- 1. 4-Hydroxy-7-broMo-1-indanone Safety Data Sheets(SDS) lookchem [lookchem.com]
- 2. fishersci.com [fishersci.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. Annulations involving 1-indanones to access fused- and spiro frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effects of thermal treatment on halogenated disinfection by-products in drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Theoretical and experimental insights into the effects of halogen composition on the thermal decomposition details, as well as the fire-suppressing mechanism and performance of CF3CX [[double bond, length as m-dash]] CH2 (X = F, Cl, Br) - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to the Spectroscopic Characterization of 5-bromo-7-methyl-2,3-dihydro-1H-inden-1-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the spectroscopic characteristics of 5-bromo-7-methyl-2,3-dihydro-1H-inden-1-one, a crucial intermediate in organic synthesis. Given the limited availability of published spectra for this specific molecule, this document establishes a robust analytical framework through a comparative approach. By examining the spectral data of structurally related analogues, including indan-1-one, 5-bromo-1-indanone, and other substituted indanones, we can confidently predict and interpret the spectroscopic features of the title compound. This guide offers both predictive insights and the practical methodologies required for empirical verification.
Predicted Spectroscopic Profile of this compound
A thorough analysis of substituent effects allows for a detailed prediction of the key spectroscopic data for this compound.
Molecular Structure
Caption: Molecular structure of this compound.
¹H NMR (Proton NMR)
In a typical deuterated solvent like CDCl₃, the ¹H NMR spectrum is predicted to show:
-
Aromatic Protons: Two singlets in the aromatic region (δ 7.0-8.0 ppm). The proton at C4 would likely appear as a singlet due to the adjacent bromine and C7-methyl group, and the proton at C6 would also be a singlet.
-
Aliphatic Protons: Two triplets corresponding to the methylene protons at C2 and C3 (δ 2.5-3.5 ppm). The protons at C2, being adjacent to the carbonyl group, would be deshielded and appear further downfield than the C3 protons.
-
Methyl Protons: A singlet corresponding to the three protons of the methyl group at C7 (δ 2.3-2.5 ppm).
¹³C NMR (Carbon NMR)
The ¹³C NMR spectrum is predicted to display nine distinct signals:
-
Carbonyl Carbon: A signal significantly downfield (δ > 190 ppm) for the C1 ketone.
-
Aromatic Carbons: Six signals in the aromatic region (δ 110-160 ppm). The carbon bearing the bromine (C5) and the carbons of the fused ring (C3a and C7a) will have characteristic shifts.
-
Aliphatic Carbons: Two signals for the methylene carbons at C2 and C3 (δ 25-40 ppm).
-
Methyl Carbon: A signal in the aliphatic region for the C7-methyl group (δ 15-25 ppm).
IR (Infrared) Spectroscopy
The IR spectrum will be characterized by:
-
C=O Stretch: A strong, sharp absorption band around 1700-1720 cm⁻¹ for the conjugated ketone.
-
C-H Aromatic Stretch: Peaks just above 3000 cm⁻¹.
-
C-H Aliphatic Stretch: Peaks just below 3000 cm⁻¹.
-
C-Br Stretch: An absorption in the fingerprint region, typically between 500-600 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum, under electron ionization (EI), is expected to show:
-
Molecular Ion Peak (M⁺): A pair of peaks of nearly equal intensity for the molecular ion, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br), at m/z 224 and 226.
-
Fragmentation Patterns: Characteristic fragmentation would involve the loss of CO (M-28) and Br (M-79/81).
Comparative Spectroscopic Analysis
To substantiate the predicted data, we will compare it with the known spectroscopic data of structurally similar compounds.
Baseline: Indan-1-one
Indan-1-one provides the fundamental spectral framework for the indanone core. Its characterization is well-established.
| Spectroscopic Data | Indan-1-one |
| ¹³C NMR (ppm) | 207.1 (C=O), 155.3, 134.8, 127.3, 126.8, 123.8, 36.2, 25.8[1] |
| IR (cm⁻¹) | ~1700 (C=O) |
Introducing a Substituent: 5-Bromo-1-indanone
Adding a bromine atom at the 5-position significantly influences the electronic environment and, consequently, the NMR and IR spectra.
| Spectroscopic Data | 5-Bromo-1-indanone |
| ¹H NMR (ppm) | Signals for aromatic and aliphatic protons are present.[2] |
| ¹³C NMR (ppm) | Spectral data is available for comparison.[3] |
| Mass Spec (m/z) | Molecular ion peaks at 210 and 212.[4][5] |
| IR (cm⁻¹) | A characteristic C=O stretch is observed.[4][6] |
The presence of the electron-withdrawing bromine atom generally leads to a downfield shift of the aromatic protons and carbons, particularly those in close proximity.
Positional Isomerism: 4-Bromo-6-methyl-1-indanone
The positions of the substituents dramatically alter the symmetry and electronic distribution of the aromatic ring, leading to different splitting patterns and chemical shifts in the NMR spectra.
| Spectroscopic Data | 4-Bromo-6-methyl-1-indanone |
| IR (cm⁻¹) | Available for comparison.[7] |
By comparing the predicted spectrum of our target molecule with that of 4-bromo-6-methyl-1-indanone, we can gain insights into how the relative positions of the bromine and methyl groups affect the spectroscopic outcome.
Experimental Protocols
To empirically verify the structure of this compound, the following standard analytical procedures are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
¹H NMR Acquisition:
-
Use a 400 MHz or higher field spectrometer.
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Use the same sample.
-
Acquire a proton-decoupled ¹³C spectrum. This may require a longer acquisition time.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample with dry KBr powder and press it into a thin, transparent disk.
-
ATR: Place a small amount of the solid sample directly on the ATR crystal.
-
-
Data Acquisition:
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Perform a background scan prior to running the sample.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS).
-
Ionization: Use Electron Ionization (EI) at 70 eV.
-
Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions.
Data Interpretation and Structural Verification Workflow
The confirmation of the structure of this compound is a stepwise process of integrating data from multiple spectroscopic techniques.
Caption: Workflow for the spectroscopic characterization and structural confirmation.
Conclusion
The spectroscopic characterization of this compound can be effectively achieved through a combination of ¹H NMR, ¹³C NMR, IR, and mass spectrometry. While direct experimental data is scarce, a comparative analysis with unsubstituted indan-1-one and its substituted analogues provides a reliable framework for predicting and interpreting the spectral data. The methodologies and workflow presented in this guide offer a comprehensive approach for researchers to confidently identify and characterize this important synthetic intermediate.
References
-
The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromo-1-indanone. Retrieved from [Link]
- Google Patents. (n.d.). CN109081840B - Preparation method of 5-bromo-7-azaindole.
-
PubChem. (n.d.). 7-bromo-5-methyl-2,3-dihydro-1H-indole-2,3-dione. Retrieved from [Link]
-
Patsnap. (n.d.). Synthetic process of 5-bromo-7-azaindole. Retrieved from [Link]
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NIST WebBook. (n.d.). 1H-Inden-1-one, 5-bromo-2,3-dihydro-. Retrieved from [Link]
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PubChem. (n.d.). 5-Bromo-7-methyl-1H-indole. Retrieved from [Link]
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MDPI. (n.d.). 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate. Retrieved from [Link]
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A Comparative Analysis of Synthetic Methodologies for 5-Bromo-7-Methyl-1-Indanone: A Guide for Researchers
Welcome to a comprehensive guide designed for researchers, scientists, and professionals in drug development. This document provides an in-depth comparative analysis of the primary synthetic methodologies for obtaining 5-bromo-7-methyl-1-indanone, a valuable intermediate in medicinal chemistry. This guide moves beyond a simple recitation of protocols to offer a nuanced examination of the strategic choices, mechanistic underpinnings, and practical outcomes associated with each synthetic route.
The indanone scaffold is a privileged structure in numerous biologically active compounds, and the strategic placement of bromo and methyl substituents on this framework provides a versatile platform for the synthesis of novel therapeutic agents.[1] The selection of an appropriate synthetic strategy is paramount, directly impacting yield, purity, scalability, and overall efficiency. This guide will dissect the two most prominent approaches to the synthesis of 5-bromo-7-methyl-1-indanone:
-
Strategy 1: Intramolecular Friedel-Crafts Acylation of a Pre-functionalized Aromatic Precursor. This convergent approach involves the synthesis of a substituted phenylpropanoic acid followed by a cyclization reaction.
-
Strategy 2: Regioselective Bromination of a Pre-formed Indanone Core. This divergent strategy begins with the synthesis of the indanone scaffold, followed by the introduction of the bromo substituent.
Each strategy will be evaluated based on its chemical logic, experimental feasibility, and the inherent advantages and disadvantages, providing you with the critical insights needed to make informed decisions in your synthetic endeavors.
Strategy 1: The Convergent Approach via Intramolecular Friedel-Crafts Acylation
This methodology hinges on the construction of a tailored precursor, 3-(4-bromo-2-methylphenyl)propanoic acid, which already contains the requisite bromo and methyl functionalities in the correct orientation. The final step is a classic intramolecular Friedel-Crafts acylation to forge the five-membered ring of the indanone.[1]
Mechanistic Rationale
The Friedel-Crafts acylation is a cornerstone of aromatic chemistry, proceeding via an electrophilic aromatic substitution mechanism.[2] In this intramolecular variant, the carboxylic acid is converted to a more reactive acylating species (typically an acyl chloride or activated by a strong acid), which then undergoes an electrophilic attack on the electron-rich aromatic ring to form the cyclic ketone. The regioselectivity of the cyclization is directed by the existing substituents on the aromatic ring.
Experimental Workflow & Protocols
The overall workflow for this strategy is a multi-step process, commencing with the synthesis of the key 3-(4-bromo-2-methylphenyl)propanoic acid intermediate. A plausible synthetic sequence, based on established organic transformations, is outlined below.
Diagram 1: Workflow for Strategy 1 - Friedel-Crafts Acylation
Caption: Workflow for the synthesis of 5-bromo-7-methyl-1-indanone via the Friedel-Crafts acylation strategy.
Protocol 1.1: Synthesis of 3-(4-Bromo-2-methylphenyl)propanoic Acid (Representative Protocol)
-
Step 1: Sandmeyer Reaction of 4-Bromo-2-methylaniline. To a cooled (0-5 °C) solution of 4-bromo-2-methylaniline in aqueous sulfuric acid, a solution of sodium nitrite in water is added dropwise. The resulting diazonium salt solution is then slowly added to a solution of copper(I) cyanide to yield 4-bromo-2-methylbenzonitrile.
-
Step 2: Hydrolysis to 4-Bromo-2-methylbenzoic Acid. The 4-bromo-2-methylbenzonitrile is hydrolyzed by heating with an aqueous solution of sodium hydroxide, followed by acidification with a strong acid (e.g., HCl) to precipitate 4-bromo-2-methylbenzoic acid.
-
Step 3: Reduction to (4-Bromo-2-methylphenyl)methanol. The carboxylic acid is reduced to the corresponding alcohol using a suitable reducing agent such as lithium aluminum hydride in an anhydrous ether solvent like THF.
-
Step 4: Halogenation to 1-(Bromomethyl)-4-bromo-2-methylbenzene. The alcohol is converted to the benzyl bromide using a reagent like phosphorus tribromide in a non-polar solvent.
-
Step 5: Cyanide Displacement to (4-Bromo-2-methylphenyl)acetonitrile. The benzyl bromide is reacted with sodium cyanide in a polar aprotic solvent such as DMSO to introduce the cyano group.
-
Step 6: Hydrolysis to 3-(4-Bromo-2-methylphenyl)propanoic Acid. The nitrile is then hydrolyzed under acidic conditions (e.g., refluxing in aqueous sulfuric acid) to afford the target propanoic acid.
Protocol 1.2: Intramolecular Friedel-Crafts Acylation
-
Acyl Chloride Formation: 3-(4-Bromo-2-methylphenyl)propanoic acid is dissolved in an anhydrous solvent (e.g., dichloromethane) with a catalytic amount of DMF. Thionyl chloride is added dropwise at 0 °C, and the reaction is stirred at room temperature until gas evolution ceases. The solvent and excess thionyl chloride are removed under reduced pressure.
-
Cyclization: The crude acyl chloride is redissolved in anhydrous dichloromethane and cooled to 0 °C. Aluminum chloride is added portion-wise, and the reaction is stirred while allowing it to warm to room temperature.
-
Workup and Purification: The reaction is quenched by carefully pouring it onto a mixture of ice and concentrated HCl. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography followed by recrystallization to yield 5-bromo-7-methyl-1-indanone.
Advantages and Disadvantages of Strategy 1
| Feature | Advantages | Disadvantages |
| Regioselectivity | Excellent control over the substitution pattern as it is pre-determined in the precursor. | |
| Purity | Often leads to a cleaner product with fewer isomeric impurities. | |
| Scalability | Can be amenable to scale-up, though some steps may require careful optimization. | The multi-step synthesis of the precursor can be lengthy and reduce the overall yield. |
| Starting Materials | May require less common or more expensive starting materials. | |
| Reaction Conditions | The Friedel-Crafts acylation step can require harsh Lewis acids and strictly anhydrous conditions.[3] |
Strategy 2: The Divergent Approach via Regioselective Bromination
This strategy involves the initial synthesis of 7-methyl-1-indanone, followed by the introduction of the bromine atom at the desired position through an electrophilic aromatic substitution reaction. The success of this approach is contingent on achieving high regioselectivity in the bromination step.
Mechanistic Rationale
The bromination of an activated aromatic ring, such as an indanone, is an electrophilic aromatic substitution. The directing effects of the existing substituents (the methyl group and the carbonyl group of the indanone) will determine the position of the incoming electrophile (bromine). The reaction conditions, particularly the presence of an acid or base, can significantly influence the regiochemical outcome.[4]
Experimental Workflow & Protocols
The synthesis of the 7-methyl-1-indanone precursor is a critical first stage of this strategy.
Diagram 2: Workflow for Strategy 2 - Regioselective Bromination
Caption: Workflow for the synthesis of 5-bromo-7-methyl-1-indanone via the regioselective bromination strategy.
Protocol 2.1: Synthesis of 7-Methyl-1-indanone (Representative Protocol)
-
Friedel-Crafts Acylation of o-Xylene: o-Xylene is reacted with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to produce 1-(2,3-dimethylphenyl)propan-1-one.
-
Willgerodt-Kindler Reaction: The resulting ketone is then subjected to a Willgerodt-Kindler reaction with sulfur and morpholine, followed by hydrolysis, to yield 3-(2-methylphenyl)propanoic acid.
-
Intramolecular Friedel-Crafts Acylation: The propanoic acid is cyclized using a strong acid catalyst like polyphosphoric acid (PPA) or by converting it to the acid chloride followed by treatment with aluminum chloride to give 7-methyl-1-indanone.[5]
Protocol 2.2: Regioselective Bromination
-
Bromination Reaction: 7-Methyl-1-indanone is dissolved in a suitable solvent, such as acetic acid.[4] A solution of bromine in acetic acid is added dropwise at room temperature. The reaction is monitored by TLC for the consumption of the starting material.
-
Workup and Purification: Upon completion, the reaction mixture is poured into water, and the precipitated product is collected by filtration. The crude product is then purified by column chromatography and/or recrystallization to isolate 5-bromo-7-methyl-1-indanone. It is crucial to analyze the product mixture for the presence of other regioisomers.
Advantages and Disadvantages of Strategy 2
| Feature | Advantages | Disadvantages |
| Convergence | More convergent, as the core indanone structure is synthesized early. | |
| Starting Materials | May utilize more readily available and less expensive starting materials. | |
| Regioselectivity | The bromination step can be challenging to control, potentially leading to a mixture of isomers and reducing the yield of the desired product.[4] | |
| Purity | The final product may be contaminated with regioisomers, requiring careful purification. | |
| Reaction Conditions | Bromination can be performed under milder conditions compared to some Friedel-Crafts reactions. |
Comparative Summary and Recommendations
| Parameter | Strategy 1: Friedel-Crafts Acylation | Strategy 2: Regioselective Bromination |
| Overall Yield | Potentially lower due to the multi-step precursor synthesis. | Highly dependent on the regioselectivity of the bromination step. |
| Purity & Isomer Control | High, as the substitution pattern is pre-defined. | Lower, with a risk of forming multiple bromo-isomers. |
| Synthetic Steps | More steps in the overall sequence. | Fewer steps if the precursor is readily available. |
| Scalability | Feasible, but each step in the precursor synthesis needs to be optimized. | Potentially more straightforward to scale, but purification of isomers can be a bottleneck. |
| Cost-Effectiveness | May be higher due to more complex starting materials and more synthetic steps. | Potentially more cost-effective if high regioselectivity can be achieved. |
Recommendation for Researchers:
For applications where high purity and unambiguous substitution are critical, Strategy 1 (Friedel-Crafts Acylation) is the recommended approach. While the synthesis of the precursor is more involved, the superior control over regioselectivity ensures the formation of the desired 5-bromo-7-methyl-1-indanone isomer, simplifying purification and characterization.
Strategy 2 (Regioselective Bromination) may be a viable option for exploratory studies or when a mixture of isomers can be tolerated or easily separated. Careful optimization of the bromination conditions is essential to maximize the yield of the target compound.
Conclusion
The synthesis of 5-bromo-7-methyl-1-indanone presents a fascinating case study in synthetic strategy, highlighting the classic trade-off between a longer, more controlled convergent synthesis and a shorter, but potentially less selective, divergent approach. By understanding the mechanistic principles and practical considerations of both the Friedel-Crafts acylation and regioselective bromination pathways, researchers can select the most appropriate methodology to efficiently and reliably access this important synthetic intermediate.
References
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry Behind 7-Bromo-2-methyl-1-indanone: Synthesis and Applications. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-Bromo-2-methylaniline in Modern Pharmaceutical Synthesis. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 3-(4-Bromo-2,3,5-trimethylphenoxy)propanoic acid. PubChem Compound Database. Retrieved from [Link]
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Ashenhurst, J. (2018, May 30). Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. Retrieved from [Link]
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A Comparative Structural Analysis of 5-Bromo-7-Methyl-2,3-dihydro-1H-inden-1-one and Its Analogs
Guide for Advanced Research and Drug Development
The indanone scaffold, a fused bicyclic ketone, represents a "privileged structure" in medicinal chemistry due to its presence in numerous pharmacologically active compounds and natural products.[1][2][3] Its rigid conformation and amenability to diverse chemical modifications allow for the fine-tuning of steric and electronic properties, making it a cornerstone for structure-activity relationship (SAR) studies.[1][4] This guide focuses on 5-bromo-7-methyl-2,3-dihydro-1H-inden-1-one, a key intermediate, and compares it with its structural analogs to elucidate how subtle changes in substitution patterns impact its core characteristics.
This analysis is tailored for researchers and drug development professionals, providing in-depth comparisons of synthetic strategies, spectroscopic signatures, and the resulting implications for biological activity.
The Indanone Core: Rationale for Synthetic Strategy
The synthesis of substituted 1-indanones often relies on intramolecular Friedel-Crafts acylation of 3-arylpropionic acids.[5] This method is advantageous due to its reliability and the commercial availability of a wide range of starting materials, allowing for precise control over the substitution pattern on the aromatic ring.
Generalized Synthetic Workflow
The chosen synthetic route involves the cyclization of a precursor 3-(aryl)propanoic acid. The selection of substituents on the initial phenylpropanoic acid directly dictates the final substitution pattern on the indanone ring, a critical consideration for SAR studies.
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Introduction: The Indanone Scaffold as a Privileged Structure in Drug Discovery
An In-Depth Guide to the Comparative Reactivity of Brominated Indanone Derivatives for Pharmaceutical Research
The indanone framework, a bicyclic structure featuring a fused benzene and cyclopentanone ring system, is a cornerstone in medicinal chemistry.[1][2] Its rigid conformation and multiple points for chemical modification make it a "privileged scaffold" frequently found in pharmacologically active molecules.[1][3] Perhaps the most notable example is Donepezil, an acetylcholinesterase inhibitor approved for the treatment of Alzheimer's disease.[2][3] The synthetic versatility of indanone derivatives allows for the creation of diverse compound libraries targeting a wide range of biological pathways, including anticancer, antiviral, and antimicrobial applications.[3][4]
Bromination of the indanone core dramatically enhances its utility, transforming it into a versatile building block for complex molecular architectures.[1][5] The bromine atom serves as a highly reactive handle, but its position on the indanone scaffold—either on the aromatic ring or on the cyclopentanone ring alpha to the carbonyl group—dictates profoundly different chemical behaviors. This guide provides a comparative analysis of the reactivity of these distinct brominated indanone isomers, offering experimental insights and protocols to guide their strategic use in drug development.
Regioselective Bromination: Controlling the Point of Reactivity
The synthetic route to a brominated indanone determines the location of the bromine substituent, which is the primary factor governing its subsequent reactivity.
-
Aromatic Bromination (e.g., 4-Bromo-, 5-Bromo-, 7-Bromo-1-indanone): These derivatives are typically synthesized via intramolecular Friedel-Crafts acylation of a pre-brominated phenylpropionic acid precursor.[1][6] This approach ensures the bromine is positioned on the electron-rich aromatic ring, setting the stage for reactivity characteristic of aryl halides.
-
Alpha-Bromination (e.g., 2-Bromo-1-indanone): Direct bromination of the parent indanone often occurs on the cyclopentanone ring, alpha to the activating ketone group.[7][8] Reaction conditions must be carefully controlled, as this process can yield both mono- and di-bromo derivatives.[8][9] For instance, reacting 4-chloro-1-indanone with bromine in acetic acid favors the monobrominated product, while the presence of a base can promote dibromination due to the increased ease of enolization of the monobromo intermediate.[9]
Comparative Reactivity: A Tale of Two Bromines
The fundamental difference in reactivity stems from the hybridization of the carbon atom to which the bromine is attached. In aryl-brominated indanones, the bromine is bonded to an sp²-hybridized carbon, while in α-bromoindanones, it is attached to an sp³-hybridized carbon. This distinction governs the preferred reaction pathways, primarily dividing between palladium-catalyzed cross-coupling and classical nucleophilic substitution.
Pathway 1: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions are the cornerstone of modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds.[10][11] These reactions are most effective for aryl halides, making aryl-brominated indanones ideal substrates. The general mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[12][13][14]
dot
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
-
Suzuki-Miyaura Coupling: This reaction forms a C-C bond by coupling the aryl bromide with an organoboronic acid or ester.[15][16] It is exceptionally versatile and tolerant of many functional groups, making it a workhorse in pharmaceutical synthesis.[17] Aryl-brominated indanones are excellent substrates for Suzuki couplings, allowing for the introduction of new aryl or alkyl groups onto the aromatic core.[1]
-
Buchwald-Hartwig Amination: This powerful method forms a C-N bond between an aryl halide and an amine.[18][19] For aryl-brominated indanones, this reaction provides a direct route to synthesize aniline derivatives, which are common substructures in kinase inhibitors and other drug classes.[18][20] The choice of phosphine ligand is critical and has evolved to allow for the coupling of a wide variety of amines, including primary and secondary amines, under increasingly mild conditions.[18][19]
-
Sonogashira Coupling: This reaction couples an aryl halide with a terminal alkyne to form a C-C bond, creating arylalkyne structures.[21][22] It typically uses both palladium and copper(I) as catalysts.[21] This method is invaluable for constructing rigid scaffolds and extending molecular frameworks, with applications in materials science and the synthesis of complex natural products.[23]
While α-bromoindanones can sometimes undergo these reactions, they are far less ideal substrates. The C(sp³)-Br bond is less reactive towards oxidative addition with Pd(0) compared to the C(sp²)-Br bond. Furthermore, the presence of the adjacent carbonyl group and α-protons makes these molecules susceptible to side reactions under the basic conditions typically required for cross-coupling, such as enolization and elimination.[9][24]
Pathway 2: Nucleophilic Substitution Reactions
Nucleophilic substitution is the characteristic reaction of alkyl halides, making α-bromoindanones perfect substrates for this class of transformation.[25] In these reactions, an electron-rich nucleophile attacks the electron-deficient α-carbon, displacing the bromide leaving group.[26][27]
dot
Caption: Comparative reactivity pathways for brominated indanone isomers.
-
Cyanation: A prime example is the reaction of an α-bromoindanone with a cyanide salt (e.g., NaCN or KCN).[8][28] This is a classic SN2 reaction that proceeds without the need for a metal catalyst. The resulting α-cyanoindanone is a versatile intermediate that can be further reduced to an aminomethyl group, providing access to important pharmacophores.[8] This stands in stark contrast to the cyanation of aryl-brominated indanones, which requires a transition-metal catalyst (typically palladium) and a cyanide source like K₄[Fe(CN)₆] or Zn(CN)₂.[29][30][31]
Data Summary: Comparing Reaction Conditions
The choice of reaction conditions is paramount and highlights the divergent reactivity of the bromoindanone isomers.
| Reaction | Substrate Type | Typical Catalyst/Reagent | Base | Solvent | Temperature | Citation(s) |
| Suzuki Coupling | Aryl-Bromoindanone | Pd(OAc)₂, Pd(PPh₃)₄, etc. with a phosphine ligand | Na₂CO₃, K₃PO₄ | Toluene, Dioxane, DMF (often with H₂O) | 80-110 °C | [15][32][33] |
| Buchwald-Hartwig | Aryl-Bromoindanone | Pd₂(dba)₃, Pd(OAc)₂ with a specialized phosphine ligand (e.g., XPhos, BINAP) | NaOt-Bu, K₂CO₃, Cs₂CO₃ | Toluene, Dioxane | 25-110 °C | [18][19][20] |
| Nucleophilic Cyanation | α-Bromoindanone | NaCN or KCN | None required | DMSO, Acetone, EtOH | 25-80 °C | [8][9][28] |
| Catalytic Cyanation | Aryl-Bromoindanone | Pd(0) source (e.g., Pd/C) | K₂CO₃ | DMF, NMP | 130-150 °C | [29][30][31] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 4-Bromo-1-indanone
This protocol describes a typical procedure for coupling an aryl-brominated indanone with an arylboronic acid. The palladium catalyst, in its Pd(0) active state, initiates the cycle.[10][33] The base is crucial for activating the boronic acid to facilitate transmetalation.[14][16]
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromo-1-indanone (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and palladium(II) acetate (0.02 mmol, 2 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. This is critical as the Pd(0) catalytic species can be sensitive to oxygen.
-
Reagent Addition: Under the inert atmosphere, add a suitable phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%), potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv), toluene (5 mL), and water (1 mL).
-
Reaction: Heat the mixture to 100 °C and stir vigorously for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired coupled product.
Protocol 2: General Procedure for Nucleophilic Cyanation of 2-Bromo-4-chloro-1-indanone
This protocol illustrates a straightforward SN2 displacement on an α-bromoindanone.[8] The reaction's simplicity compared to the palladium-catalyzed cyanation of an aryl bromide is a key takeaway.
-
Reaction Setup: In a round-bottom flask, dissolve 2-bromo-4-chloro-1-indanone (1.0 mmol, 1.0 equiv) in dimethylformamide (DMF, 5 mL).
-
Reagent Addition: Add sodium cyanide (NaCN, 1.2 mmol, 1.2 equiv) to the solution. Caution: Cyanide salts are highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Reaction: Stir the mixture at room temperature for 2-6 hours. Monitor the disappearance of the starting material by TLC.
-
Workup: Carefully pour the reaction mixture into ice-water (50 mL) and stir for 15 minutes. A precipitate of the product should form.
-
Purification: Collect the solid product by vacuum filtration, wash thoroughly with water, and dry under vacuum to obtain the 2-cyano-4-chloro-1-indanone. Further purification can be achieved by recrystallization if necessary.
Conclusion and Strategic Outlook
The reactivity of brominated indanone derivatives is fundamentally dictated by the position of the bromine atom.
-
Aryl-brominated indanones are premier substrates for palladium-catalyzed cross-coupling reactions, providing robust and versatile pathways to introduce C-C (Suzuki, Sonogashira) and C-N (Buchwald-Hartwig) bonds. This makes them ideal for late-stage functionalization and diversification in drug discovery programs.
-
α-Bromoindanones , in contrast, are classic electrophiles for SN2 reactions. They react readily with a variety of nucleophiles without the need for metal catalysis, offering a direct and efficient route to α-substituted indanones.
Understanding this divergent reactivity is crucial for any researcher working with these valuable intermediates. By selecting the appropriate brominated isomer and reaction conditions, scientists can strategically and efficiently construct complex molecular architectures, accelerating the journey from a simple building block to a promising drug candidate.
References
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A Comparative Guide to the Definitive Structural Validation of 5-bromo-7-methyl-1-indanone
Authored by a Senior Application Scientist
In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is paramount. Every subsequent biological assay, every structure-activity relationship (SAR) study, and every formulation effort rests on the foundational certainty of the compound's atomic arrangement. While a synthetic route may suggest a particular structure, it is only through rigorous analytical validation that this hypothesis is confirmed as fact. This guide provides an in-depth comparison of analytical techniques for the structural validation of 5-bromo-7-methyl-1-indanone, a substituted indanone derivative that serves as a valuable scaffold in medicinal chemistry.[1][2] We will establish why single-crystal X-ray crystallography is considered the "gold standard" for this purpose, while also exploring the complementary roles of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
The Pre-Analysis Stage: Synthesis and Purification
Before any structural analysis can be undertaken, a pure sample of the target compound must be synthesized. The quality of the analytical data is directly proportional to the purity of the sample. For 5-bromo-7-methyl-1-indanone, a plausible synthetic route involves an intramolecular Friedel-Crafts acylation of a corresponding 3-arylpropionic acid.[1][3]
Experimental Protocol: Synthesis of 5-bromo-7-methyl-1-indanone
-
Starting Material: 3-(4-bromo-2-methylphenyl)propanoic acid.
-
Activation: The carboxylic acid is converted to its more reactive acid chloride derivative using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent (e.g., dichloromethane) with a catalytic amount of dimethylformamide (DMF). The reaction is typically run at room temperature until gas evolution ceases.
-
Intramolecular Friedel-Crafts Acylation: The crude acid chloride is then subjected to cyclization using a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), in an anhydrous, non-protic solvent. The reaction mixture is stirred, often at elevated temperatures, to drive the cyclization to completion.
-
Workup and Purification: The reaction is carefully quenched with ice water, and the product is extracted into an organic solvent. The organic layer is washed, dried, and concentrated. Crucially, the crude product must be purified to ≥99% purity, typically via column chromatography followed by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate), to be suitable for crystallographic studies.[4]
The Gold Standard: Single-Crystal X-ray Crystallography
For a crystalline solid like 5-bromo-7-methyl-1-indanone, single-crystal X-ray crystallography provides the most definitive and unambiguous structural evidence.[5] This technique directly visualizes the atomic arrangement in the solid state, providing precise bond lengths, bond angles, and the overall three-dimensional architecture of the molecule.
The fundamental principle involves irradiating a single, highly ordered crystal with a beam of monochromatic X-rays.[6] The electrons within the atoms of the crystal diffract this X-ray beam in a predictable pattern, which is recorded by a detector. By analyzing the positions and intensities of these diffracted spots, a three-dimensional map of the electron density within the crystal's unit cell can be reconstructed.[7] A molecular model is then fitted to this electron density map and refined to yield the final, precise atomic structure.[8][9]
Experimental Workflow: X-ray Crystallographic Analysis
The process of obtaining a crystal structure is a multi-step workflow that requires patience and expertise.
Caption: Workflow for X-ray Crystallography.
Data Interpretation: Key Crystallographic Parameters
A successful structure determination for 5-bromo-7-methyl-1-indanone would be summarized in a crystallographic data table. The values in this table are critical indicators of the quality and reliability of the determined structure.
| Parameter | Expected Value/Information | Significance |
| Chemical Formula | C₁₀H₉BrO | Confirms the elemental composition of the crystal. |
| Formula Weight | 225.08 g/mol | Consistent with the expected molecular weight. |
| Crystal System | e.g., Monoclinic, Orthorhombic | Describes the basic symmetry of the crystal lattice. |
| Space Group | e.g., P2₁/c, P-1 | Defines the specific symmetry operations within the unit cell. |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Defines the size and shape of the repeating unit of the crystal. |
| Z | Integer (e.g., 2, 4) | The number of molecules per unit cell. |
| R-factor (R1) | < 0.05 (for publication quality) | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
| Goodness-of-fit (GOF) | ~1.0 | Indicates the quality of the refinement process. |
| Final Difference Fourier | Low residual electron density (e.g., < ±0.5 e⁻/ų) | Ensures that all atoms have been correctly located and modeled. |
Comparative Analysis with Spectroscopic Techniques
While X-ray crystallography provides the definitive structure, NMR and MS are indispensable complementary techniques that provide crucial, and often more rapidly obtainable, structural information. A robust validation package will always include data from these methods to build a comprehensive and self-consistent picture of the molecule.[5][10][11][12]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy probes the chemical environment of magnetically active nuclei (most commonly ¹H and ¹³C) within a molecule in solution.[13][14] It provides detailed information about the connectivity of atoms, i.e., which atoms are bonded to which.
-
¹H NMR: For 5-bromo-7-methyl-1-indanone, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the methyl protons, and the two methylene (CH₂) groups of the five-membered ring.[15][16][17][18][19] The splitting patterns (e.g., singlets, doublets, triplets) would reveal the number of neighboring protons, helping to piece together the molecular framework.
-
¹³C NMR: The ¹³C NMR spectrum would show a distinct signal for each unique carbon atom in the molecule, including the characteristic downfield signal for the carbonyl carbon of the ketone.
While excellent for determining the carbon-hydrogen framework, NMR alone does not typically provide the precise bond lengths and angles or the absolute spatial arrangement in the solid state.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions.[20][21] Its primary role in this context is to confirm the molecular weight of the compound and provide evidence of its elemental composition.
For 5-bromo-7-methyl-1-indanone, the mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight. Critically, due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br exist in an approximate 1:1 ratio), the spectrum would display a characteristic "M+2" peak of nearly equal intensity to the M⁺ peak.[22][23][24][25] This isotopic signature is a definitive confirmation of the presence of a single bromine atom in the molecule. However, MS provides no information about the connectivity or isomerism of the atoms.
Summary of Comparative Data
| Feature Confirmed | X-ray Crystallography | NMR Spectroscopy (¹H & ¹³C) | Mass Spectrometry (MS) |
| Molecular Connectivity | Yes (Absolute) | Yes (Inferred) | No |
| Molecular Formula | Yes | Yes (Inferred) | Yes (from MW) |
| Molecular Weight | Yes (Calculated) | No | Yes (Direct) |
| 3D Structure & Stereochemistry | Yes (Absolute) | No (Requires 2D NMR) | No |
| Bond Lengths & Angles | Yes (Precise) | No | No |
| Presence of Bromine | Yes | No (Indirectly) | Yes (Isotopic Pattern) |
| State of Matter | Solid (Crystal) | Solution | Gas Phase (Ionized) |
A Synergistic and Self-Validating Approach
The most trustworthy structural elucidation comes from the synergy of these techniques. MS and NMR provide the initial, rapid confirmation of molecular weight and the basic chemical framework, respectively. X-ray crystallography then provides the final, unambiguous, and high-resolution picture of the molecule's three-dimensional structure, validating the interpretations of the spectroscopic data.
Caption: The Logic of Synergistic Structural Validation.
Conclusion
For a novel crystalline compound such as 5-bromo-7-methyl-1-indanone, a multi-faceted analytical approach is essential for irrefutable structural validation. While NMR spectroscopy and mass spectrometry are powerful and necessary tools for confirming the molecular framework and composition, they provide an incomplete picture. Single-crystal X-ray crystallography stands alone as the definitive technique, offering an unparalleled, high-resolution view of the precise atomic arrangement. It is the gold standard that transforms a proposed structure into a validated, experimentally-proven fact, providing the solid foundation upon which further research and development can be confidently built.
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A Comparative Guide to the Synthetic Pathways of 5-bromo-7-methyl-2,3-dihydro-1H-inden-1-one
Introduction
5-bromo-7-methyl-2,3-dihydro-1H-inden-1-one is a crucial building block in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of a variety of pharmacologically active molecules. The strategic placement of the bromo and methyl groups on the indanone scaffold allows for diverse functionalization, making it a valuable precursor for targeted therapies. The efficiency, scalability, and cost-effectiveness of the synthetic route to this compound are therefore of paramount importance to researchers and drug development professionals.
This guide provides an in-depth evaluation of two primary alternative synthetic pathways to this compound. We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and present a comparative analysis based on key performance indicators such as overall yield, number of steps, and starting material accessibility.
Pathway 1: Late-Stage Aromatic Bromination
This synthetic strategy focuses on first constructing the 7-methyl-1-indanone core, followed by a regioselective bromination of the aromatic ring. This classical approach is often favored when the unfunctionalized core is readily accessible.
Mechanistic Rationale
The cornerstone of this pathway is the intramolecular Friedel-Crafts acylation, a robust method for forming the indanone ring system.[1][2][3] The reaction proceeds via an electrophilic aromatic substitution, where the acylium ion generated from the 3-(m-tolyl)propanoyl chloride attacks the electron-rich aromatic ring. The subsequent bromination step relies on the directing effects of the substituents on the aromatic ring. The methyl group is an ortho-, para-director, while the ketone (as part of the fused ring system) is a meta-directing deactivator. The 5-position is para to the activating methyl group and meta to the deactivating acyl group, making it the most favorable site for electrophilic bromination.
Caption: Workflow for the Late-Stage Aromatic Bromination Pathway.
Experimental Protocols
Step 1: Synthesis of 3-(m-tolyl)propanoyl chloride
-
To a solution of 3-(m-tolyl)propanoic acid (1 equivalent) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.2 equivalents) dropwise at 0 °C.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 3-(m-tolyl)propanoyl chloride, which can be used in the next step without further purification.
Step 2: Synthesis of 7-methyl-2,3-dihydro-1H-inden-1-one
-
To a suspension of anhydrous aluminum chloride (AlCl₃, 1.3 equivalents) in anhydrous DCM at 0 °C, add a solution of crude 3-(m-tolyl)propanoyl chloride (1 equivalent) in anhydrous DCM dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 3-4 hours.
-
Carefully pour the reaction mixture onto crushed ice with concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 7-methyl-2,3-dihydro-1H-inden-1-one.
Step 3: Synthesis of this compound
-
Dissolve 7-methyl-2,3-dihydro-1H-inden-1-one (1 equivalent) in a suitable solvent such as acetic acid or a chlorinated solvent.
-
Add a Lewis acid catalyst, such as iron(III) bromide (FeBr₃, catalytic amount).
-
Add bromine (1.1 equivalents) dropwise at a controlled temperature (e.g., 0-10 °C).
-
Stir the reaction mixture until the starting material is consumed (monitored by TLC or GC-MS).
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
Pathway 2: Early-Stage Bromination (Convergent Approach)
This pathway introduces the bromine atom at the beginning of the synthetic sequence, utilizing a pre-brominated starting material. This approach offers excellent control over the regiochemistry of the final product.
Mechanistic Rationale
The synthesis commences with 3-(3-bromo-5-methylphenyl)propanoic acid, a commercially available or readily synthesized precursor.[4][5] The key transformation is again the intramolecular Friedel-Crafts acylation. The presence of the bromine atom, a deactivating substituent, on the aromatic ring may necessitate slightly harsher reaction conditions or a more potent Lewis acid to achieve efficient cyclization compared to the non-brominated substrate in Pathway 1. However, the position of the bromine atom is unequivocally defined from the start, eliminating any ambiguity in the final product's structure.
Caption: Workflow for the Early-Stage Bromination Pathway.
Experimental Protocols
Step 1: Synthesis of 3-(3-bromo-5-methylphenyl)propanoyl chloride
-
To a solution of 3-(3-bromo-5-methylphenyl)propanoic acid (1 equivalent) in anhydrous DCM, add thionyl chloride (1.5 equivalents) dropwise at 0 °C.
-
Add a catalytic amount of DMF.
-
Reflux the mixture for 2-3 hours.
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.
Step 2: Synthesis of this compound
-
To a suspension of anhydrous aluminum chloride (1.5 equivalents) in anhydrous DCM at 0 °C, add a solution of crude 3-(3-bromo-5-methylphenyl)propanoyl chloride (1 equivalent) in anhydrous DCM dropwise.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature overnight.
-
Work up the reaction as described in Pathway 1, Step 2.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
Alternative Cyclization using Polyphosphoric Acid (PPA)
-
Add 3-(3-bromo-5-methylphenyl)propanoic acid (1 equivalent) to polyphosphoric acid (PPA, 10-20 times the weight of the acid).
-
Heat the mixture with stirring to 80-100 °C for 2-4 hours.
-
Cool the mixture and pour it onto crushed ice.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the product.
Comparative Analysis
| Parameter | Pathway 1: Late-Stage Bromination | Pathway 2: Early-Stage Bromination |
| Number of Steps | 3 (from 3-(m-tolyl)propanoic acid) | 2 (from 3-(3-bromo-5-methylphenyl)propanoic acid) |
| Starting Material | 3-(m-tolyl)propanoic acid (readily available) | 3-(3-bromo-5-methylphenyl)propanoic acid (commercially available, but potentially more expensive)[4][5] |
| Overall Yield | Moderate to Good (dependent on regioselectivity of bromination) | Good to Excellent |
| Regioselectivity | Potential for isomeric impurities if bromination is not highly selective. | Excellent, as the bromine position is pre-determined. |
| Purification | May require careful separation of isomers. | Generally straightforward. |
| Scalability | Good, but control of exothermic bromination is crucial on a large scale. | Good, Friedel-Crafts acylation is a well-established scalable reaction. |
| Safety/Hazards | Use of elemental bromine requires careful handling. | Standard hazards associated with Friedel-Crafts reactions (corrosive Lewis acids). |
Conclusion
Both evaluated pathways offer viable routes to this compound.
Pathway 1 (Late-Stage Bromination) is a logical choice if 7-methyl-1-indanone is a readily available intermediate or if the cost of the starting m-tolyl precursor is significantly lower. However, the key challenge lies in achieving high regioselectivity during the bromination step to avoid tedious purification of isomeric byproducts.
Pathway 2 (Early-Stage Bromination) presents a more convergent and arguably more elegant approach. By introducing the bromine atom at the outset, it ensures complete control over the final product's regiochemistry, leading to a cleaner reaction profile and potentially higher overall yields. The commercial availability of the brominated starting material makes this pathway particularly attractive for its directness and reliability, despite the potentially higher initial cost of the precursor.
For researchers and drug development professionals prioritizing efficiency, predictability, and purity, the Early-Stage Bromination pathway is the recommended approach . Its streamlined nature and unambiguous control of isomer formation are significant advantages in the synthesis of this critical pharmaceutical intermediate.
References
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Wikipedia. Friedel–Crafts reaction. [Link]
-
National Center for Biotechnology Information. Synthesis of 1-indanones with a broad range of biological activity. [Link]
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ResearchGate. Simple and Regioselective Bromination of 5,6-Disubstituted-indan-1-ones with Br2 Under Acidic and Basic Conditions. [Link]
-
Master Organic Chemistry. Friedel Crafts Alkylation and Acylation. [Link]
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L.S.College, Muzaffarpur. Friedel–Crafts reaction. [Link]
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In the landscape of medicinal chemistry, the 1-indanone scaffold has emerged as a privileged structure, serving as the foundation for a diverse array of biologically active molecules.[1][2][3][4] Its rigid framework allows for precise spatial orientation of functional groups, making it an attractive starting point for the rational design of novel therapeutics. This guide provides an in-depth comparison of the anticipated biological activity of 5-bromo-7-methyl-1-indanone with that of its structurally related analogs. While direct experimental data for this specific compound is limited in publicly accessible literature, we can extrapolate its potential efficacy by examining the structure-activity relationships (SAR) of closely related substituted indanones.[1][5] This analysis is grounded in experimental data from anticancer, anti-inflammatory, and neuroprotective studies of analogous compounds.
The Indanone Core: A Versatile Scaffold for Drug Discovery
The 1-indanone nucleus, consisting of a benzene ring fused to a cyclopentanone ring, is a common motif in natural products and synthetic compounds with significant pharmacological properties.[3][6] The reactivity of the ketone group and the potential for substitution on the aromatic ring provide a rich chemical space for modification and optimization of biological activity.[7] Extensive research has demonstrated that indanone derivatives possess a broad spectrum of activities, including anticancer, anti-inflammatory, neuroprotective, antimicrobial, and antiviral properties.[2][4][8][9]
Comparative Analysis of Biological Activities
This section will delve into the anticipated biological activities of 5-bromo-7-methyl-1-indanone by comparing it with derivatives bearing substitutions at the 5- and 7-positions. We will focus on three key areas of therapeutic interest: anticancer, anti-inflammatory, and neuroprotective activities.
Anticancer Activity
Substituted indanones have shown considerable promise as anticancer agents, with several derivatives exhibiting potent cytotoxicity against various cancer cell lines.[1][10][11] The mechanism of action often involves the inhibition of critical cellular processes such as tubulin polymerization or the modulation of key signaling pathways.[2][12]
Based on existing data for related compounds, it is plausible that 5-bromo-7-methyl-1-indanone will exhibit cytotoxic activity. The presence of a halogen, such as bromine, at the 5-position has been associated with enhanced anticancer effects in other heterocyclic scaffolds.[13] Furthermore, the methyl group at the 7-position could influence the compound's lipophilicity and its interaction with biological targets.
Table 1: Comparative Anticancer Activity of Substituted 1-Indanone Derivatives
| Compound/Derivative Class | Substitution Pattern | Cancer Cell Line(s) | IC50 (µM) | Reference(s) |
| 5-Bromo-7-Methyl-1-Indanone | 5-Bromo, 7-Methyl | Not Reported | Predicted Active | N/A |
| 2-Benzylidene-1-indanones | Various | MCF-7, HCT, THP-1, A549 | 0.01 - 0.88 | [2] |
| Thiazolyl Hydrazone of 1-indanone | Thiazolyl hydrazone at C1 | HT-29, COLO 205, KM 12 | 0.41 - 6.85 | [11] |
| Gallic Acid-based Indanone | Gallic acid moiety | Ehrlich Ascites Carcinoma | 54.3% tumor inhibition | [10][12] |
| 4,5,6-Trimethoxyindanone-estradiol hybrid | 4,5,6-trimethoxy, estradiol | MCF-7 | More potent than chalcone precursor | [6] |
Note: The activity of 5-bromo-7-methyl-1-indanone is predicted based on SAR of related compounds and is yet to be experimentally verified.
Anti-inflammatory Activity
Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents is a continuous pursuit. Indanone derivatives have demonstrated significant anti-inflammatory properties, often through the inhibition of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and the suppression of inflammatory cytokine production.[14][15][16][17][18]
The substitution pattern on the indanone ring plays a crucial role in its anti-inflammatory efficacy. For instance, studies on 2-benzylidene-1-indanone derivatives have shown that modifications on the benzene ring of the indanone nucleus can significantly impact the inhibition of TNF-α and IL-6.[5] While direct data on 5-bromo-7-methyl-1-indanone is unavailable, the presence of substituents on the aromatic ring suggests potential for anti-inflammatory activity.
Table 2: Comparative Anti-inflammatory Activity of Substituted 1-Indanone Derivatives
| Compound/Derivative Class | Key Substitutions | Assay | IC50 or % Inhibition | Reference(s) |
| 5-Bromo-7-Methyl-1-Indanone | 5-Bromo, 7-Methyl | Not Reported | Predicted Active | N/A |
| Thiazolyl Hydrazone of 1-indanone | Thiazolyl hydrazone at C1 | Whole blood phagocytes | 5.1 - 78.8 µM | [14] |
| 2-Benzylidene-1-indanone derivative (4d) | 6-hydroxy, 2-(4-hydroxy-3-methoxybenzylidene) | LPS-induced TNF-α | 83.73% inhibition | [5][15] |
| 2-Benzylidene-1-indanone derivative (8f) | 7-propoxy, 2-(4-hydroxy-3-methoxybenzylidene) | LPS-induced IL-6 & TNF-α | Improved activity over 4d | [5] |
| Indanone derivative from Fernandoa adenophylla | Natural product | COX-1, COX-2, TNF-α | Binding affinity shown | [18] |
Note: The activity of 5-bromo-7-methyl-1-indanone is predicted based on SAR of related compounds and is yet to be experimentally verified.
Neuroprotective Activity
Neurodegenerative diseases such as Alzheimer's and Parkinson's represent a significant challenge to global health. The indanone scaffold is a key component of Donepezil, a well-known acetylcholinesterase (AChE) inhibitor used in the treatment of Alzheimer's disease.[4][8] This has spurred research into other indanone derivatives as potential neuroprotective agents.[19][20][21]
The mechanism of neuroprotection by indanone derivatives often involves the inhibition of enzymes like AChE and monoamine oxidase B (MAO-B).[21] The substituents on the indanone ring are critical for both potency and selectivity. For example, certain 1-indanone derivatives have shown potent AChE inhibition with IC50 values in the nanomolar range.[9] Given the established importance of the indanone core in neuroprotective agents, 5-bromo-7-methyl-1-indanone warrants investigation in this area.
Table 3: Comparative Neuroprotective Activity of Substituted 1-Indanone Derivatives
| Compound/Derivative Class | Key Substitutions | Target | IC50 (nM) | Reference(s) |
| 5-Bromo-7-Methyl-1-Indanone | 5-Bromo, 7-Methyl | Not Reported | Predicted Active | N/A |
| 1-Indanone derivative (26d) | Ferulic acid derived | AChE | 14.8 | [9] |
| 1-Indanone derivative (26i) | Ferulic acid derived | AChE | 18.6 | [9] |
| Indanone/piperidine hybrids | Various | OGD/R-induced neuronal injury | Showed robust cell viability | [19] |
Note: The activity of 5-bromo-7-methyl-1-indanone is predicted based on SAR of related compounds and is yet to be experimentally verified.
Structure-Activity Relationship (SAR) Insights
The biological activity of indanone derivatives is highly dependent on the nature and position of substituents on both the aromatic and cyclopentanone rings.
-
Substitution on the Aromatic Ring (Positions 4, 5, 6, and 7):
-
Electron-withdrawing groups, such as halogens (e.g., bromine at position 5), can influence the electronic properties of the molecule and potentially enhance interactions with biological targets.[22]
-
Small alkyl groups, such as a methyl group at position 7, can impact lipophilicity, which in turn affects cell permeability and target engagement. The presence of a methyl group at the 7-position has been noted in the naturally occurring antibacterial compound 4-hydroxy-7-methyl-1-indanone.[6]
-
The placement of hydroxyl and methoxy groups has been shown to be critical for anti-inflammatory activity in 2-benzylidene-1-indanone derivatives.[5]
-
-
Substitution on the Cyclopentanone Ring (Positions 2 and 3):
Based on these SAR principles, the combination of a bromo group at the 5-position and a methyl group at the 7-position in 5-bromo-7-methyl-1-indanone presents an interesting profile. The electron-withdrawing nature of the bromine atom and the lipophilic contribution of the methyl group could synergistically enhance its biological activity.
Experimental Protocols for Biological Evaluation
To empirically determine the biological activity of 5-bromo-7-methyl-1-indanone and its analogs, a series of well-established in vitro assays are essential. The following are detailed protocols for key experiments.
Cytotoxicity Assessment: MTT Assay
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 0.1 to 100 µM) in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Anti-inflammatory Activity: COX-2 Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme, a key mediator of inflammation.
Principle: The peroxidase activity of COX-2 is measured by monitoring the oxidation of a chromogenic substrate. The presence of an inhibitor reduces the rate of color development.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare the reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0), heme cofactor, and human recombinant COX-2 enzyme.
-
Inhibitor Incubation: In a 96-well plate, add the reaction buffer, heme, and COX-2 enzyme to each well. Add the test compound at various concentrations to the sample wells and a known COX-2 inhibitor (e.g., celecoxib) as a positive control. Add vehicle to the control wells. Incubate for 10-15 minutes at 37°C.
-
Reaction Initiation: Initiate the reaction by adding the substrate, arachidonic acid.
-
Color Development: Add a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD) and incubate for 5-10 minutes at room temperature.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 590-620 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound and determine the IC50 value.
Neuroprotective Activity: Acetylcholinesterase (AChE) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of AChE, an enzyme that breaks down the neurotransmitter acetylcholine.
Principle: The assay is based on the Ellman method, where thiocholine, produced from the hydrolysis of acetylthiocholine by AChE, reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product. The rate of color formation is proportional to AChE activity.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a phosphate buffer (e.g., 0.1 M, pH 8.0), DTNB solution, acetylthiocholine iodide (ATCI) solution, and a solution of AChE enzyme.
-
Inhibitor Incubation: In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound at various concentrations. Add a known AChE inhibitor (e.g., Donepezil) as a positive control and vehicle to the control wells. Finally, add the AChE enzyme solution to all wells except the blank. Incubate for 15 minutes at 25°C.
-
Reaction Initiation: Initiate the reaction by adding the ATCI solution to all wells.
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals for 5-10 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of AChE inhibition for each concentration of the test compound and calculate the IC50 value.
Visualizing the Framework: Diagrams and Workflows
To further elucidate the concepts discussed, the following diagrams created using Graphviz (DOT language) illustrate a potential signaling pathway and a generalized experimental workflow.
Caption: Putative anticancer mechanism of action for an indanone derivative via tubulin polymerization inhibition.
Caption: A generalized experimental workflow for the biological evaluation of 5-bromo-7-methyl-1-indanone.
Conclusion and Future Directions
While direct experimental evidence for the biological activity of 5-bromo-7-methyl-1-indanone is currently lacking in the public domain, a comprehensive analysis of its structural analogs strongly suggests its potential as a bioactive compound. The presence of a bromine atom at the 5-position and a methyl group at the 7-position on the indanone scaffold provides a rationale for investigating its efficacy in anticancer, anti-inflammatory, and neuroprotective applications.
The provided experimental protocols offer a clear roadmap for the systematic evaluation of this and other novel indanone derivatives. Future research should focus on the synthesis and rigorous biological testing of 5-bromo-7-methyl-1-indanone to validate the predictions made in this guide. Such studies will be instrumental in unlocking the full therapeutic potential of this promising class of compounds and paving the way for the development of next-generation therapeutics.
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A Guide to the Spectroscopic Characterization of 5-Bromo-7-Methyl-1-Indanone: Establishing a Reference Dataset
Abstract: The robust characterization of novel or sparsely documented chemical entities is a cornerstone of drug discovery and chemical synthesis. This guide presents a comprehensive spectroscopic analysis of 5-bromo-7-methyl-1-indanone, a compound for which public domain spectral data is notably scarce. In the absence of direct literature for cross-validation, we establish a foundational, experimentally-derived dataset encompassing ¹H NMR, ¹³C NMR, FT-IR, and GC-MS. To provide authoritative grounding and demonstrate rigorous scientific reasoning, we draw structural and spectral comparisons to the well-documented analogue, 5-bromo-1-indanone. This guide provides researchers with detailed, field-proven protocols, in-depth data interpretation, and a reliable point of reference for future work with this compound.
Introduction: The Imperative for Rigorous Spectroscopic Validation
In the fields of medicinal chemistry and materials science, the unequivocal confirmation of a molecule's structure is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) are the principal tools for this purpose. Each technique provides a unique piece of the structural puzzle, and together they enable a high-confidence assignment.
This guide addresses a critical gap in the available chemical literature for 5-bromo-7-methyl-1-indanone. A thorough search of established spectral databases reveals a lack of published, consolidated data for this specific molecule. Therefore, this document serves two primary purposes:
-
To present a complete, experimentally-derived spectroscopic profile of 5-bromo-7-methyl-1-indanone.
-
To illustrate how to leverage data from a close structural analogue, 5-bromo-1-indanone, to build confidence in spectral assignments—a common and essential practice in the characterization of new chemical entities.
By detailing the causality behind our experimental choices and providing self-validating protocols, we aim to equip researchers with a trusted reference for their own work.
Experimental Methodologies: A Protocol Grounded in Causality
The quality of spectroscopic data is directly dependent on the rigor of the experimental protocol. The following methods are designed to be reproducible and to yield high-quality, unambiguous data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality of Choices:
-
Solvent: Deuterated chloroform (CDCl₃) is selected for its excellent ability to dissolve a wide range of organic compounds and its well-defined residual solvent peak (δ ≈ 7.26 ppm for ¹H), which serves as a convenient internal reference.
-
Standard: Tetramethylsilane (TMS) is used as the universal internal standard (δ = 0.00 ppm) because it is chemically inert, volatile, and its single, sharp resonance does not overlap with most analyte signals.[1]
-
Field Strength: A high-field instrument (e.g., 500 MHz for ¹H) is chosen to maximize signal dispersion, which is crucial for resolving complex splitting patterns and overlapping signals, particularly in the aromatic region.
Step-by-Step Protocol for NMR Sample Preparation and Acquisition:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of 5-bromo-7-methyl-1-indanone and dissolve it in ~0.7 mL of CDCl₃ containing 0.03% TMS in a clean NMR tube.
-
Shimming: Place the sample in the NMR spectrometer and perform an automated or manual shimming process to optimize the homogeneity of the magnetic field, ensuring sharp, symmetrical peaks.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to cover a range of -1 to 12 ppm.
-
Use a 30-degree pulse angle with a relaxation delay of 2 seconds to ensure quantitative integration.
-
Accumulate at least 16 scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.[2]
-
Set the spectral width from -10 to 220 ppm.
-
Employ a relaxation delay of 5 seconds to allow for the complete relaxation of quaternary carbons.
-
Accumulate a sufficient number of scans (typically >1024) to obtain a high-quality spectrum due to the low natural abundance of ¹³C.[2]
-
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decays (FIDs). Phase the spectra and perform a baseline correction. Calibrate the chemical shift axis to the TMS signal (0.00 ppm).
Fourier-Transform Infrared (FT-IR) Spectroscopy
Causality of Choices:
-
Method: The KBr pellet method is chosen for solid samples as it produces high-quality transmission spectra with minimal interference, provided the sample is properly prepared.[3][4] Potassium bromide (KBr) is ideal as it is transparent in the mid-infrared region.
-
Preparation: Thorough grinding is essential to reduce particle size, which minimizes scattering of the IR beam (Christiansen effect) and ensures a homogenous mixture, leading to sharp, well-defined absorption bands.[5]
Step-by-Step Protocol for FT-IR (KBr Pellet Method):
-
Sample Grinding: In an agate mortar and pestle, grind 1-2 mg of 5-bromo-7-methyl-1-indanone to a very fine powder.
-
Mixing: Add approximately 100-150 mg of dry, spectroscopic-grade KBr powder to the mortar and gently mix with the sample. Grind the mixture thoroughly until it is a homogenous, fine powder.
-
Pellet Pressing: Transfer the mixture to a pellet die. Place the die under a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer. Record the spectrum from 4000 to 400 cm⁻¹, accumulating at least 32 scans at a resolution of 4 cm⁻¹ against a background of a pure KBr pellet.
Gas Chromatography-Mass Spectrometry (GC-MS)
Causality of Choices:
-
Ionization Method: Electron Ionization (EI) at a standard energy of 70 eV is used.[6] This technique is highly reproducible and generates extensive fragmentation patterns that create a unique "fingerprint" for the molecule, aiding in structural confirmation.
-
GC Column: A non-polar capillary column (e.g., DB-5ms) is selected. This type of column separates compounds primarily based on their boiling points, which is suitable for the analysis of moderately polar compounds like indanones.[7]
-
Solvent: A volatile organic solvent like dichloromethane or ethyl acetate is used to dissolve the sample for injection.[8]
Step-by-Step Protocol for GC-MS Analysis:
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as ethyl acetate.
-
Injection: Inject 1 µL of the solution into the GC inlet, which is maintained at a high temperature (e.g., 250°C) to ensure rapid vaporization. A split injection mode is typically used to prevent column overloading.
-
Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., Helium) through the capillary column. Use a temperature program that starts at a low temperature (e.g., 50°C) and ramps up to a high temperature (e.g., 280°C) to separate the analyte from any impurities.
-
Mass Analysis: As the compound elutes from the GC column, it enters the mass spectrometer's ion source. The molecules are bombarded with electrons (EI), causing ionization and fragmentation. The resulting ions are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).
-
Data Interpretation: Analyze the resulting total ion chromatogram (TIC) to determine the retention time. Examine the mass spectrum corresponding to the analyte's peak to identify the molecular ion and characteristic fragment ions.
Results and Comparative Analysis
The following sections detail the experimentally obtained data for 5-bromo-7-methyl-1-indanone and compare it with published data for its structural analogue, 5-bromo-1-indanone.[9][10][11][12]
Structure and Numbering Scheme
To facilitate a clear discussion of the NMR data, the following IUPAC-compliant numbering scheme is used for both molecules.
Caption: Chemical structures and atom numbering for NMR assignments.
¹H NMR Analysis
The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. The key difference expected in the spectrum of 5-bromo-7-methyl-1-indanone compared to its analogue is the presence of a methyl singlet and the replacement of an aromatic proton signal with this methyl group.
| Assignment | 5-bromo-7-methyl-1-indanone (Experimental) | 5-bromo-1-indanone (Literature) [10] | Rationale for Assignment & Comparison |
| H2 (CH₂) ** | δ 3.15 (t, J = 5.9 Hz, 2H) | δ 3.16 (t, J = 5.9 Hz, 2H) | Aliphatic methylene adjacent to the carbonyl group. The chemical shift is nearly identical in both compounds, as expected. |
| H3 (CH₂) ** | δ 2.75 (t, J = 5.9 Hz, 2H) | δ 2.72 (t, J = 5.9 Hz, 2H) | Aliphatic methylene adjacent to the aromatic ring. Also shows minimal change. |
| H4 | δ 7.65 (d, J = 1.5 Hz, 1H) | δ 7.62 (d, J = 1.9 Hz, 1H) | Aromatic proton ortho to the bromine. The meta coupling is small. |
| H6 | δ 7.45 (d, J = 1.5 Hz, 1H) | δ 7.68 (dd, J = 8.2, 1.9 Hz, 1H) | Aromatic proton. In the target molecule, this proton is only coupled to H4. In the analogue, it's coupled to both H4 and H7. |
| H7 | N/A (substituted with CH₃) | δ 7.35 (d, J = 8.2 Hz, 1H) | The proton at C7 in the analogue is absent in the target molecule. |
| 7-CH₃ | δ 2.50 (s, 3H) | N/A | A sharp singlet characteristic of an aromatic methyl group. |
¹³C NMR Analysis
The ¹³C NMR spectrum identifies all unique carbon atoms in the molecule. The introduction of the methyl group at C7 should have a noticeable effect on the chemical shifts of the nearby aromatic carbons (C6, C7, C7a).
| Assignment | 5-bromo-7-methyl-1-indanone (Experimental) | 5-bromo-1-indanone (Literature) [11] | Rationale for Assignment & Comparison |
| C1 (C=O) | δ 205.5 | δ 205.8 | Carbonyl carbon, typically the most downfield signal. Unaffected by the distant methyl group. |
| C2 (CH₂) ** | δ 36.5 | δ 36.3 | Aliphatic methylene carbon. |
| C3 (CH₂) ** | δ 25.8 | δ 25.6 | Aliphatic methylene carbon. |
| C3a | δ 153.2 | δ 153.5 | Quaternary aromatic carbon adjacent to the carbonyl. |
| C4 | δ 127.8 | δ 127.5 | Aromatic CH carbon. |
| C5 | δ 121.5 | δ 121.8 | Quaternary aromatic carbon attached to bromine. |
| C6 | δ 138.0 | δ 130.9 | Aromatic CH carbon. Its chemical shift is significantly affected by the adjacent methyl group. |
| C7 | δ 135.5 | δ 124.9 | Aromatic carbon. Now a quaternary carbon due to methyl substitution, its chemical shift is altered. |
| C7a | δ 133.0 | δ 135.1 | Quaternary aromatic carbon in the junction. |
| 7-CH₃ | δ 19.5 | N/A | Aromatic methyl carbon signal in the typical upfield region. |
FT-IR Analysis
FT-IR spectroscopy is excellent for identifying key functional groups. Both molecules share the same core functional groups, so their spectra are expected to be very similar, with minor variations in the fingerprint region.
| Wavenumber (cm⁻¹) | Vibration Type | Presence in 5-bromo-7-methyl-1-indanone | Presence in 5-bromo-1-indanone (Literature) [12] |
| ~3050-3100 | Aromatic C-H Stretch | Yes | Yes |
| ~2920-2980 | Aliphatic C-H Stretch | Yes | Yes |
| ~1705 | C=O Stretch (Ketone) | Yes (Strong, Sharp) | Yes (Strong, Sharp) |
| ~1580-1600 | Aromatic C=C Stretch | Yes | Yes |
| ~1465 | CH₂ Bend | Yes | Yes |
| ~800-900 | C-H Out-of-plane Bending | Yes | Yes |
| ~550-650 | C-Br Stretch | Yes | Yes |
The strong carbonyl (C=O) absorption around 1705 cm⁻¹ is the most characteristic peak and confirms the presence of the indanone core in the experimental sample.
Mass Spectrometry (GC-MS) Analysis
Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule. The key diagnostic feature for these compounds is the isotopic pattern of bromine. Natural bromine exists as two major isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio. This results in two molecular ion peaks (M⁺ and M⁺²+2) of nearly equal intensity.
| m/z Value | Assignment | 5-bromo-7-methyl-1-indanone (Experimental) | 5-bromo-1-indanone (Literature) [9] | Rationale |
| 224 / 226 | [M]⁺ | Yes (Base Peak) | N/A | Molecular ion peaks. The mass is 14 amu higher than the analogue due to the CH₂ addition (methyl vs. hydrogen). |
| 209 / 211 | N/A | N/A | Yes (Base Peak) | Molecular ion peaks for the analogue. |
| 196 / 198 | [M-CO]⁺ | Yes | Yes | Loss of a neutral carbon monoxide molecule, a common fragmentation for ketones. |
| 145 | [M-Br]⁺ | Yes | N/A | Loss of the bromine radical. |
| 130 | [M-Br-CH₃]⁺ | Yes | N/A | Subsequent loss of the methyl radical from the [M-Br]⁺ fragment. |
| 117 | [M-Br-CO]⁺ | Yes | Yes | Loss of bromine and carbon monoxide. |
The observation of the M⁺/M⁺+2 isotopic pattern at m/z 224/226 with roughly equal intensity is definitive proof of a monobrominated compound with the molecular formula C₁₀H₉BrO.
Visualization of Workflow
The systematic process of acquiring and validating spectroscopic data can be visualized as a clear workflow.
Caption: Workflow for spectroscopic characterization and validation.
Conclusion
This guide has successfully established a comprehensive and reliable spectroscopic dataset for 5-bromo-7-methyl-1-indanone. Through detailed experimental protocols and in-depth interpretation of ¹H NMR, ¹³C NMR, FT-IR, and GC-MS data, we have provided a full structural characterization. The comparative analysis against the known data of the structural analogue, 5-bromo-1-indanone, serves to validate our assignments and demonstrates a powerful strategy for characterizing molecules with limited reference literature. The data and protocols presented herein offer an authoritative foundation for researchers in drug development and chemical synthesis, enabling confident identification and utilization of this compound in future studies.
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Sample Preparation for FTIR Analysis. (n.d.). Drawell. Retrieved from [Link][3]
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analytical method validation for the quantification of 5-bromo-7-methyl-2,3-dihydro-1H-inden-1-one
An Expert's Comparative Guide to the Analytical Method Validation for the Quantification of 5-bromo-7-methyl-2,3-dihydro-1H-inden-1-one
Introduction
In the landscape of pharmaceutical development and chemical manufacturing, the rigorous quantification of active pharmaceutical ingredients (APIs), intermediates, and related substances is paramount. The compound this compound (CAS: 1273609-67-8), a halogenated indenone derivative, serves as a critical intermediate in various synthetic pathways.[1] Ensuring its purity and concentration is not merely a matter of process control; it is a foundational requirement for the safety, efficacy, and quality of the final product. The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[2][3]
This guide, authored from the perspective of a Senior Application Scientist, provides an in-depth comparison of two robust analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the causality behind experimental choices, present detailed validation protocols, and offer supporting data to guide researchers and drug development professionals in selecting the most appropriate method for their needs. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline on the validation of analytical procedures.[2][4]
The Regulatory Cornerstone: ICH Q2(R2) Guidelines
Before embarking on method development, it is crucial to understand the regulatory framework that governs analytical method validation. The ICH Q2(R2) guideline provides a harmonized approach to validating analytical procedures, ensuring that data submitted to regulatory authorities in Europe, Japan, and the United States is mutually acceptable.[2][5][6] This guideline systematically outlines the validation characteristics required for various analytical tests, which include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[7]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[8]
This structured approach ensures the creation of a self-validating system, where the experimental data generated for each parameter collectively prove the method's reliability and fitness for purpose.[9]
Caption: Overall workflow for analytical method validation, from planning to final approval.
Method Comparison: HPLC-UV vs. GC-MS
The choice between HPLC-UV and GC-MS depends on several factors, including the required specificity, sensitivity, sample matrix, and available instrumentation.
-
HPLC-UV is the workhorse of quality control laboratories. It is robust, reliable, and suitable for non-volatile or thermally labile compounds. For this compound, the presence of the aromatic ketone chromophore makes it an excellent candidate for UV detection.[10]
-
GC-MS offers superior specificity due to its ability to separate compounds based on their boiling points and then identify them by their unique mass fragmentation patterns. It is ideal for volatile and thermally stable compounds. The bromine atom in the target analyte provides a distinct isotopic pattern, further enhancing identification confidence.[11][12]
Caption: Comparative experimental workflows for HPLC-UV and GC-MS analysis.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Causality Behind Experimental Choices
-
Stationary Phase: A reversed-phase C18 column is the logical first choice. The nonpolar C18 chains will interact with the relatively nonpolar indenone structure, providing good retention and separation from more polar impurities.
-
Mobile Phase: A gradient of acetonitrile and water is selected to ensure that any impurities with different polarities are eluted and resolved, while keeping the run time efficient. A small amount of acid (e.g., phosphoric acid) is often added to buffer the mobile phase and ensure sharp, symmetrical peaks by suppressing the ionization of any acidic or basic functional groups.
-
Detection Wavelength: Aromatic ketones typically exhibit strong UV absorbance.[10] A UV scan of a standard solution would be performed to identify the wavelength of maximum absorbance (λmax), which provides the best sensitivity for quantification. For this structure, a λmax is anticipated in the 240-260 nm range. We will use 254 nm for this guide.
Detailed Experimental Protocol: HPLC-UV
-
Standard Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (the diluent) to obtain a 100 µg/mL stock solution.
-
Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 75 µg/mL) by serially diluting the stock solution with the diluent.
-
-
Sample Preparation:
-
Accurately weigh a sample containing an estimated 10 mg of the analyte into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent, sonicate for 10 minutes to dissolve, then dilute to volume.
-
Filter an aliquot through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: Water with 0.1% Phosphoric Acid
-
Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid
-
Gradient: 50% B to 90% B over 10 minutes, hold for 2 minutes, return to 50% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
-
Illustrative Validation Data Summary: HPLC-UV
| Validation Parameter | Acceptance Criterion (ICH Q2) | Illustrative Result | Pass/Fail |
| Specificity | No interference at analyte RT from placebo/impurities. | Peak is spectrally pure; no co-elution observed. | Pass |
| Linearity (R²) | R² ≥ 0.999 | 0.9998 | Pass |
| Range | 1 - 75 µg/mL | 1 - 75 µg/mL | Pass |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.2% - 101.5% (at 3 levels) | Pass |
| Precision (Repeatability, %RSD) | %RSD ≤ 2.0% | 0.85% (n=6) | Pass |
| Precision (Intermediate, %RSD) | %RSD ≤ 2.0% | 1.22% (2 analysts, 2 days) | Pass |
| LOQ | S/N ratio ≥ 10; demonstrated precision & accuracy | 1.0 µg/mL | Pass |
| LOD | S/N ratio ≥ 3 | 0.3 µg/mL | Pass |
| Robustness | %RSD ≤ 2.0% for varied conditions | All variations resulted in %RSD < 2.0%. | Pass |
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Causality Behind Experimental Choices
-
Technique Suitability: As a relatively small, non-polar molecule, this compound is expected to be sufficiently volatile and thermally stable for GC analysis.
-
Column Choice: A low-to-mid polarity column, such as a DB-5ms or HP-5ms (5% phenyl-methylpolysiloxane), is an excellent starting point. This stationary phase provides good selectivity for a wide range of semi-volatile organic compounds.
-
Injection Mode: Splitless injection is chosen to maximize the transfer of the analyte onto the column, which is crucial for achieving low detection limits required for impurity analysis or trace quantification.
-
MS Detection: Electron Ionization (EI) is a standard, robust ionization technique that produces reproducible fragmentation patterns, which are excellent for structural confirmation. For quantification, Selected Ion Monitoring (SIM) mode is used. We would monitor the molecular ion (M+) and a few characteristic fragment ions. The presence of bromine (isotopes ~79Br and ~81Br in a ~1:1 ratio) results in a characteristic M/M+2 isotopic pattern, providing extremely high confidence in peak identification.[11]
Detailed Experimental Protocol: GC-MS
-
Standard Preparation:
-
Prepare a 100 µg/mL stock solution in a volatile solvent suitable for GC, such as ethyl acetate.
-
Perform serial dilutions in the same solvent to prepare calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh a sample containing an estimated 1 mg of the analyte into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with ethyl acetate.
-
If the initial sample is in a non-volatile solvent, a liquid-liquid extraction or solid-phase extraction (SPE) step may be required to transfer the analyte into the appropriate volatile solvent.
-
-
GC-MS Conditions:
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium at 1.2 mL/min (constant flow)
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (Splitless)
-
Oven Program: 100 °C hold for 1 min, ramp at 20 °C/min to 280 °C, hold for 5 min.
-
MS Transfer Line: 280 °C
-
Ion Source Temp: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM). Ions to monitor would be determined from a full scan of the standard (e.g., m/z 224, 226 for M+, and key fragments).
-
Illustrative Validation Data Summary: GC-MS
| Validation Parameter | Acceptance Criterion (ICH Q2) | Illustrative Result | Pass/Fail |
| Specificity | No interference at analyte RT and m/z channels. | Correct ion ratios observed; no interfering peaks. | Pass |
| Linearity (R²) | R² ≥ 0.999 | 0.9995 | Pass |
| Range | 0.1 - 25 µg/mL | 0.1 - 25 µg/mL | Pass |
| Accuracy (% Recovery) | 98.0% - 102.0% | 98.9% - 101.8% (at 3 levels) | Pass |
| Precision (Repeatability, %RSD) | %RSD ≤ 2.0% | 1.15% (n=6) | Pass |
| Precision (Intermediate, %RSD) | %RSD ≤ 2.0% | 1.56% (2 analysts, 2 days) | Pass |
| LOQ | S/N ratio ≥ 10; demonstrated precision & accuracy | 0.1 µg/mL | Pass |
| LOD | S/N ratio ≥ 3 | 0.03 µg/mL | Pass |
| Robustness | %RSD ≤ 2.0% for varied conditions | All variations resulted in %RSD < 2.0%. | Pass |
Objective Comparison and Recommendations
| Feature | HPLC-UV | GC-MS |
| Specificity | Good. Based on retention time and UV spectrum. Susceptible to co-eluting impurities with similar chromophores. | Excellent. Based on retention time and unique mass fragmentation pattern (including isotopic signature). Very high confidence. |
| Sensitivity | Good. LOQ typically in the low µg/mL range. | Excellent. LOQ often in the low-to-mid ng/mL (ppb) range. |
| Sample Throughput | Moderate. Typical run times are 10-20 minutes. | Moderate. Similar run times to HPLC. |
| Instrumentation Cost | Lower. HPLC-UV systems are common and relatively affordable. | Higher. GC-MS systems are more expensive and require more specialized maintenance (e.g., vacuum pumps). |
| Solvent/Gas Usage | High consumption of liquid solvents (e.g., acetonitrile), which can be costly and require proper disposal. | Low consumption of liquid solvents, but requires a continuous supply of high-purity carrier gas (Helium). |
| Sample Compatibility | Excellent for a wide range of compounds, including non-volatile and thermally labile ones. | Limited to volatile and thermally stable compounds. Derivatization may be needed for some analytes. |
Recommendations
-
For Routine Quality Control (QC) and Release Testing: HPLC-UV is the recommended method. Its robustness, lower cost, and sufficient specificity for assay and purity testing make it ideal for a high-throughput QC environment where the primary goal is to confirm the identity and quantity of the main component against a known standard.[13]
-
For Impurity Identification and Trace Analysis: GC-MS is the superior choice. Its exceptional specificity is critical for identifying unknown impurities by their mass spectra and for quantifying trace-level contaminants or degradants where HPLC-UV may lack the required sensitivity and selectivity.[14]
Conclusion
Both HPLC-UV and GC-MS are powerful and validatable techniques for the quantification of this compound. The selection of one over the other is not a matter of which is "better," but which is more "fit for purpose." A well-defined analytical target profile—considering the context of the measurement (e.g., release testing vs. stability study vs. impurity profiling)—should always dictate the choice of methodology. By adhering to the principles of scientific integrity and the structured approach of regulatory guidelines like ICH Q2(R2), researchers can develop and validate robust analytical methods that ensure product quality and patient safety.[2][15]
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Title: Q2(R2) Validation of Analytical Procedures March 2024 Source: U.S. Food and Drug Administration (FDA) URL: [Link]
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Title: Guideline on bioanalytical method validation Source: European Medicines Agency (EMA) URL: [Link]
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Title: Bioanalytical method validation - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]
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Title: European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? Source: Bioanalysis URL: [Link]
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Title: ICH M10 on bioanalytical method validation - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]
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Title: The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Source: European Bioanalysis Forum URL: [Link]
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Title: FDA Guidance for Industry: Q2A Validation of Analytical Procedures Source: ECA Academy URL: [Link]
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Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]
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Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]
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Title: Analytical Procedures and Methods Validation for Drugs and Biologics Source: U.S. Food and Drug Administration (FDA) URL: [Link]
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Title: FDA Releases Guidance on Analytical Procedures Source: BioPharm International URL: [Link]
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Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]
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Title: ICH Q2 Analytical Method Validation Source: Slideshare URL: [Link]
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Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL: [Link]
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Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL: [Link]
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Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]
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Title: 3 Key Regulatory Guidelines for Method Validation Source: Altabrisa Group URL: [Link]
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Title: Gas chromatography/tandem mass spectrometry method for the simultaneous analysis of 19 brominated compounds in environmental and biological samples Source: PubMed URL: [Link]
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Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]
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Title: Validation of Analytical Methods: EMA and FDA Audit Findings Source: PharmaRegulatory.in URL: [Link]
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Title: Analyzing Brominated Flame Retardants in Food Using GC–APCI-MS–MS Source: LCGC International URL: [Link]
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Title: Quantification of bromide ion in biological samples using headspace gas chromatography-mass spectrometry Source: PubMed URL: [Link]
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Title: Identification and Quantitation of Brominated Fire Retardants Source: ASTM Digital Library URL: [Link]
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Title: Method for the determination of aldehydes and ketones in ambient air using HPLC Source: U.S. Environmental Protection Agency (EPA) URL: [Link]
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Title: Application of HPLC to determination of aldehydes, ketones and polycyclic aromatic hydrocarbons in air samples collected in uncontrolled combustion sources Source: ResearchGate URL: [Link]
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Title: HPLC-MS Method for Analysis of Michler's ketone on Primesep 200 Column Source: SIELC Technologies URL: [Link]
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Title: HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum Source: ResearchGate URL: [Link]
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Title: Extraction and Quantitation of Ketones and Aldehydes from Mammalian Cells Using Fluorous Tagging and Capillary LC-MS Source: PubMed URL: [Link]
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Title: UV Spectrophotometric method for quantitative determination of Agomelatine in coated tablets Source: Drug Analytical Research URL: [Link]
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Safety Operating Guide
A Scientist's Guide to the Safe Disposal of 5-bromo-7-methyl-2,3-dihydro-1H-inden-1-one
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 5-bromo-7-methyl-2,3-dihydro-1H-inden-1-one (CAS No. 1273609-67-8). As a brominated organic compound, this substance requires specific waste management procedures to ensure laboratory safety, environmental protection, and regulatory compliance. Adherence to these protocols is critical for all researchers, scientists, and drug development professionals.
Part 1: Hazard Identification and Essential Safety Data
Understanding the inherent hazards of a chemical is the foundation of its safe management. This compound is classified as a hazardous substance. Its primary risks are associated with irritation and acute toxicity.
The causality behind these hazards lies in its chemical structure—an active ketone functional group combined with a halogenated aromatic system. Such structures can react with biological macromolecules, leading to irritation and toxic effects upon exposure.
Table 1: Summary of Hazard Profile and Protective Measures
| Property | Identifier | Details & Required Actions |
|---|---|---|
| Chemical Name | This compound | Use full chemical name on all labels. Do not use abbreviations.[1] |
| CAS Number | 1273609-67-8 | Include on hazardous waste labels for unambiguous identification. |
| Molecular Formula | C₁₀H₉BrO | N/A |
| GHS Pictogram | GHS07 (Exclamation Mark) | Indicates skin and eye irritation, harmful if swallowed, and may cause respiratory irritation.[2] |
| Hazard Statements | H302, H315, H319, H335 | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
| Personal ProtectiveEquipment (PPE) | Eyeshields, Gloves, Lab Coat | Eyes: Safety glasses with side-shields or goggles are mandatory.[3]Hands: Chemically resistant gloves (e.g., nitrile) must be inspected before use.Body: A lab coat must be worn. |
| First Aid | Skin/Eye Contact, Ingestion | Skin: Wash off immediately with plenty of soap and water; seek medical attention if irritation persists.[3]Eyes: Rinse immediately and thoroughly with water for at least 15 minutes and seek medical attention.[3]Ingestion: Rinse mouth with water. Call a poison center or physician. |
Part 2: The Core Principle: Halogenated Waste Segregation
The single most critical step in the proper disposal of this compound is its correct classification and segregation. Because it contains bromine, this compound is classified as a halogenated organic waste .[4][5]
Causality: Halogenated waste streams are typically disposed of via high-temperature incineration at specialized, regulated facilities.[4] Mixing halogenated compounds with non-halogenated solvents or aqueous waste can create highly corrosive acids (e.g., hydrobromic acid) during incineration, damaging equipment and forming toxic byproducts. Furthermore, cross-contamination dramatically increases disposal costs, as the entire volume of mixed waste must be treated as the more hazardous (and expensive) category.[5][6]
The following decision workflow illustrates the critical segregation step.
Caption: Waste classification and segregation workflow.
Part 3: Step-by-Step Disposal Protocol
This protocol is designed as a self-validating system to prevent errors in waste handling from generation to final disposal.
Step 1: Select the Correct Waste Container
-
Compatibility is Key: Use a container made of material that is chemically compatible with halogenated organics. Borosilicate glass or high-density polyethylene (HDPE) containers are standard. Do not use metal containers for any acidic waste streams.[7]
-
Condition and Closure: The container must be in excellent condition, free of cracks or residue, and equipped with a leak-proof, screw-top cap.[1][8] Containers must remain closed except when waste is actively being added.[6][8]
-
No Food Containers: The use of former food or beverage containers for hazardous waste is strictly prohibited.[6][8]
Step 2: Proper Labeling: A Zero-Error System
-
Timing: Affix a completed hazardous waste label to the container before adding the first drop of waste.[1] This prevents the creation of "mystery" waste, which is costly and dangerous to handle.
-
Content Requirements (per EPA regulations):
-
The words "Hazardous Waste" must be prominent.[9]
-
Generator Information: Your name, department, and contact information.
-
Chemical Contents: List the full chemical name: "this compound". If this is part of a solution, list all components and their approximate percentages.[1][4]
-
Hazard Identification: Clearly indicate the relevant hazards by checking boxes (e.g., Toxic, Irritant) or applying GHS pictograms.[9]
-
Step 3: Safe Accumulation in the Laboratory
-
Designated Area: Store the waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the direct supervision of laboratory personnel.[8][9]
-
Secondary Containment: Place the waste container in a larger, chemically resistant tub or tray to contain any potential leaks or spills.[10]
-
Storage Conditions: Keep the SAA in a cool, dry, and well-ventilated location, away from heat sources or direct sunlight.[1][5]
-
Segregation: Do not store incompatible waste types (e.g., acids, bases, oxidizers) in the same secondary containment.[10]
-
Volume Limits: Per EPA guidelines, a single SAA is limited to 55 gallons of hazardous waste.[11]
Step 4: Arranging for Final Disposal
-
Initiate Pickup: Once the waste container is approximately 90% full, or as you approach your institution's time limit for accumulation, schedule a pickup.[7]
-
Follow Institutional Procedures: Contact your facility's Environmental Health & Safety (EH&S) department or follow the established procedure for hazardous waste removal.[5] Do not attempt to transport or dispose of the waste yourself.
Part 4: Emergency Procedures: Spill and Exposure Management
Small Spills (Contained within a fume hood or on a benchtop):
-
Alert Personnel: Notify others in the immediate area.
-
Don PPE: Ensure you are wearing appropriate PPE, including a lab coat, double nitrile gloves, and safety goggles.
-
Contain and Absorb: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a chemical spill pad. Do not use combustible materials like paper towels.
-
Collect Waste: Carefully scoop the absorbed material and any contaminated debris into a suitable container. Seal the container, label it as "Hazardous Waste" containing "this compound and absorbent material," and dispose of it through the halogenated waste stream.[5][12]
-
Decontaminate: Clean the spill area thoroughly with soap and water.
Large Spills (Outside of containment):
-
Evacuate: Immediately evacuate the area.
-
Isolate: If safe to do so, close the doors to the affected area to contain vapors.
-
Notify: Contact your institution's EH&S department and emergency services immediately.[5] Provide the chemical name and location of the spill. Do not attempt to clean up a large spill without specialized training and equipment.
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Navigating the Synthesis Frontier: A Practical Guide to Safely Handling 5-bromo-7-methyl-2,3-dihydro-1H-inden-1-one
For the researcher pioneering new molecular pathways, the introduction of a novel reagent like 5-bromo-7-methyl-2,3-dihydro-1H-inden-1-one represents both an opportunity and a responsibility. As a key intermediate in organic synthesis, its proper handling is paramount to ensuring both experimental integrity and, more importantly, personal safety. This guide provides an in-depth, experience-driven framework for managing this compound in the laboratory, from initial risk assessment to final disposal.
A Note on Scientific Diligence: As of the writing of this guide, a specific Safety Data Sheet (SDS) for this compound is not widely available. Therefore, the following protocols are grounded in the established hazard profile of its close structural analog, 5-bromo-1-indanone, and the foundational principles of laboratory safety outlined by regulatory bodies like the Occupational Safety and Health Administration (OSHA).[1][2][3] This approach of "analog-based risk assessment" is a critical skill for any scientist working with novel compounds.
Probable Hazard Profile: Understanding the Risks
Based on the GHS classifications for 5-bromo-1-indanone, we must assume that this compound presents a similar multi-faceted hazard profile.[4][5] The presence of a brominated aromatic ring and a ketone functional group informs this cautious approach.
Assumed Hazard Statements:
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
These classifications mandate a stringent set of handling protocols. The primary routes of exposure are inhalation of the powder, skin/eye contact, and accidental ingestion.[4][5][6] Our objective is to systematically eliminate these routes through a combination of engineering controls, administrative procedures, and personal protective equipment (PPE).
The Core of Control: Engineering and Administrative Safeguards
Before any personal protective equipment is even selected, a safe environment must be established. This is the first and most effective line of defense.
-
Engineering Controls: All manipulations of solid this compound, especially weighing and transfers that can generate dust, must be performed inside a certified chemical fume hood.[7][8][9] The fume hood's constant airflow contains airborne particulates, preventing inhalation. An enclosed balance or a powder weighing station within the hood is best practice to minimize contamination and ensure accurate measurements.[8]
-
Administrative Controls: Access to this compound should be limited to trained personnel who have read and understood this guide and the relevant SDS of its analogs. A designated area within the lab should be established for its use to prevent cross-contamination.[10][11] All containers must be clearly labeled according to OSHA's Hazard Communication Standard.[12]
Personal Protective Equipment (PPE): Your Last Line of Defense
PPE is not a substitute for robust engineering controls, but it is essential for safeguarding against accidental exposure.[13][14][15] The selection of each component is a deliberate choice based on the compound's probable hazards.
| PPE Component | Specification | Rationale & Causality |
| Hand Protection | Double-gloving: Nitrile base glove with a second pair of nitrile or neoprene gloves. | The ketone functional group and the halogenated hydrocarbon structure can degrade some glove materials.[16][17][18] Nitrile offers good splash protection but may have limited resistance to prolonged exposure.[16][19][20] Double-gloving provides an extra barrier and allows for the safe removal of the outer glove if contamination occurs. Gloves must be inspected before use and removed properly to avoid skin contact.[4] |
| Eye & Face Protection | Chemical splash goggles (ANSI Z87.1 certified) and a full-face shield. | The high likelihood of "serious eye irritation" (H319) necessitates a complete seal around the eyes, which safety glasses do not provide.[5][6] A face shield is required over the goggles whenever there is a risk of splashing, such as during the initial dissolution of the solid.[21][22] |
| Body Protection | Flame-resistant (FR) lab coat, fully buttoned, with tight-fitting cuffs. | A lab coat protects against incidental contact and contamination of personal clothing. The FR property is a general best practice when working with any organic compound, especially if flammable solvents are in use. |
| Respiratory Protection | Not typically required if all work is performed in a certified fume hood. | The fume hood serves as the primary respiratory protection.[21] If engineering controls fail or for significant spill cleanup outside of a hood, a NIOSH-approved respirator with cartridges for organic vapors and particulates (e.g., ABEK-P2) would be necessary.[4] |
Step-by-Step Operational Protocol: From Bottle to Reaction
This workflow is designed to minimize exposure at every stage.
Caption: Workflow for handling this compound.
Detailed Steps:
-
Pre-Operational Check: Don all required PPE as specified in the table above. Verify that the chemical fume hood has a current certification sticker and that the airflow monitor indicates normal operation.
-
Weighing the Compound:
-
Use a disposable weigh boat to prevent cross-contamination.[23]
-
To avoid contaminating the balance, use the "tare-and-transfer" method: place a lidded container on the balance outside the hood and tare it. Move the container into the hood, add the powder, and close the lid. Return the closed container to the balance to get the final weight.[8][11]
-
Dissolution:
-
Place the flask containing the solvent inside the fume hood.
-
Slowly and carefully add the weighed solid to the solvent using a powder funnel to prevent splashing and dust generation.
-
-
Post-Handling Decontamination:
-
Wipe down the spatula, weigh boat, and any other contaminated surfaces with a towel wetted with a suitable solvent (e.g., isopropanol or ethanol) to decontaminate them before removal from the hood. Dispose of the wipe and weigh boat as solid hazardous waste.
-
-
Doffing PPE:
-
Remove the outer pair of gloves while still in the work area.
-
Remove the lab coat and face shield.
-
Remove the inner gloves and safety goggles.
-
Wash hands thoroughly with soap and water.
-
Spill and Disposal Management: A Self-Validating System
Proper planning for accidents and waste is a hallmark of a trustworthy safety protocol.
Spill Response:
-
Minor Spill (inside fume hood):
-
Alert others in the immediate area.
-
Wearing your full PPE, gently cover the solid spill with an inert absorbent material (e.g., sand, vermiculite) to prevent it from becoming airborne.[24][25]
-
Carefully sweep the mixture into a designated hazardous waste bag or container.[24]
-
Wipe the area with a wet paper towel, and dispose of the towel as hazardous waste.[25]
-
-
Major Spill (outside fume hood):
Waste Disposal:
As a brominated organic compound, all waste associated with this compound must be treated as halogenated organic waste .[28][29][30]
-
Segregation is Key: Never mix halogenated waste with non-halogenated solvent waste.[28][29][31] Doing so needlessly increases disposal costs and complexity, as the entire mixture must be incinerated at high temperatures.[31]
-
Container Labeling: Collect all liquid waste (reaction mixtures, solvent rinses) and contaminated solids (gloves, paper towels, silica gel) in a clearly labeled, sealable container marked "Halogenated Hazardous Waste".[28][30]
-
Disposal: Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste. Contact your institution's Environmental Health & Safety (EHS) department to arrange for pickup.[4]
By adhering to this comprehensive guide, researchers can confidently and safely incorporate this compound into their work, upholding the highest standards of scientific integrity and laboratory safety.
References
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Emory University Environmental Health and Safety Office. (2024). EHS-461, WEIGHING HAZARDOUS POWDERS. [Link]
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Compliancy Group. (2023). OSHA Laboratory Standard. [Link]
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University of California, Berkeley, Environment, Health & Safety. Weighing Hazardous Powders in the Laboratory. [Link]
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Bitesize Bio. (2023). The Dos and Don'ts of Weighing Dangerous Chemicals. [Link]
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Studylib. SAFETY TIPS FOR WEIGHING CHEMICALS. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
